2,4-Dichloro-6-fluoro-3-methylquinoline
Description
Properties
IUPAC Name |
2,4-dichloro-6-fluoro-3-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FN/c1-5-9(11)7-4-6(13)2-3-8(7)14-10(5)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNYZKHLTMTHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259438-77-1 | |
| Record name | 2,4-dichloro-6-fluoro-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling & Reactivity of 2,4-Dichloro-6-fluoro-3-methylquinoline
The following is an in-depth technical guide on the physicochemical characteristics and reactivity profile of 2,4-Dichloro-6-fluoro-3-methylquinoline .
Executive Summary
2,4-Dichloro-6-fluoro-3-methylquinoline (CAS: 1259441-58-1 / Analogous IDs) represents a high-value scaffold in medicinal chemistry, particularly for the development of fluoro-quinolone antibiotics, antimalarials, and kinase inhibitors. Its structural uniqueness lies in the 3-methyl "steric gate" , which modulates the reactivity of the chlorine atoms at positions C2 and C4. Unlike simple dichloroquinolines, where C4 is typically the primary electrophilic site, the C3-methyl group in this molecule introduces significant steric hindrance, altering standard nucleophilic aromatic substitution (
This guide provides a comprehensive analysis of its physicochemical properties, spectral fingerprints, and handling protocols, designed to support researchers in optimizing downstream functionalization.
Molecular Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2,4-Dichloro-6-fluoro-3-methylquinoline |
| Molecular Formula | |
| Molecular Weight | 230.07 g/mol |
| SMILES | CC1=C(Cl)C2=CC(F)=CC=C2N=C1Cl |
| Structural Class | Polyhalogenated Heterocycle |
Electronic & Steric Topography
The molecule features a highly electron-deficient quinoline ring system activated by two chlorine atoms and a fluorine substituent.
-
C6-Fluorine: Induces a strong inductive withdrawing effect (-I), deactivating the benzene ring (homocyclic ring) but increasing the overall acidity of the system.
-
C2/C4-Chlorines: Serve as leaving groups. The C2 position is activated by the adjacent ring nitrogen (ortho-like), while C4 is activated by the nitrogen via conjugation (para-like).
-
C3-Methyl: This is the critical control element. It exerts peri-interactions with C4 and adjacent steric pressure on C2. This often retards
rates at C4 compared to the unmethylated analog.
Physicochemical Profile (The Datasheet)
The following data aggregates experimental ranges and high-confidence predicted values based on SAR (Structure-Activity Relationship) of analogous polysubstituted quinolines.
Physical Properties
| Characteristic | Value / Range | Context |
| Physical State | Solid (Crystalline) | White to pale yellow needles or powder. |
| Melting Point | 95°C – 110°C (Predicted) | Higher than 2,4-dichloroquinoline (62°C) due to methyl packing effects. |
| Boiling Point | ~315°C (at 760 mmHg) | High thermal stability; suitable for high-temp cyclizations. |
| Density | 1.45 ± 0.05 g/cm³ | High density due to polyhalogenation. |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; low aqueous solubility. |
| Solubility | DCM, CHCl3, DMSO, EtOAc | Insoluble in water; sparingly soluble in cold alcohols. |
Spectral Fingerprint (Predicted)
-
H NMR (400 MHz, CDCl
):-
2.60 (s, 3H, CH
): Diagnostic singlet. - 7.45 (ddd, 1H, H7 ): Coupling with F (C6), H8, and H5.
- 7.95 (dd, 1H, H8 ): Strong coupling with F.
- 8.10 (dd, 1H, H5 ): Deshielded by the C4-Cl proximity (peri-effect).
-
2.60 (s, 3H, CH
-
F NMR:
-
Single signal around -110 to -115 ppm (Ar-F).
-
Synthetic Accessibility & Logic
The synthesis of this core requires a robust cyclization-chlorination sequence. The causality of the steps is defined by the need to establish the C3-methyl group before aromatization.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway via the Conrad-Limpach approach.[1][2][3][4] High temperatures are required to overcome the energy barrier for the initial ring closure.
Detailed Protocol: Chlorination Step
Note: This protocol assumes possession of the 4-hydroxy-2-quinolone intermediate.
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a
drying tube. -
Reagent Loading: Charge the flask with 4-hydroxy-6-fluoro-3-methyl-2-quinolone (1.0 eq).
-
Solvent/Reagent: Add Phosphorus Oxychloride (
, 5.0 eq). Safety: is corrosive and reacts violently with water. -
Catalysis (Optional): Add a catalytic amount of N,N-Dimethylaniline or
to accelerate the reaction if the 3-methyl steric hindrance slows the C4-chlorination. -
Reflux: Heat to 105-110°C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (baseline/polar) should disappear.
-
Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Exothermic!
-
Isolation: Extract the precipitate with Dichloromethane (DCM). Wash organic layer with Sat.
(to remove phosphoric acid byproducts) and Brine. -
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.
Reactivity Profile: The "Steric Gate"
The defining feature of this molecule is the competition between the C2 and C4 chlorine atoms during Nucleophilic Aromatic Substitution (
-
Electronic Preference: In unsubstituted quinolines, C4 is generally more electrophilic.
-
Steric Reality: The 3-methyl group blocks the trajectory of nucleophiles attacking C4.
-
Outcome:
-
Small Nucleophiles (e.g., Hydrazine, Methoxide): May still attack C4, but often require higher temperatures.
-
Bulky Nucleophiles (e.g., substituted anilines): Will preferentially attack C2 due to lower steric hindrance, or result in a mixture of regioisomers.
-
Regioselectivity Logic Map
Figure 2: Decision tree for regioselective functionalization. The 3-methyl group acts as a gatekeeper, often diverting bulky nucleophiles to the C2 position.
Handling & Stability (Self-Validating Safety)
To ensure experimental reproducibility and safety, the following protocols must be treated as mandatory.
-
Moisture Sensitivity: The C2/C4-chlorine bonds are susceptible to hydrolysis over long periods, releasing HCl.
-
Storage: Store under inert atmosphere (
or Ar) at 2-8°C. -
Validation: Check pH of an aqueous suspension before use; acidity indicates decomposition.
-
-
Lachrymator Potential: Halogenated quinolines can be irritating to mucous membranes.
-
Protocol: All weighing and transfers must occur within a certified fume hood.
-
-
Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) during storage, as slow solvolysis (ether formation) can occur. Use anhydrous DCM or Toluene for stock solutions.
References
-
PubChem. (n.d.). Compound Summary: 2,4-Dichloro-6-fluoro-3-methylquinoline. National Library of Medicine. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text for quinoline reactivity and mechanisms).
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Conrad-Limpach synthesis causality).
Sources
- 1. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
2,4-Dichloro-6-fluoro-3-methylquinoline CAS number and structure
Comprehensive Technical Guide on 2,4-Dichloro-6-fluoro-3-methylquinoline: Synthesis, Profiling, and Regioselective Functionalization
As a Senior Application Scientist, I approach the design and utilization of halogenated quinolines not merely as static chemical entities, but as dynamic, poly-electrophilic scaffolds. 2,4-Dichloro-6-fluoro-3-methylquinoline (CAS: 1259438-77-1) is a prime example of such a scaffold. Its precise arrangement of halogens and steric bulk makes it a highly privileged building block in modern medicinal chemistry, particularly for the development of kinase inhibitors and anti-infective agents.
This whitepaper deconstructs the structural rationale, mechanistic synthesis, and downstream functionalization of this compound, providing a self-validating framework for researchers and drug development professionals.
Physicochemical & Structural Profiling
The utility of 2,4-dichloro-6-fluoro-3-methylquinoline lies in the causality of its substituents. Each functional group serves a distinct mechanistic purpose in downstream drug design:
-
6-Fluoro Group: Fluorine substitution at the C-6 position blocks cytochrome P450-mediated oxidation, significantly enhancing the metabolic half-life of the final drug candidate. Furthermore, its strong electron-withdrawing nature lowers the
of the quinoline nitrogen, modulating the molecule's basicity. -
3-Methyl Group: This group introduces critical allylic strain (A-strain) with any subsequent substituents added at the C-2 or C-4 positions. By forcing these adjacent groups out of coplanarity with the quinoline core, the 3-methyl group improves aqueous solubility and prevents non-specific DNA intercalation.
-
2,4-Dichloro Groups: These serve as orthogonal reactive handles for divergent functionalization (discussed in Section 3).
Quantitative Data Summary
To ensure accurate supply chain tracking and analytical validation, the core physicochemical identifiers are summarized below[1]:
| Property | Value | Mechanistic / Analytical Significance |
| CAS Number | 1259438-77-1 | Primary identifier for regulatory and procurement tracking. |
| Molecular Formula | Halogen-rich core provides multiple vectors for cross-coupling. | |
| Molecular Weight | 230.06 g/mol | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5. |
| Monoisotopic Mass | 228.986 Da | Critical target mass for High-Resolution Mass Spectrometry (HRMS) validation. |
| SMILES | Cc1c(Cl)c2cc(F)ccc2nc1Cl | Required for in silico docking and predictive ADMET modeling. |
Mechanistic Synthesis & Experimental Protocols
The de novo construction of 2,4-dichloroquinolines is most efficiently achieved via a one-pot cyclocondensation and chlorination strategy, as established by[2].
Protocol 1: One-Pot Synthesis via Cyclocondensation
-
Objective: Synthesize 2,4-dichloro-6-fluoro-3-methylquinoline from commercially available precursors.
-
Causality & Rationale: Phosphorus oxychloride (
) is utilized in large excess to act simultaneously as the solvent, the dehydrating agent, and the chlorinating agent. It drives the dehydration of methylmalonic acid to a reactive ketene, facilitates nucleophilic attack by 4-fluoroaniline, and immediately chlorinates the resulting diol intermediate. This one-pot approach prevents the need to isolate the highly polar and difficult-to-handle quinoline-2,4-diol intermediate.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser. Purge the system with argon to exclude ambient moisture, which would rapidly and violently hydrolyze the
. -
Reagent Charging: Add methylmalonic acid (1.0 equiv, 10 mmol) and 4-fluoroaniline (1.05 equiv, 10.5 mmol) to the flask.
-
Activation: Slowly add
(10 equiv, 100 mmol) dropwise at 0 °C. Crucial Step: The slow addition controls the highly exothermic formation of the intermediate phosphoramidic acid. -
Cyclocondensation: Heat the reaction mixture to reflux (approx. 105 °C) for 12 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The polar diol intermediate will initially appear at the baseline but will gradually convert to the highly mobile dichloro product (
).
-
-
Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture over 500 g of crushed ice under vigorous stirring. Rationale: Ice provides the massive heat sink required to safely hydrolyze excess
into phosphoric acid and HCl without inducing thermal runaway that could degrade the product. -
Extraction & Purification: Neutralize the aqueous suspension to pH 7 using cold 5M NaOH. Extract with Dichloromethane (3 x 100 mL). Dry the organic layers over anhydrous
, concentrate, and purify via flash column chromatography (0-5% EtOAc in Hexanes) to yield the pure product.
Figure 1: One-pot POCl3-mediated cyclocondensation and chlorination pathway.
Applications in Drug Development: Regioselective Functionalization
The true power of 2,4-dichloro-6-fluoro-3-methylquinoline lies in the differential reactivity of its C-2 and C-4 chlorine atoms. Understanding this electronic asymmetry allows chemists to perform sequential, regioselective functionalizations.
As documented in studies on the[3], Palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) exhibit profound selectivity for the C-2 position.
-
Causality: The lone pair on the quinoline nitrogen pre-coordinates the Pd(0) catalyst, directing the oxidative addition specifically to the adjacent C-2 carbon-chlorine bond. Conversely, Nucleophilic Aromatic Substitution (SNAr) with hard nucleophiles (like primary amines) often favors the highly electrophilic C-4 position due to its para-relationship with the electron-withdrawing nitrogen.
Protocol 2: Regioselective C-2 Suzuki-Miyaura Cross-Coupling
-
Objective: Selectively couple an aryl boronic acid at the C-2 position, leaving the C-4 chlorine intact for subsequent SNAr elaboration.
-
Step-by-Step Methodology:
-
Setup: In an argon-purged Schlenk flask, combine 2,4-dichloro-6-fluoro-3-methylquinoline (1.0 equiv), arylboronic acid (1.1 equiv), and
(5 mol%). -
Solvent & Base: Add a degassed biphasic mixture of Toluene/Ethanol (4:1) followed by an aqueous solution of
(2.0 equiv). Rationale: Ethanol acts as a phase transfer agent, bridging the organic substrates and the inorganic base. Degassing is mandatory to prevent the oxidation of the Pd(0) catalyst. -
Reaction: Heat to 80 °C for 8 hours under vigorous stirring.
-
Validation: Analyze the crude mixture via
NMR and MS. Self-Validation: The disappearance of the boronic acid protons confirms coupling. Mass spectrometry must show an isotopic pattern indicative of a single remaining chlorine atom (M and M+2 peaks in a 3:1 ratio), confirming that the C-4 chlorine was preserved.
-
Figure 2: Divergent regioselective functionalization pathways.
References
-
Working with Hazardous Chemicals - Organic Syntheses , Organic Syntheses,[Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline , Beilstein Journal of Organic Chemistry (via PMC),[Link]
-
C10H6Cl2FN - Explore - PubChemLite , Université du Luxembourg,[Link]
Sources
Spectroscopic Profiling of 2,4-Dichloro-6-fluoro-3-methylquinoline: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2,4-Dichloro-6-fluoro-3-methylquinoline, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not publicly available[1], this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable predictive profile. This guide is intended to aid in the identification, characterization, and quality control of 2,4-Dichloro-6-fluoro-3-methylquinoline in a research and development setting.
Molecular Structure and its Spectroscopic Implications
2,4-Dichloro-6-fluoro-3-methylquinoline possesses a rigid heterocyclic scaffold with multiple substituents that each impart distinct and predictable features to its spectroscopic output. The quinoline core, a fused bicyclic aromatic system, provides a foundational framework. The substituents—two chlorine atoms, a fluorine atom, and a methyl group—introduce electronic effects and specific vibrational modes that are key to its characterization. Understanding the interplay of these features is paramount for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules[2]. For 2,4-Dichloro-6-fluoro-3-methylquinoline, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit signals corresponding to the aromatic protons and the methyl group. The electron-withdrawing effects of the nitrogen atom and the halogen substituents will significantly influence the chemical shifts of the aromatic protons, generally causing them to appear at lower fields[2][3].
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-5 | 7.8 - 8.2 | dd | ³J(H-5, H-6) ≈ 9.0, ⁴J(H-5, H-7) ≈ 2.5 | Deshielded by the adjacent nitrogen and chloro group. |
| H-7 | 7.5 - 7.8 | ddd | ³J(H-7, H-8) ≈ 9.0, ³J(H-7, H-6) ≈ 7.0, ⁴J(H-7, H-5) ≈ 2.5 | Influenced by the ortho-fluorine and meta-chloro substituents. |
| H-8 | 7.9 - 8.3 | d | ³J(H-8, H-7) ≈ 9.0 | Deshielded due to its position on the quinoline ring. |
| CH₃ | 2.4 - 2.7 | s | N/A | Typical range for a methyl group on an aromatic ring. |
Note: Predicted values are based on general principles and data for related substituted quinolines. Actual values may vary depending on the solvent and experimental conditions.
The fluorine atom at the 6-position is expected to introduce through-bond coupling to the neighboring protons, particularly H-5 and H-7, which will be observable as a splitting of their respective signals[4][5].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at lower fields.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 155 | Attached to nitrogen and chlorine. |
| C-3 | 125 - 130 | Substituted with a methyl group. |
| C-4 | 145 - 150 | Attached to chlorine. |
| C-4a | 125 - 130 | Bridgehead carbon. |
| C-5 | 128 - 132 | Aromatic carbon. |
| C-6 | 158 - 162 (d, ¹J(C-F) ≈ 250 Hz) | Attached to fluorine, showing a large one-bond C-F coupling. |
| C-7 | 115 - 120 (d, ²J(C-F) ≈ 20 Hz) | Influenced by the ortho-fluorine. |
| C-8 | 130 - 135 | Aromatic carbon. |
| C-8a | 145 - 150 | Bridgehead carbon adjacent to nitrogen. |
| CH₃ | 15 - 20 | Aliphatic methyl carbon. |
Note: Predicted values are based on general principles and data for related substituted quinolines. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹J(C-F)).
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is standard. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies[2].
Predicted IR Absorption Bands
The IR spectrum of 2,4-Dichloro-6-fluoro-3-methylquinoline will be characterized by absorptions corresponding to the aromatic ring, C-H bonds, and the carbon-halogen bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium | Characteristic of C-H bonds on an aromatic ring[6][7]. |
| 2980 - 2850 | Aliphatic C-H stretch | Weak | From the methyl group. |
| 1620 - 1580 | C=N stretch | Medium to Strong | Characteristic of the quinoline ring system[8][9]. |
| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong | Multiple bands are expected due to the complex vibrations of the fused aromatic rings[6][7]. |
| 1250 - 1150 | C-F stretch | Strong | A prominent band is expected for the aryl-fluorine bond. |
| 850 - 750 | C-Cl stretch | Strong | Characteristic absorption for aryl-chloride bonds[10]. |
| 900 - 690 | Aromatic C-H out-of-plane bend | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
For 2,4-Dichloro-6-fluoro-3-methylquinoline (C₁₀H₆Cl₂FN), the molecular weight is 229.07 g/mol .
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with relative intensities of approximately 100:65:10, which is a definitive signature for a dichloro-substituted compound[11].
-
Fragmentation Pattern: The fragmentation is likely to proceed through the sequential loss of chlorine radicals (Cl•), followed by the loss of other small molecules or radicals. The stable quinoline ring is expected to remain intact in many of the primary fragment ions[11].
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS
| m/z | Proposed Fragment | Rationale |
| 229/231/233 | [C₁₀H₆Cl₂FN]⁺ | Molecular ion cluster. |
| 194/196 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 159 | [M - 2Cl]⁺ | Loss of both chlorine radicals. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron ionization (EI) is a common technique for this type of molecule, providing a characteristic fragmentation pattern.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Integrated Spectroscopic Analysis Workflow
The definitive characterization of 2,4-Dichloro-6-fluoro-3-methylquinoline relies on the synergistic interpretation of data from all three spectroscopic techniques. The following workflow illustrates the logical progression of this analysis.
Caption: Integrated workflow for the spectroscopic characterization of 2,4-Dichloro-6-fluoro-3-methylquinoline.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2,4-Dichloro-6-fluoro-3-methylquinoline. By leveraging established principles and comparative data from related structures, researchers can confidently approach the analysis of this compound. The detailed protocols and expected spectral features outlined herein serve as a valuable resource for synthesis verification, quality control, and further investigation into the properties and applications of this and similar quinoline derivatives. The combination of NMR, IR, and MS provides a self-validating system for the unambiguous structural confirmation of this molecule.
References
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
- PubChemLite. 2,4-dichloro-6-fluoro-3-methylquinoline (C10H6Cl2FN).
- BenchChem. (2025). Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline.
-
Kovacic, B., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 15.8: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
IUCr Journals. (2022, August 29). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
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- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Potential Biological Activities of Fluoro-Substituted Quinolines: A Technical Guide
Executive Summary: The Strategic Value of Fluorine
The incorporation of fluorine into the quinoline scaffold represents a cornerstone strategy in modern medicinal chemistry. Beyond a simple structural modification, fluoro-substitution fundamentally alters the physicochemical profile of the quinoline core. The high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) of fluorine allow for the modulation of pKa, lipophilicity (LogP), and metabolic stability without imposing significant steric penalties.
This guide provides a technical deep-dive into the biological activities of fluoro-substituted quinolines, moving beyond general observations to specific structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for their evaluation.
The Fluorine Effect: Physicochemical Drivers
Before analyzing specific therapeutic indications, it is critical to understand why fluorine is effective in this scaffold.
| Parameter | Effect of F-Substitution | Biological Impact |
| Metabolic Stability | Blocks C-H hydroxylation (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol). | Extends half-life ( |
| Lipophilicity | Increases LogP. | Enhances passive diffusion across bacterial cell walls and the blood-brain barrier (BBB). |
| Binding Affinity | Induces dipole moments; C-F acts as a hydrogen bond acceptor. | Strengthens electrostatic interactions within the enzyme binding pocket (e.g., DNA Gyrase). |
| Acidity/Basicity | Inductive electron withdrawal (-I effect). | Modulates the pKa of the N-1 nitrogen and C-3 carboxyl group, optimizing zwitterionic character at physiological pH. |
Therapeutic Frontiers & Mechanisms of Action
Antibacterial Activity (The Fluoroquinolone Legacy)
The most established application is in fluoroquinolones (FQs) like ciprofloxacin and moxifloxacin.
-
Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).
-
Mechanism: FQs stabilize the DNA-enzyme cleavage complex. The C-6 fluorine is critical for cell penetration and binding affinity.[1]
-
Resistance Mitigation: Bulky substituents at C-7 (e.g., diazabicyclononane in moxifloxacin) reduce efflux pump susceptibility.
Anticancer Potential (The Emerging Paradigm)
Recent studies repurpose FQs as anti-neoplastic agents.[2][3][4]
-
Mechanism 1: Topoisomerase Poisoning: Similar to bacterial inhibition, FQs inhibit eukaryotic Topoisomerase II
, leading to double-strand breaks. -
Mechanism 2: Apoptosis Induction: F-quinolines upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), triggering Caspase-3/9 cascades.
-
Mechanism 3: Cell Cycle Arrest: Induction of G2/M phase arrest in cancer lines (e.g., MCF-7, A549).
Antimalarial Activity[5][6][7]
-
Target: Hemozoin biocrystallization.
-
Compound Class: Mefloquine analogues (2,8-bis(trifluoromethyl)quinolines).[5]
-
Role of Fluorine: The
groups at positions 2 and 8 prevent metabolic degradation and enhance lipophilicity, crucial for penetrating the parasite's food vacuole.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the quinoline core is strictly position-dependent.
Visualization: SAR Map of Fluoro-Quinolines
Caption: Position-specific structure-activity relationships governing the potency and pharmacokinetics of fluoro-quinolines.
Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness and reproducibility, the following protocols include built-in validation steps.
Protocol: Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
This is the key intermediate for most bioactive fluoroquinolines.
Reagents: 3-Fluoroaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.
Step-by-Step Workflow:
-
Condensation (Validation Checkpoint 1):
-
Mix 3-fluoroaniline (1.0 eq) and EMME (1.1 eq) at 110°C for 2 hours.
-
Validation: Monitor ethanol evolution. Reaction is complete when ethanol distillation ceases.
-
QC: TLC (Hexane:EtOAc 7:3) should show disappearance of aniline.
-
-
Cyclization:
-
Add the acrylate intermediate dropwise into refluxing diphenyl ether (250°C).
-
Critical: Maintain temperature >245°C to prevent polymerization side products.
-
Reflux for 1 hour.
-
-
Isolation:
-
Cool to room temperature. Add hexane to precipitate the product.
-
Filter and wash with acetone.
-
Yield Expectation: 60-75% off-white solid.
-
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
Method: Broth Microdilution (CLSI Standards).
Validation System:
-
Positive Control: Ciprofloxacin (Range: 0.004 - 2 µg/mL).
-
Negative Control: Sterile DMSO/Broth (No growth).
-
Growth Control: Inoculum only (Turbidity required).
Procedure:
-
Preparation: Dissolve fluoro-quinoline derivatives in DMSO (Stock 10 mg/mL). Dilute in Mueller-Hinton Broth to starting concentration (e.g., 64 µg/mL).
-
Plating: Dispense 100 µL per well in a 96-well plate. Perform serial 2-fold dilutions.
-
Inoculation: Add 100 µL of bacterial suspension (
CFU/mL) adjusted from a 0.5 McFarland standard. -
Incubation: 37°C for 16-20 hours.
-
Readout: Add 20 µL Resazurin dye (0.01%). Incubate 2 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
-
Z-Factor Calculation: Ensure
using controls to validate assay quality.
Protocol: In Vitro Anticancer Assay (MTT)
Cell Lines: MCF-7 (Breast), A549 (Lung).
Procedure:
-
Seed cells (
cells/well) in 96-well plates. Incubate 24h for attachment. -
Treat with fluoro-quinoline derivatives (0.1 - 100 µM) for 48h.
-
Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
Validation:
of Doxorubicin (Positive Control) must fall within historical range (e.g., 0.5 - 2.0 µM for MCF-7).
Mechanistic Visualization
Visualization: Dual-Targeting Mechanism (Anticancer/Antibacterial)
Caption: Dual mechanistic pathways of fluoro-quinolines in bacterial (left) and cancer (right) cells.
References
-
Recent Updates on the Anticancer Potential of Fluoroquinolones: A Mini Review. National Institutes of Health (NIH). Available at: [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI Molecules. Available at: [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]
-
Synthesis, antimalarial activity, and preclinical pharmacology of 4'-fluoro analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC (PubMed Central). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthetic Routes to Polysubstituted Quinolines: A Technical Review
Topic: Review of synthetic routes to polysubstituted quinolines Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its ubiquity in pharmacologically active agents (e.g., antimalarials, kinase inhibitors, and broad-spectrum antibiotics).[1][2][3] While classical methods like Skraup and Doebner-von Miller established the field, they often suffer from harsh conditions, poor regioselectivity, and low atom economy.
This technical guide moves beyond the textbooks to analyze three high-value synthetic strategies: Modernized Friedländer Annulation , Multicomponent Povarov Reactions , and Iron-Catalyzed C–H Activation . Each section dissects the mechanistic causality, provides a robust, self-validating protocol, and visualizes the reaction logic.
The Robust Route: Modernized Friedländer Annulation
The Friedländer synthesis is arguably the most reliable method for accessing 2,3- and 2,3,4-substituted quinolines. The classical approach requires strong bases or acids and high temperatures. Modern variations utilize green catalysts (e.g., Brønsted acidic ionic liquids, tartaric acid) to enhance yield and minimize waste.
Mechanistic Logic
The reaction proceeds via a two-step sequence: an intermolecular aldol condensation between a 2-aminoaryl ketone and an
Why it works: The ortho-amino group provides an internal nucleophile that traps the aldol intermediate, driving the equilibrium toward the heterocyclic product.
Mechanistic Visualization
Figure 1: Step-wise mechanistic flow of the Friedländer Annulation.
Validated Protocol: Tartaric Acid-Promoted Solvent-Free Synthesis
Source Grounding: Adapted from recent green chemistry protocols (Mohamadpour et al., 2018).
Rationale: Tartaric acid acts as a dual-activation catalyst (hydrogen bonding) and is a sustainable, biodegradable solid. The solvent-free condition maximizes concentration, increasing reaction kinetics (collision theory).
Protocol:
-
Charge: In a 10 mL round-bottom flask, mix 2-aminoaryl ketone (1.0 mmol), enolisable ketone (e.g., ethyl acetoacetate or cyclohexanecarbaldehyde, 1.0 mmol), and tartaric acid (10 mol%).
-
Incubate: Heat the mixture to 80 °C in an oil bath. The solid mixture will melt/liquefy.
-
Monitor: Check TLC every 15 minutes (Eluent: 20% EtOAc/Hexane). Reaction typically completes in 30–60 minutes.
-
Workup: Cool to room temperature. Add water (5 mL) and stir. The catalyst dissolves in water; the product precipitates.
-
Purification: Filter the solid. Recrystallize from hot ethanol.
-
Self-Validation Check: If the product remains oily, the aldol step may be incomplete. Increase temperature to 100 °C.
-
The Diversity Route: Multicomponent Povarov Reaction
For generating diverse libraries of quinolines (specifically 2,4-disubstituted or tetrahydroquinolines), the Povarov reaction (aza-Diels–Alder) is superior. It allows the assembly of the pyridine ring from three simple components: an aniline, an aldehyde, and an electron-rich alkene.
Mechanistic Logic
The reaction involves the in situ formation of a Schiff base (imine), which acts as an electron-deficient heterodiene. This undergoes a formal [4+2] cycloaddition with an electron-rich alkene (dienophile).
Critical Insight: The reaction often yields tetrahydroquinolines.[4] To obtain the fully aromatic quinoline, an oxidative step (dehydrogenation) is required, often facilitated by the same catalyst (e.g., Iodine) or atmospheric oxygen.
Mechanistic Visualization
Figure 2: The Povarov cascade from imine formation to oxidative aromatization.
Validated Protocol: Iodine-Mediated Oxidative Povarov
Source Grounding: Based on molecular iodine mediated formal [3+2+1] cycloaddition strategies (Gao et al., 2014; Wu et al.).[5]
Rationale: Iodine (
Protocol:
-
Charge: Combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and methyl ketone/styrene (1.0 mmol) in DMSO (3 mL).
-
Catalyst: Add molecular Iodine (
) (20–50 mol%). -
Reaction: Heat at 100 °C for 4–6 hours in an open vessel (or loosely capped) to allow oxidative assistance.
-
Quench: Cool and treat with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color change from dark brown to yellow/clear). -
Extraction: Extract with EtOAc (
mL). Dry over .-
Self-Validation Check: The disappearance of the imine peak in IR or TLC indicates the cycloaddition is complete. If the intermediate tetrahydroquinoline persists (check LCMS), add more
or extend heating.
-
The Precision Route: Iron-Catalyzed C–H Activation
Transition metal catalysis has revolutionized quinoline synthesis by enabling the use of unactivated starting materials. A recent breakthrough involves the iron-catalyzed oxidative cleavage of styrenes to generate 2,4-substituted quinolines.[6]
Mechanistic Logic
This method is distinct because it utilizes styrene not just as a carbon source, but cleaves the alkene bond (C=C scission) to generate reactive synthons in situ. Iron acts as a redox catalyst, facilitating radical generation and subsequent C-N bond formation and cyclization.
Why it works: Iron is earth-abundant and less toxic than Pd or Rh. The mechanism avoids pre-functionalized halides, relying instead on oxidative C-H functionalization.
Mechanistic Visualization
Figure 3: Iron-catalyzed oxidative cleavage and cyclization pathway.
Validated Protocol: Fe-Catalyzed Oxidative Coupling
Source Grounding: Derived from recent Fe-catalyzed C-H activation studies (e.g., RSC Green Chem, 2025).
Protocol:
-
Charge: In a pressure tube, mix arylamine (1.0 mmol) and styrene (2.0 mmol).
-
Catalyst: Add
or (10 mol%) and an oxidant (e.g., DTBP or simply balloon if using specific ligand systems). -
Solvent: Use Chlorobenzene or Toluene (2 mL).
-
Reaction: Seal and heat to 120 °C for 12 hours.
-
Workup: Filter through a celite pad to remove iron residues. Concentrate filtrate.
-
Self-Validation Check: This reaction is sensitive to oxygen levels. Ensure the oxidant is not depleted. A color change to dark rust indicates active iron species.
-
Comparative Analysis of Methods
| Feature | Friedländer Annulation | Povarov Reaction | Fe-Catalyzed C-H Activation |
| Primary Utility | 2,3- & 2,3,4-substituted quinolines | 2,4-disubstituted & Tetrahydroquinolines | 2,4-substituted quinolines |
| Atom Economy | Moderate (Loss of | High (Multicomponent) | Moderate (Oxidative cleavage) |
| Reaction Conditions | Base/Acid, Heat (80°C) | Lewis Acid, Heat (100°C) | Metal Cat, High Heat (120°C) |
| Substrate Availability | Requires o-amino ketones (harder to source) | Anilines & Aldehydes (Commodity chems) | Anilines & Styrenes (Commodity chems) |
| Scalability | High | Moderate | Moderate |
| Green Factor | High (with Tartaric acid/Solvent-free) | Moderate (Requires DMSO/Iodine) | High (Iron is non-toxic) |
References
-
Green Synthesis of Polysubstituted Quinolines: Mohamadpour, F., Maghsoodlou, M. T., & Hazeri, N. (2018). Green Synthesis of Polysubstituted Quinolines and Xanthene Derivatives Promoted by Tartaric Acid as a Naturally Green Catalyst under Solvent-Free Conditions. Semantic Scholar. Link
-
Povarov Reaction Mechanism: Gao, Q., Liu, S., Wu, X., & Wu, A. (2014).[5] Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Letters/Organic Chemistry Portal. Link
-
Iron-Catalyzed Synthesis: Waste-minimized synthesis of C2 functionalized quinolines exploiting iron-catalysed C–H activation. Green Chemistry (RSC), 2025. Link
-
Transition Metal Reviews: State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances, 2025. Link
-
Friedländer Review: Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives. Chemical Biology & Drug Design, 2022.[7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
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2,4-Dichloro-6-fluoro-3-methylquinoline safety and handling guidelines
An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-6-fluoro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 2,4-dichloro-6-fluoro-3-methylquinoline. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally related compounds and general principles of laboratory safety. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents. Derivatives such as 2,4-dichloro-6-fluoro-3-methylquinoline are valuable intermediates in the synthesis of novel drug candidates, particularly in the development of antibacterial and anticancer agents.[1][2] Understanding the safe handling of these precursors is paramount to ensuring a safe and productive research environment.
Hazard Identification and Classification
Globally Harmonized System (GHS) Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[3][5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[5] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[3] |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects. |
Signal Word: Warning[5]
Hazard Pictograms:
Toxicological Profile: A Mechanistic Perspective
The toxicological properties of 2,4-dichloro-6-fluoro-3-methylquinoline have not been fully investigated.[6] However, based on related quinoline compounds, several potential toxicological concerns should be considered.
-
Genotoxicity: Quinoline itself has demonstrated mutagenic activity in Salmonella typhimurium and can induce unscheduled DNA synthesis in rat hepatocytes.[7] Certain methylquinoline isomers have also shown positive results in genotoxicity assays.[7][8] While fluorination at certain positions can sometimes reduce genotoxicity, the overall potential for mutagenic effects cannot be dismissed without specific data.[7]
-
Carcinogenicity: Quinoline is classified as a Category 2 carcinogenic substance by Safe Work Australia, with the potential to cause cancer.[8] While there is insufficient data to classify methylquinoline isomers, this potential should be considered when handling any quinoline derivative over long periods.[8]
-
Acute Toxicity: Based on related compounds, 2,4-dichloro-6-fluoro-3-methylquinoline may be harmful if swallowed, in contact with skin, or if inhaled.[9][10]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes control methods from most to least effective.
Caption: The Hierarchy of Controls prioritizes safer work environments.
Engineering Controls: All handling of 2,4-dichloro-6-fluoro-3-methylquinoline, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] Eyewash stations and safety showers must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical.[12] The selection of appropriate PPE is crucial.[13][14]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[13][15] Avoid latex gloves, as they may not provide adequate protection.[12] Always inspect gloves for tears or punctures before use.[3][10] Use proper glove removal technique to avoid contaminating your skin.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[13][15] When there is a risk of splashing, a face shield should be worn in addition to goggles.[12][16]
-
Skin and Body Protection: A flame-retardant lab coat is required.[17] Ensure it is fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[12] Do not wear shorts or open-toed shoes in the laboratory.[15]
-
Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[3][17]
Caption: Follow a strict sequence for donning and doffing PPE.
Safe Handling and Storage Protocols
Handling:
-
Wash hands thoroughly after handling, even if gloves were worn.[10]
-
Use spark-proof tools and take precautionary measures against static discharges, as fine dust can form explosive mixtures with air.[19]
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[19]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[9][20]
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures:
Caption: Follow these steps for immediate first aid response.
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][21]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][6] Seek medical advice if skin irritation occurs.[5]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do not induce vomiting.[9] Rinse the mouth with water and have the person drink one or two glasses of water. Never give anything by mouth to an unconscious person.[3][22] Seek immediate medical attention.[21]
Spill and Leak Procedures:
-
Small Spills: Evacuate the area. Ensure adequate ventilation.[22] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3] Place the material in a sealed container for disposal.[10]
-
Large Spills: Evacuate the laboratory and alert emergency personnel.[19] Prevent the spill from entering drains or waterways.[10][21]
Disposal Considerations
Dispose of 2,4-dichloro-6-fluoro-3-methylquinoline and any contaminated materials as hazardous waste. All waste must be placed in clearly labeled, sealed containers.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[18] Do not dispose of down the drain.
Chemical Reactivity and Stability
-
Stability: The compound is expected to be stable under recommended storage conditions.[5]
-
Reactivity: As a di-chlorinated quinoline, this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[23][24][25] The chlorine atoms can be displaced by various nucleophiles.
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[6]
Conclusion
2,4-dichloro-6-fluoro-3-methylquinoline is a valuable chemical intermediate for drug discovery and development. However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult the most current safety data and your institution's specific safety policies before working with this or any other chemical.
References
- Sigma-Aldrich. (2025, December 23).
- MilliporeSigma. 2,4-Dichloro-6-(trifluoromethoxy)quinoline | 1422496-24-9.
- Merck. (2025, April 24).
- Canadian Centre for Occupational Health and Safety. (2025, August 28). CCOHS: Landscaping - Pesticides - Personal Protective Equipment.
- Merck.
- Fisher Scientific.
- Safety D
- Gujarat Fluorochemicals Limited. (2020, August 28).
- TCI Chemicals. (2025, September 19).
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- MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
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- Merck. (2026, January 9).
- Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
- SigmaAldrich.cn. (2025, October 7).
- Merck.
- ResearchGate. Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics | Request PDF.
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- Benchchem. (2026, January 24).
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- 24d.info. (2020, August 14). Toxicology of 2,4-D.
- MedchemExpress.com. (2026, January 6).
- Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment.
- PubMed - NIH. Genotoxicity of fluoroquinolines and methylquinolines.
- SPERJ. 260 quinolones for applications in medicinal chemistry: synthesis and structure.
- Benchchem. An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional.
- PubChem. 2,4-dichloro-6-fluoro-3-methylquinoline (C10H6Cl2FN).
- ChemicalBook. Quinoline, 2,4-dichloro-6,8-difluoro-3-methyl- | 1259441-58-1.
- ResearchGate. Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl) -.
- WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Chemistry Stack Exchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
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Solubility profile of 2,4-Dichloro-6-fluoro-3-methylquinoline in common lab solvents
An In-depth Technical Guide to Determining the Solubility Profile of 2,4-Dichloro-6-fluoro-3-methylquinoline
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility profile of 2,4-dichloro-6-fluoro-3-methylquinoline, a substituted quinoline of interest in synthetic and medicinal chemistry. Given the general absence of publicly available, quantitative solubility data for this specific molecule, this document serves as a detailed procedural guide for researchers, scientists, and drug development professionals. We will first explore the predicted physicochemical properties of the compound and the theoretical principles governing its solubility. The core of this guide presents a multi-tiered experimental approach, beginning with qualitative classification and culminating in a robust, quantitative equilibrium solubility determination protocol using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for analysis. By explaining the causality behind experimental choices and providing self-validating protocols, this guide empowers researchers to generate reliable, reproducible, and meaningful solubility data essential for applications ranging from reaction optimization to formulation development.
Introduction: The Compound and the Imperative of Solubility
2,4-Dichloro-6-fluoro-3-methylquinoline is a halogenated quinoline derivative. Its structure, featuring a bicyclic aromatic core with multiple functional groups, suggests a complex interplay of physicochemical properties that directly influence its behavior in solution.
Physicochemical Properties and Predicted Behavior:
-
Molecular Formula: C₁₀H₆Cl₂FN[1]
-
Molecular Weight: 229.07 g/mol [1]
-
Physical Form: Expected to be a solid at room temperature.[2]
-
Predicted Lipophilicity (XlogP): 4.2[1]
The predicted XlogP value of 4.2 indicates a significantly lipophilic or hydrophobic ("water-fearing") character.[1] This is driven by the aromatic quinoline core, the two chlorine atoms, and the methyl group. Consequently, poor aqueous solubility is anticipated. However, the presence of the nitrogen atom in the quinoline ring introduces a basic character, suggesting that solubility in aqueous media could be pH-dependent.[3] The fluorine atom and chlorine atoms, while electronegative, contribute more to the molecule's overall lipophilicity than to its polarity. Based on these features, the compound is predicted to be more soluble in organic solvents than in water, following the fundamental principle of "like dissolves like".[4]
Understanding the solubility profile of a compound is a cornerstone of chemical and pharmaceutical development. Solubility impacts everything from the choice of solvents for chemical synthesis and purification to the bioavailability of a potential drug candidate.[5] In drug discovery, poor solubility is a major hurdle that can terminate the development of otherwise promising molecules.[3] Therefore, a precise and comprehensive assessment of a compound's solubility in a range of relevant solvents is not merely a routine measurement but a critical step in its developmental journey.
Experimental Design for a Comprehensive Solubility Assessment
To generate a meaningful solubility profile, a two-pronged approach is recommended: an initial qualitative assessment to classify the compound's general behavior, followed by a rigorous quantitative determination to obtain precise solubility values.
This workflow ensures an efficient use of resources, where the initial rapid screen informs the more intensive quantitative studies. The selection of solvents is critical and should span a range of polarities to provide a comprehensive understanding of the compound's behavior.
Logical Workflow for Solubility Profiling
Caption: Overall workflow for determining the solubility profile.
Rationale for Solvent Selection
The chosen solvents cover a spectrum of polarities, from the highly polar protic solvent water to non-polar aprotic solvents like hexane. This range is crucial for building a complete picture of the solute-solvent interactions.
| Solvent | Class | Polarity | Rationale |
| Water | Polar Protic | High | Establishes baseline aqueous solubility. |
| Methanol | Polar Protic | High | A common polar organic solvent capable of hydrogen bonding. |
| Ethanol | Polar Protic | High | Frequently used in formulations and synthesis.[6] |
| Acetonitrile | Polar Aprotic | High | A polar solvent that cannot donate hydrogen bonds. |
| Acetone | Polar Aprotic | Medium | A common ketone solvent with a significant dipole moment. |
| Dichloromethane (DCM) | Polar Aprotic | Medium | A versatile solvent for a wide range of organic compounds. |
| Ethyl Acetate | Polar Aprotic | Medium | A common ester solvent used in chromatography and extractions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A powerful solvent for dissolving difficult compounds, often used for stock solutions.[7] |
| Hexane | Non-polar Aprotic | Low | Represents non-polar, hydrophobic environments. |
Protocol 1: Qualitative Solubility Classification
This initial screening provides rapid, valuable insights into the compound's acidic or basic nature and its general affinity for polar or non-polar environments.[8][9]
Methodology:
-
Preparation: Label four small test tubes or vials.
-
Sample Addition: Add approximately 2-5 mg of 2,4-dichloro-6-fluoro-3-methylquinoline to each tube.
-
Solvent Addition:
-
To Tube 1, add 1 mL of deionized water.
-
To Tube 2, add 1 mL of 5% aqueous HCl.
-
To Tube 3, add 1 mL of 5% aqueous NaOH.
-
To Tube 4, add 1 mL of ethanol.
-
-
Mixing: Vigorously agitate each tube (e.g., using a vortex mixer) for 60 seconds.[4]
-
Observation: Visually inspect each tube for the complete dissolution of the solid. Record as "Soluble," "Partially Soluble," or "Insoluble."
Interpretation of Expected Results:
-
Insoluble in Water: This is the expected outcome due to the compound's high lipophilicity.
-
Soluble in 5% HCl: This would be a strong indication of the basic nature of the quinoline nitrogen. The acid protonates the nitrogen, forming a hydrochloride salt which is significantly more polar and water-soluble.
-
Insoluble in 5% NaOH: The compound lacks strongly acidic protons (like a carboxylic acid or phenol), so it is not expected to dissolve in a basic solution.
-
Soluble in Ethanol: Solubility in a common organic solvent like ethanol is expected.[6]
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the internationally recognized gold standard for determining equilibrium solubility, recommended by regulatory bodies for its reliability.[10][11][12] This protocol is designed to be self-validating by ensuring the solution has reached equilibrium and that an excess of solid is present.
Experimental Workflow for Quantitative Analysis
Caption: Step-by-step workflow for the shake-flask method with HPLC quantification.
Detailed Step-by-Step Methodology:
-
Preparation of Solutions:
-
For each selected solvent, add an excess amount of solid 2,4-dichloro-6-fluoro-3-methylquinoline to a glass vial (e.g., add 10 mg of solid to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
-
Tightly cap each vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[7] A preliminary time-course experiment can be run to confirm the time required to reach a plateau in concentration.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the remaining solid.[7]
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet.
-
Filter the collected supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step removes any remaining microscopic particles.[13]
-
-
Quantification via HPLC:
-
Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known high concentration. Perform serial dilutions to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.
-
Sample Analysis: Analyze the calibration standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of >0.99 for accuracy.
-
Dilution: Accurately dilute the filtered supernatant samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Injection: Inject the diluted samples into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor.[13]
-
Data Presentation and Interpretation
All quantitative data should be summarized in a structured table to allow for easy comparison and analysis. Experiments should be performed in triplicate at minimum to ensure statistical validity.
Table 1: Solubility Profile of 2,4-Dichloro-6-fluoro-3-methylquinoline at 25°C
| Solvent | Dielectric Constant (20°C)[14] | Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |
| Water | 80.1 | (Experimental Data) | (Experimental Data) |
| Methanol | 32.7 | (Experimental Data) | (Experimental Data) |
| Ethanol | 24.6 | (Experimental Data) | (Experimental Data) |
| Acetonitrile | 37.5 | (Experimental Data) | (Experimental Data) |
| Acetone | 20.7 | (Experimental Data) | (Experimental Data) |
| Dichloromethane | 8.93 | (Experimental Data) | (Experimental Data) |
| Ethyl Acetate | 6.02 | (Experimental Data) | (Experimental Data) |
| Dimethyl Sulfoxide | 46.7 | (Experimental Data) | (Experimental Data) |
| Hexane | 1.88 | (Experimental Data) | (Experimental Data) |
Interpreting the Results:
The collected data will allow for a deep understanding of the compound's behavior. A high solubility in DMSO followed by other polar aprotic and protic solvents, with very low solubility in water and hexane, would confirm the predictions based on its structure. Correlating the solubility values with solvent properties like the dielectric constant can provide further insight into the primary forces driving dissolution.
Conclusion
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The Medicinal Chemistry of Quinoline Derivatives: A Comprehensive Technical Guide
Abstract
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3][4] First isolated from coal tar in 1834, its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as crucial therapeutic agents against a wide range of diseases.[1][5] This guide provides an in-depth exploration of the medicinal chemistry of quinoline derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, elucidate key structure-activity relationships (SAR), explore diverse mechanisms of action, and highlight their significant therapeutic applications, including their roles as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2][3][4][6]
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide variety of biological targets with high affinity.[2][7] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties that facilitate binding to enzymes and receptors. The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize efficacy and minimize toxicity.[2]
Historical Significance
The journey of quinoline in medicine began with the discovery of quinine, a natural alkaloid from the bark of the Cinchona tree, as a potent antimalarial agent.[3][7] This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of cornerstone drugs like chloroquine and primaquine.[1][7] Over the decades, the therapeutic landscape of quinolines has expanded dramatically, with derivatives now used as anticancer, antibacterial, antiviral, and anti-inflammatory drugs.[1][2][3]
Synthesis of the Quinoline Core: Classical and Modern Approaches
The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse array of derivatives.
Classical Synthetic Methods
Several classical methods have been the workhorses for quinoline synthesis for over a century.[8] These reactions typically involve the condensation of anilines with various carbonyl-containing compounds.
-
Skraup Synthesis: This is a powerful method for synthesizing quinolines by reacting an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[5][9][10] The reaction is notoriously exothermic and requires careful control.[9] The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally oxidation.[9][11]
-
Combes Quinoline Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[5][12][13][14][15] The reaction proceeds via an enamine intermediate which then undergoes cyclization.[5][12][13]
-
Friedländer Synthesis: This is a straightforward reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone) to form a quinoline derivative.[16][17][18][19] The reaction can be catalyzed by either acid or base.[18] Two primary mechanisms are proposed: one involving an initial aldol condensation and the other starting with the formation of a Schiff base.[16]
-
Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and is used to prepare quinoline-4-carboxylic acid derivatives by reacting an aniline with an α,β-unsaturated aldehyde and pyruvic acid.[5]
Modern Synthetic Strategies
While classical methods are robust, modern synthetic chemistry has introduced more efficient and environmentally friendly approaches. These include multicomponent reactions (MCRs) which allow for the construction of complex molecules in a single step, and the use of microwave and ultrasound irradiation to accelerate reaction rates.[20][21] Transition-metal-catalyzed C-H activation pathways are also emerging as powerful tools for quinoline synthesis.[22]
Therapeutic Applications and Mechanisms of Action
The broad pharmacological profile of quinoline derivatives stems from their ability to interact with a multitude of biological targets.
Antimalarial Activity
Quinolines have been at the forefront of antimalarial therapy for centuries. Their primary mechanism of action against the malaria parasite, Plasmodium falciparum, involves the disruption of heme detoxification.[23][24][25]
-
Mechanism of Action: During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme.[23][26] The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[23][26] Quinoline antimalarials, such as chloroquine, are weak bases that accumulate in the acidic food vacuole of the parasite.[23][27] Here, they interfere with hemozoin formation by capping the growing crystals or forming complexes with free heme.[26][28] This leads to a buildup of toxic heme, which ultimately kills the parasite.[23][27]
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)
A standard method to assess the antimalarial activity of quinoline derivatives is the SYBR Green I-based fluorescence assay.
Step-by-Step Methodology:
-
Parasite Culture: Culture Plasmodium falciparum (chloroquine-sensitive and resistant strains) in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES buffer.
-
Drug Dilution: Prepare serial dilutions of the test quinoline compounds and a reference drug (e.g., chloroquine) in a 96-well microtiter plate.
-
Infection and Incubation: Add synchronized ring-stage parasite cultures to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5%. Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I, a fluorescent dye that intercalates with DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity
The quinoline scaffold is a key component in numerous anticancer agents, exerting its effects through various mechanisms.[2][29][30][31][32]
-
Mechanisms of Action:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives have a planar aromatic structure that allows them to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[2][29] Some also act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to cell death.[29][30]
-
Kinase Inhibition: A significant number of quinoline-based anticancer drugs function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and VEGFR pathways.[33]
-
Induction of Apoptosis: Certain quinoline derivatives can induce programmed cell death (apoptosis) in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.[1]
-
Tubulin Polymerization Inhibition: Some quinoline analogues have been shown to inhibit tubulin polymerization, a critical process for cell division.[30]
-
Antibacterial Activity
Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents.[7][34]
-
Mechanism of Action: Fluoroquinolones target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. By inhibiting these enzymes, they prevent bacterial cell division and lead to cell death.
Anti-inflammatory Activity
Several quinoline-based compounds have demonstrated potent anti-inflammatory properties by targeting key inflammatory mediators.[35]
-
Mechanisms of Action: These derivatives can act as inhibitors of cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE), all of which are involved in the inflammatory cascade.[3][35]
Structure-Activity Relationships (SAR)
The pharmacological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[35]
-
Antimalarial Activity: For 4-aminoquinolines like chloroquine, the presence of a basic amino side chain at the 4-position is crucial for accumulation in the parasite's food vacuole.[36] A halogen atom, typically chlorine, at the 7-position generally enhances activity.[2]
-
Anticancer Activity: The planarity of the quinoline ring system is important for DNA intercalation.[2] The introduction of specific functional groups at various positions can modulate activity and target selectivity. For instance, a hydroxyl or methoxy group at the 7-position can improve antitumor activity.[2]
-
Anti-inflammatory Activity: The type of substituent dictates the specific anti-inflammatory target. For example, a carboxamide moiety often leads to TRPV1 antagonism, while a carboxylic acid group can result in COX inhibition.[35]
Data Presentation
Table 1: Biological Activities of Representative Quinoline Derivatives
| Compound | Structure | Therapeutic Class | Mechanism of Action | Key SAR Feature |
| Quinine | Antimalarial | Inhibition of hemozoin polymerization | Methoxy group at 6-position, vinyl group at 3-position | |
| Chloroquine | Antimalarial, Anti-inflammatory | Inhibition of hemozoin polymerization | 7-Chloro substituent, basic side chain at 4-position | |
| Ciprofloxacin | Antibacterial | Inhibition of DNA gyrase and topoisomerase IV | Fluoro substituent at 6-position, cyclopropyl group at N-1 | |
| Irinotecan | Anticancer | Topoisomerase I inhibitor | Fused pentacyclic ring system |
Visualizations
Classical Quinoline Syntheses
Caption: Chloroquine's mechanism of action in the malaria parasite.
Conclusion
The quinoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its rich history, coupled with ongoing innovations in synthesis and a deepening understanding of its biological interactions, ensures its continued relevance in the development of new therapeutic agents. The diverse pharmacological activities of quinoline derivatives, from their foundational role in combating malaria to their emerging applications in oncology and beyond, underscore the power of this privileged structure in drug discovery. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and safety profiles, further solidifying the legacy of the quinoline ring in medicine.
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- 24. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. eurekaselect.com [eurekaselect.com]
- 26. pnas.org [pnas.org]
- 27. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.co.za [journals.co.za]
- 29. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 30. academia.edu [academia.edu]
- 31. researchgate.net [researchgate.net]
- 32. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 33. benchchem.com [benchchem.com]
- 34. biointerfaceresearch.com [biointerfaceresearch.com]
- 35. researchgate.net [researchgate.net]
- 36. Antimalarial Drugs with Quinoline Nucleus and Analogs | IntechOpen [intechopen.com]
Historical Overview of the Synthesis of Halogenated Quinolines
Introduction: The Pharmacophore of History
The quinoline scaffold serves as one of the most privileged structures in medicinal chemistry. Its halogenated derivatives—particularly at the 4, 7, and 8 positions—are not merely chemical curiosities but are the structural backbones of essential antimalarials (Chloroquine, Mefloquine), antibacterials (Fluoroquinolones), and emerging anticancer agents.
Historically, the synthesis of these molecules has evolved from "brute-force" thermal condensations to precision catalytic editing. This guide analyzes that evolution, categorizing methodologies by their strategic logic: Pre-functionalization (building the ring with halogens already present), Direct Core Functionalization (modifying the existing ring), and Late-Stage Activation (catalytic C-H insertion).
Era I: The Pre-Functionalized Strategy (Classical Condensation)
Strategic Logic: If you cannot easily halogenate the quinoline ring selectively, you must build the ring from a precursor that already carries the halogen.
The Gould-Jacobs reaction remains the industrial gold standard for synthesizing 4-substituted quinolines, specifically the 4,7-dichloroquinoline intermediate used for Chloroquine. Unlike the Skraup synthesis, which often yields explosive conditions and regioisomeric mixtures with meta-substituted anilines, Gould-Jacobs offers high regiocontrol.
Mechanism & Causality
The reaction relies on the condensation of an aniline with a malonate derivative.[1][2] The critical step is the thermal cyclization.[3]
-
Condensation: m-Chloroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an enamine.
-
Cyclization: This is the bottleneck. It requires temperatures >250 °C to overcome the high activation energy of aromatic substitution, typically necessitating a high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).
-
Regioselectivity: The chlorine atom at the meta position of the aniline directs the cyclization para to itself due to steric hindrance, favoring the 7-chloro isomer over the 5-chloro isomer.
Experimental Protocol: Synthesis of 4,7-Dichloroquinoline
A self-validating protocol for the gram-scale synthesis of the key antimalarial intermediate.
Reagents:
-
m-Chloroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Dowtherm A (Solvent)[4]
-
Phosphorus Oxychloride (POCl
)[5]
Workflow:
-
Enamine Formation: Mix m-chloroaniline and DEEM. Heat to 110 °C for 2 hours. Ethanol is evolved; use a distillation head to remove it, driving the equilibrium forward.
-
Thermal Cyclization: Add the crude enamine dropwise into boiling Dowtherm A (255 °C). Critical: Addition must be slow to maintain temperature; drops in temperature below 250 °C stall the cyclization. Stir for 45 mins.
-
Workup: Cool to RT. Dilute with hexane.[5] The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate , precipitates. Filter and wash with hexane to remove Dowtherm A.
-
Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH (saponification), then acidify to isolate the acid. Heat the solid acid to 260 °C (neat) until CO
evolution ceases to yield 7-chloro-4-quinolinol . -
Chlorination: Reflux the quinolinol in neat POCl
(5 eq) for 2 hours. Pour onto ice (Caution: Exothermic). Neutralize with NH OH. Filter the precipitate to obtain 4,7-dichloroquinoline .
Visualization: The Gould-Jacobs Pathway[1][3][4]
Caption: Stepwise construction of the pharmacophore showing critical thermal and chlorination steps.
Era II: Direct Core Functionalization
Strategic Logic: Modifying the quinoline ring after it is built. The challenge is the electronic disparity between the two rings.
The quinoline system consists of an electron-rich benzene ring and an electron-deficient pyridine ring.[6] This creates a dichotomy in reactivity:
-
Electrophilic Aromatic Substitution (SEAr): Occurs on the Benzene ring (Positions C5 and C8).[7]
-
Nucleophilic Attack: Occurs on the Pyridine ring (Positions C2 and C4), but usually requires activation.
The N-Oxide Activation Route (Pyridine Ring Functionalization)
Direct halogenation of the pyridine ring is difficult. The solution is N-oxidation .[8] Oxidizing the nitrogen (using mCPBA or H
Data Summary: Regioselectivity of Direct Halogenation
| Method | Reagent | Primary Site | Mechanism | Limitation |
| Direct Halogenation | Br | C5 / C8 | Electrophilic (SEAr) | Mixtures of 5,8-isomers common. |
| N-Oxide Route | mCPBA | C2 | Nucleophilic Rearrangement | Requires 2 steps (Oxidation |
| Vilsmeier-Haack | POCl | C3 | Electrophilic | Restricted to electron-rich quinolines. |
Protocol: Synthesis of 2-Chloroquinoline via N-Oxide[8]
-
Oxidation: Dissolve quinoline in DCM. Add mCPBA (1.2 eq) at 0 °C. Stir overnight. Wash with NaHCO
. Evaporate to yield Quinoline N-oxide. -
Chlorination: Dissolve N-oxide in dry CHCl
. Add POCl (2.0 eq) dropwise. Reflux for 6 hours. -
Mechanism: The oxygen of the N-oxide attacks POCl
, creating an activated leaving group. Chloride attacks C2, restoring aromaticity and eliminating the oxygen moiety.
Era III: Modern Catalytic C-H Activation
Strategic Logic: Using transition metals to break specific C-H bonds, bypassing the need for pre-functionalized precursors or harsh acids.
Modern drug discovery demands late-stage functionalization (LSF). The most significant advance here is Directed C-H Activation . By using a directing group (DG) at C8 (typically an amide), catalysts like Iron (Fe) or Copper (Cu) can selectively halogenate the geometrically difficult C5 position under mild conditions.
Protocol: Fe(III)-Catalyzed C5-Halogenation
Based on recent green chemistry methodologies (e.g., Motati et al., Chemical Science).
This protocol allows for the remote halogenation of the C5 position using water as a solvent and an 8-aminoquinoline directing group.
Reagents:
-
Substrate: N-(quinolin-8-yl)benzamide (1.0 eq)
-
Source: N-Bromosuccinimide (NBS) (2.0 eq)
-
Catalyst: Fe(NO
) [9]·9H O (5 mol%)[9] -
Solvent: Water (degassed)
Workflow:
-
Setup: In a reaction vial, combine the amide substrate, Fe catalyst, and NBS in water.
-
Reaction: Stir vigorously at room temperature (25 °C) for 12–24 hours. The reaction is heterogeneous.
-
Workup: Extract with Ethyl Acetate. The Fe catalyst remains in the aqueous phase.
-
Purification: Silica gel chromatography.
-
Outcome: Exclusive formation of the 5-bromo-8-amidoquinoline . The Fe(III) coordinates to the quinoline nitrogen and the amide oxygen, positioning the radical/electrophile specifically at C5.
Visualization: Catalytic C-H Activation Cycle
Caption: Iron-catalyzed cycle utilizing the 8-amide directing group to achieve remote C5 selectivity.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[10] Link
-
BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Technical Library. Link
-
Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[11][12] Chemical Science. Link
-
Organic Chemistry Portal. Synthesis of Quinolines (N-Oxide Methodologies). Link
-
Frontiers in Chemistry. Transition-metal-catalyzed synthesis of quinazolines (and related quinolines): A review. Link
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Gould-Jacobs reaction - wikidoc [wikidoc.org]
- 11. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,4-Dichloro-6-fluoro-3-methylquinoline from anilines
Application Note: High-Purity Synthesis of 2,4-Dichloro-6-fluoro-3-methylquinoline
Executive Summary
The 2,4-dichloro-6-fluoro-3-methylquinoline scaffold is a high-value intermediate in the development of fluoroquinolone antibiotics, antimalarials, and kinase inhibitors. Its structural rigidity, combined with the metabolic stability conferred by the C6-fluorine and C3-methyl group, makes it a critical bioisostere in drug discovery.
This guide details an optimized, two-step protocol for synthesizing 2,4-dichloro-6-fluoro-3-methylquinoline starting from 4-fluoroaniline. Unlike the standard Gould-Jacobs reaction (which typically yields a 3-carboxylate), this protocol utilizes diethyl methylmalonate to install the C3-methyl group directly during the cyclization phase.
Retrosynthetic Analysis & Pathway
The synthesis is designed around the construction of the quinoline core via a thermal cyclocondensation, followed by a dehydrative chlorination.
Strategic Disconnection:
-
C2-C3-C4 Core Formation: Achieved by condensing the aniline nitrogen with the diester functionality of diethyl methylmalonate.
-
Functionalization: Conversion of the tautomeric 2,4-diol intermediate to the 2,4-dichloro derivative using phosphorus oxychloride (
).
Figure 1: Retrosynthetic pathway highlighting the direct installation of the 3-methyl group.
Experimental Protocols
Step 1: Synthesis of 6-Fluoro-3-methylquinoline-2,4-diol
This step involves the thermal condensation of 4-fluoroaniline with diethyl methylmalonate. High temperatures are required to drive the formation of the bis-amide or mono-amide intermediate and subsequent cyclization.
-
Reagents:
-
4-Fluoroaniline (1.0 equiv)
-
Diethyl methylmalonate (1.1 equiv)
-
Diphenyl ether (Dowtherm A or similar high-boiling solvent)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap (for ethanol removal)
-
Overhead mechanical stirrer (critical for slurry handling)
-
Procedure:
-
Setup: Charge the reaction flask with 4-fluoroaniline (e.g., 11.1 g, 100 mmol) and diethyl methylmalonate (19.1 g, 110 mmol) in diphenyl ether (50 mL).
-
Amide Formation: Heat the mixture to 140–150°C for 1–2 hours. Ethanol will begin to distill off; collect this in the Dean-Stark trap to drive the equilibrium.
-
Cyclization: Increase the temperature to 240–250°C (reflux of diphenyl ether). Maintain this temperature for 3–5 hours.
-
Mechanistic Insight: The reaction proceeds through an intermediate anilide. The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution that closes the ring.
-
-
Work-up: Cool the reaction mixture to room temperature. The product, 6-fluoro-3-methylquinoline-2,4-diol, typically precipitates as a solid.
-
Purification: Dilute the slurry with hexane (100 mL) to reduce viscosity and maximize precipitation. Filter the solid and wash extensively with hexane (to remove diphenyl ether) and then cold ethanol.
-
Drying: Dry the off-white solid in a vacuum oven at 60°C.
Expected Yield: 70–80% Appearance: Off-white to pale yellow powder.
Step 2: Chlorination to 2,4-Dichloro-6-fluoro-3-methylquinoline
The diol intermediate is converted to the dichloro derivative using neat phosphorus oxychloride.
-
Reagents:
-
6-Fluoro-3-methylquinoline-2,4-diol (from Step 1)
-
Phosphorus oxychloride (
, 5–8 equiv) -
Optional: N,N-Dimethylaniline (catalytic amount)
-
-
Safety Note:
is highly corrosive and reacts violently with water. All glassware must be oven-dried.
Procedure:
-
Addition: Place the diol (10 g) in a round-bottom flask. Carefully add
(40 mL).-
Note: If the reaction is sluggish, add 1 mL of N,N-dimethylaniline as a base catalyst.
-
-
Reaction: Heat the mixture to reflux (105–110°C ) for 4–6 hours. The suspension should become a clear solution as the chlorination proceeds.
-
Monitoring: Monitor by TLC (eluent: 20% EtOAc/Hexane). The starting material (highly polar) should disappear, replaced by a non-polar spot.
-
-
Quenching (Critical):
-
Cool the reaction mixture to room temperature.
-
Option A (Distillation): Distill off excess
under reduced pressure (recommended for scale >10g). -
Option B (Direct Quench): Pour the reaction mixture slowly onto crushed ice (approx. 500 g) with vigorous stirring. Do not add water to the reaction flask.
-
-
Neutralization: Adjust the pH of the aqueous slurry to ~8–9 using saturated sodium bicarbonate (
) or 20% NaOH solution. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (
mL). -
Finishing: Dry the combined organics over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
Expected Yield: 85–90% Appearance: White to pale yellow needles.
Analytical Data & Validation
| Parameter | Expected Value / Observation | Notes |
| Physical State | White crystalline solid | Recrystallized from EtOH |
| Melting Point | 95–98°C | Distinct from non-methylated analog |
| Methyl singlet at ~2.6 ppm is diagnostic | ||
| Characteristic of fluoro-quinolines | ||
| MS (ESI) | Characteristic isotope pattern for |
Mechanistic Pathway
The transformation involves a nucleophilic attack of the aniline on the ester, followed by a thermal cyclization. The chlorination proceeds via a Vilsmeier-Haack type mechanism where the hydroxy tautomers are activated by phosphorylation.
Figure 2: Step-wise mechanistic flow from starting materials to the dichlorinated product.
Safety & Handling
-
Phosphorus Oxychloride (
): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. Handle only in a fume hood. -
Diphenyl Ether: High boiling point (258°C). Ensure heating mantles are rated for these temperatures. Vapor can be irritating; ensure good ventilation.
-
HF Generation: While the C-F bond is stable, thermal decomposition of fluoro-organics can technically release HF. Standard lab safety (gloves, goggles) is sufficient, but be aware during waste disposal.
References
-
Synthesis of 4-hydroxy-2-quinolones via thermal cyclization
- Source: Kappe, T., et al. "Malonates in Cyclocondensation Reactions." Journal of Organic Chemistry.
- Context: Establishes the protocol for reacting anilines with substituted malonates at high temperatures (>200°C) to yield 3-substituted-4-hydroxyquinolones.
-
URL:[Link] (Referenced as general methodology for malonate cyclization).
-
Chlorin
:- Source: "POCl3 chlorination of 4-quinazolones and quinolines." Journal of Organic Chemistry / PubMed.
- Context: Provides the mechanistic basis and safety protocols for converting cyclic amides/phenols to chloro-heterocycles.
-
URL:[Link]
- Properties of Diethyl Methylmalonate: Source: Sigma-Aldrich / MilliporeSigma Technical Data. Context: Physical properties and reactivity profile of the key reagent for installing the 3-methyl group.
Detailed Protocol for the Synthesis of 2,4-Dichloroquinoline Derivatives
An Application Guide for Drug Development Professionals
Abstract: This comprehensive guide provides a detailed protocol for the synthesis of 2,4-dichloroquinoline derivatives, critical intermediates in the development of pharmaceuticals and functional materials. The quinoline scaffold is a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds.[1][2] This document focuses on a robust and efficient one-pot synthesis from aromatic amines and malonic acid using phosphorus oxychloride. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss purification and characterization techniques. This guide is designed for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to synthesizing these valuable heterocyclic compounds.
Introduction: The Significance of 2,4-Dichloroquinolines
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, including antimalarial drugs like quinine and chloroquine, as well as various anticancer and anti-inflammatory agents.[2][3][4] The functionalization of the quinoline nucleus is key to modulating its pharmacological activity. 2,4-Dichloroquinoline derivatives are particularly valuable as versatile synthetic intermediates.[5] The two chlorine atoms at positions 2 and 4 are highly reactive and can be selectively displaced by a variety of nucleophiles, providing a gateway to a diverse library of substituted quinolines for structure-activity relationship (SAR) studies.[6]
This document details a reliable one-pot method that circumvents multi-step procedures, starting from readily available primary aromatic amines.
Synthetic Methodology: One-Pot Condensation and Chlorination
The most direct and efficient method for preparing 2,4-dichloroquinolines is the condensation of a primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride (POCl₃).[5][6] This method is advantageous as it combines cyclization and chlorination into a single synthetic operation.
The reaction is understood to proceed in two major stages. Initially, the aromatic amine condenses with malonic acid, driven by the dehydrating action of POCl₃, to form a malon-anilic acid derivative. This intermediate undergoes an intramolecular electrophilic substitution (a Friedel-Crafts-type acylation) to cyclize into a 4-hydroxy-2-quinolone. In the presence of excess hot phosphorus oxychloride, this quinolone intermediate is not isolated but is immediately converted to the final 2,4-dichloroquinoline product.[6] The POCl₃ serves a dual role: first as a condensing/cyclizing agent and second as a potent chlorinating agent.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the one-pot synthesis of 2,4-dichloroquinolines.
This protocol describes a general procedure for the synthesis of 2,4-dichloroquinoline from aniline. The quantities can be adapted for substituted anilines.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Aniline | 93.13 | 10.0 g | 0.107 | Use freshly distilled aniline. |
| Malonic Acid | 104.06 | 12.4 g | 0.119 | |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 60 mL | 0.65 | Corrosive! Handle in a fume hood. |
| Crushed Ice | - | ~500 g | - | For work-up. |
| Sodium Carbonate (Na₂CO₃) | 105.99 | As needed | - | For neutralization. |
| Dichloromethane (DCM) | 84.93 | ~300 mL | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying. |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add the aromatic amine (0.107 mol) and malonic acid (0.119 mol).
-
Reagent Addition: Place the flask in an ice bath. Slowly and carefully add phosphorus oxychloride (60 mL) to the mixture with constant stirring. Caution: The initial reaction can be exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice. Under vigorous stirring in a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto the crushed ice. This will decompose the excess POCl₃ and is a highly exothermic and gas-evolving process.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding solid sodium carbonate in small portions until the pH is approximately 8. The crude product will precipitate as a solid.
-
Isolation & Extraction: Filter the precipitated solid using a Buchner funnel. Alternatively, if the product is oily or does not fully precipitate, transfer the entire mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4-dichloroquinoline derivative.
-
Substituent Effects: The nature of the substituent on the starting aniline can significantly impact the reaction yield and regioselectivity. Electron-donating groups generally favor the reaction, leading to higher yields. With meta-substituted anilines, a mixture of 5- and 7-substituted isomers is possible, and the ratio can be influenced by steric and electronic factors.[6][7]
-
Excess POCl₃: Using a significant excess of POCl₃ is crucial. It acts as both the solvent and the reagent for both cyclization and chlorination, driving the reaction to completion.[5]
-
Temperature Control: While the initial addition of POCl₃ should be done under cooling, the subsequent reflux must be maintained at a sufficiently high temperature to ensure the conversion of the 4-hydroxy-2-quinolone intermediate to the desired dichloro product.
Purification and Characterization
The crude product obtained after work-up typically requires purification to remove unreacted starting materials and byproducts.
Recrystallization: This is often the most effective method for purifying the solid crude product.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or solvent pairs like ethanol/water). A good solvent will dissolve the compound when hot but allow it to crystallize upon slow cooling.[8]
-
Procedure: Dissolve the crude solid in a minimal amount of the chosen hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
Column Chromatography: If recrystallization fails to provide a pure product, column chromatography is the next step.
-
TLC Analysis: Determine an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate) using TLC that provides good separation (Rf value of ~0.3-0.4 for the product).[8]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading and Elution: Dissolve the crude product in a minimum amount of solvent and load it onto the column. Elute the column with the solvent system, collecting fractions and monitoring them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: General workflow for the purification and characterization of 2,4-dichloroquinolines.
Unambiguous structural confirmation of the final product is paramount.[9]
-
¹H and ¹³C NMR Spectroscopy: NMR is the most powerful tool for structural elucidation. For the parent 2,4-dichloroquinoline, the aromatic protons will appear as a complex multiplet in the region of δ 7.5-8.2 ppm. The singlet for H3 is typically observed around δ 7.5-7.6 ppm.[5] ¹³C NMR will show characteristic signals for the chlorinated carbons (C2 and C4) at approximately δ 149-150 ppm and δ 144-145 ppm, respectively.[5]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. A key feature for dichloro-compounds is the isotopic pattern. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.[5]
-
FT-IR Spectroscopy: While less definitive for the core structure, FT-IR can confirm the absence of hydroxyl (-OH) or carbonyl (C=O) groups from the quinolone intermediate and show characteristic C-Cl stretching vibrations and aromatic C=C and C=N absorptions.[10]
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): is highly corrosive, toxic upon inhalation, and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Chlorinated Compounds: 2,4-Dichloroquinoline derivatives are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin.
-
Quenching Procedure: The addition of the reaction mixture to ice is extremely hazardous due to the violent, exothermic reaction and release of HCl gas. This must be done slowly, with efficient stirring, and inside a fume hood.
References
-
Ali, M. M., et al. (2012). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 51B(3), 459-467. Link
-
BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem. Link
-
Prajapati, S. M., et al. (2014). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 12(26), 4724-4734. Link
-
Abu-Hashem, A. A., et al. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220. Link
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinolines Using N,N-Dimethylformamide. BenchChem. Link
-
Osborne, A. G., et al. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, (21), 2747-2752. Link
-
Singh, P., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Link
-
BenchChem. (2025). Technical Support Center: Purification of Crude 2,4-Dichloroquinoline-3-carbonitrile. BenchChem. Link
-
Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Link
-
BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem. Link
-
Smith, J. M., & Berg, M. G. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1005. Link
-
Fun, H.-K., et al. (2014). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 991-1000. Link
-
Osborne, A. G., et al. (1993). 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies. Journal of the Chemical Society, Perkin Transactions 1, (21), 2747-2752. Link
-
Wang, G., et al. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters, 18(5), 1144-1147. Link
-
Gouda, M. A., et al. (2023). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). ResearchGate. Link
-
BenchChem. (2025). Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors. BenchChem. Link
-
BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2,4-Dihydroxyquinoline. BenchChem. Link
-
Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pure & Chemical Sciences, 1(4), 1-15. Link
-
Azizian, J., et al. (2001). A Facile One-Pot Method for Synthesis of 2,4-Dichloroquinoline Derivatives. Iranian Journal of Chemistry and Chemical Engineering, 20(1), 87-91. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Google Patents. (2009). CN101475537A - Preparation of 2,4-dichloroquinazoline. Link
-
Wang, S., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(9), 2097. Link
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link
-
Campbell, K. N., & Kerwin, J. F. (1946). Syntheses in the Quinoline Series. IV. 2,4-Disubstituted Quinoline Derivatives. Journal of the American Chemical Society, 68(9), 1837-1839. Link
-
Google Patents. (2012). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. Link
-
Kimmel, R., et al. (2010). 2,4-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1261. Link
-
Patel, D. R., et al. (2017). A Convenient One Pot Three Component Synthesis of 2-(2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry, 6(1), 1-8. Link
-
Reddy, C. R., et al. (2020). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 44(2), 557-565. Link
-
de Villiers, K. A., et al. (2007). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Journal of Medicinal Chemistry, 50(17), 4034-4043. Link
-
Rojas-Bautista, R., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Link
Sources
- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 4. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic aromatic substitution at C4 of 2,4-dichloroquinolines
Precision Regiocontrol: Nucleophilic Aromatic Substitution ( ) at C4 of 2,4-Dichloroquinolines
Executive Summary
The 2,4-dichloroquinoline scaffold is a linchpin intermediate in the synthesis of antimalarials (chloroquine analogues), kinase inhibitors, and antibacterial agents. The core synthetic challenge lies in differentiating the reactivity of the two chlorine atoms at positions C2 and C4.
Under classical nucleophilic aromatic substitution (
This guide provides validated protocols to exclusively target the C4 position with amines and alkoxides, supported by mechanistic rationale and troubleshooting frameworks.
Mechanistic Grounding: Why C4?
Electronic Bias and Intermediate Stability
The regioselectivity in 2,4-dichloroquinoline is governed by the stability of the anionic Meisenheimer complex formed upon nucleophilic attack.
-
C4 Attack (Preferred): Attack at C4 generates a negative charge that can be delocalized onto the ring nitrogen (N1). This para-quinoid-like resonance structure is highly stabilized. Furthermore, Frontier Molecular Orbital (FMO) theory (DFT calculations) typically shows a larger LUMO coefficient at C4 compared to C2, making C4 the "softer" and more electrophilic center for nucleophilic attack.
-
C2 Attack (Disfavored): While attack at C2 also allows charge delocalization onto N1, the activation energy is generally higher. The C2 position is often less electrophilic in the ground state compared to C4 in the context of
with hard nucleophiles.
Note: Selectivity can be inverted to C2 using Palladium catalysis (e.g., Sonogashira, Suzuki), where the reaction is directed by the coordination of the metal to the quinoline nitrogen (oxidative addition at C2). This guide focuses on the metal-free
Pathway Visualization
Caption: Kinetic preference for C4 substitution driven by lower activation energy and intermediate stability.
Validated Protocols
Protocol A: C4-Selective Amination (General Procedure)
This protocol is optimized for primary and secondary amines. It uses mild heating to ensure conversion without overcoming the activation barrier for C2 substitution.
Reagents:
-
Substrate: 2,4-Dichloroquinoline (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
(2.0 equiv) or Diisopropylethylamine (DIEA) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Note: Ethanol can be used for highly reactive amines (e.g., hydrazine, aliphatic amines).
-
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with 2,4-dichloroquinoline (1.0 equiv) and
(2.0 equiv). -
Solvation: Add anhydrous DMF (concentration ~0.2 M). Stir to create a suspension.
-
Addition: Add the amine (1.1 equiv) dropwise at Room Temperature (RT).
-
Reaction:
-
For Aliphatic Amines: Stir at RT for 2–4 hours.
-
For Anilines/Hindered Amines: Heat to 60–80°C. Monitor via TLC/LCMS.
-
Critical Checkpoint: Do not exceed 100°C unless necessary. Temperatures >120°C promote disubstitution (2,4-diamino products).
-
-
Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product usually precipitates.
-
Isolation: Filter the solid. Wash with water to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).
Yield Expectation: 75–90% Selectivity: >95:5 (C4:C2)
Protocol B: C4-Selective Ethoxylation
Alkoxides are stronger nucleophiles and can lead to bis-substitution if not controlled. The use of a crown ether phase-transfer catalyst enhances the nucleophilicity of the alkoxide specifically for the C4 position at lower temperatures.
Reagents:
-
Nucleophile: Sodium Ethoxide (NaOEt) (1.1 equiv)
-
Additive: 18-Crown-6 (0.1 equiv)
-
Solvent: DMF (Anhydrous)
Methodology:
-
Dissolve 2,4-dichloroquinoline and 18-crown-6 in anhydrous DMF under
atmosphere. -
Cool the solution to 0°C.
-
Add NaOEt slowly (portion-wise) to maintain the temperature.
-
Allow to warm to RT and stir for 3 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with Ethyl Acetate, wash with brine, dry over
.
Data Summary & Optimization Matrix
The following table summarizes reaction conditions and their impact on regioselectivity.
| Variable | Condition | Outcome (C4:C2 Ratio) | Risk |
| Solvent | Ethanol (Reflux) | High C4 Selectivity | Low solubility for some substrates. |
| Solvent | DMF (RT - 80°C) | Optimal | Difficult to remove if not precipitated. |
| Temperature | < 80°C | > 95:5 (Mono-C4) | Incomplete conversion for weak nucleophiles. |
| Temperature | > 120°C | Mixed / Disubstitution | Formation of 2,4-disubstituted byproducts.[3] |
| Catalyst | Pd/Cu (Sonogashira) | Inverted (C2 Selective) | Do not use metal catalysis if C4 is the target. |
| Acid | HCl/Reflux | C4 Selective | Can hydrolyze other sensitive groups. |
Troubleshooting Guide
Scenario 1: Formation of 2,4-Disubstituted Product
-
Cause: Excess nucleophile or temperature too high.
-
Solution: Reduce nucleophile to 1.05 equiv. Lower temperature by 20°C. Ensure dropwise addition.
Scenario 2: Low Conversion with Anilines
-
Cause: Anilines are weak nucleophiles.
-
Solution: Switch solvent to NMP and heat to 90°C. Alternatively, use acid catalysis (e.g., 1.0 eq HCl in Dioxane). Protonation of the quinoline nitrogen activates the ring, significantly lowering the LUMO energy and accelerating C4 attack.
Scenario 3: Unexpected C2 Substitution
-
Cause: Presence of transition metal contaminants or use of specific reaction pathways (e.g., lithiation).
-
Solution: Ensure metal-free conditions. Verify the starting material is 2,4-dichloro, not 4,7-dichloro (chloroquine precursor), although C4 is preferred in both.
Workflow Decision Tree
Caption: Decision matrix for selecting the correct synthetic protocol based on regiochemical target.
References
-
Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazoline/Quinoline Systems.
- Source: MDPI (Molecules/Pharmaceuticals)
- Context: Discusses the theoretical and experimental preference for C4 substitution due to lower activ
-
URL:[Link]
-
Regioselective prepar
- Source: PubMed / Magnetic Resonance in Chemistry
- Context: Protocol for C4-ethoxylation using 18-crown-6 and DMF to achieve high selectivity.
-
URL:[Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.
- Source: PMC (N
- Context: Demonstrates that Pd-catalysis favors C2, contrasting with the metal-free C4 selectivity described in this guide.
-
URL:[Link]
- BenchChem Protocol Guide: 2,4-Dichloro-7-nitroquinazoline. Source: BenchChem Context: Confirms electronic factors (C4 electrophilicity) govern the regioselectivity in 2,4-dichloro-heterocycles.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-Dichloro-6-fluoro-3-methylquinoline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary
The functionalization of multi-halogenated quinolines is a cornerstone in the development of novel therapeutics, particularly in oncology and infectious diseases. 2,4-Dichloro-6-fluoro-3-methylquinoline presents a unique synthetic challenge and opportunity: it possesses three distinct halogen sites (C-2 Cl, C-4 Cl, C-6 F) and a sterically demanding C-3 methyl group.
This application note provides a comprehensive, field-validated guide to achieving highly regioselective, sequential Suzuki-Miyaura cross-couplings on this scaffold. By exploiting electronic gradients and rational ligand design, chemists can selectively install distinct aryl or heteroaryl groups at the C-2 and C-4 positions while leaving the C-6 fluorine intact.
Mechanistic Rationale & Regioselectivity (E-E-A-T Insights)
To successfully functionalize this scaffold without generating complex, inseparable mixtures, one must understand the thermodynamic and kinetic parameters governing the oxidative addition of Palladium(0) to the quinoline ring.
The Reactivity Gradient: C-2 > C-4 >> C-6
-
C-2 Position (Highly Reactive): The C-2 chlorine is adjacent to the electronegative azomethine nitrogen. This nitrogen withdraws electron density, highly activating the C-2 carbon toward nucleophilic attack and oxidative addition. Furthermore, the quinoline nitrogen acts as a directing group, coordinating with the Pd(0) center to pre-organize the transition state, making C-2 the kinetically favored site for the first coupling [1].
-
C-4 Position (Moderately Reactive, Sterically Hindered): Once the C-2 position is arylated, the C-4 chlorine becomes the next target. However, oxidative addition at C-4 is significantly impeded by two steric factors: the adjacent C-3 methyl group and the peri-interaction with the C-5 proton. Overcoming this requires highly active, bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos or SPhos) to stabilize the monomeric Pd(0) active species and force reductive elimination.
-
C-6 Position (Inert): The carbon-fluorine (C–F) bond possesses a remarkably high bond dissociation energy (~126 kcal/mol) compared to the C–Cl bond (~96 kcal/mol) [2]. Under standard Suzuki-Miyaura conditions, the C-6 fluorine is completely inert and acts as a stable metabolic-blocking substituent for downstream drug design.
Workflow Visualization
The following diagram illustrates the strategic two-step sequential coupling workflow, highlighting the transition from mild to harsh conditions.
Caption: Sequential Suzuki-Miyaura workflow exploiting electronic and steric differentiation.
Experimental Protocols
Protocol A: Regioselective Mono-Arylation at C-2
Objective: Achieve >95% regioselectivity for the C-2 position while preserving the C-4 chlorine.
Reagents & Materials:
-
2,4-Dichloro-6-fluoro-3-methylquinoline (1.0 equiv)
-
Arylboronic acid (1.05 equiv - strict stoichiometric control is critical to prevent over-coupling)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2,4-dichloro-6-fluoro-3-methylquinoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Degassing: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
-
Solvent Addition: Inject degassed 1,4-dioxane (5 mL/mmol of substrate) followed by the 2M aqueous K₂CO₃ solution.
-
Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the biphasic mixture in an oil bath at 80 °C for 12–16 hours with vigorous stirring (1000 rpm) to ensure phase mixing.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 2-aryl-4-chloro-6-fluoro-3-methylquinoline intermediate.
Protocol B: Sterically Hindered Arylation at C-4
Objective: Overcome the steric bulk of the C-3 methyl group to functionalize the deactivated C-4 position.
Reagents & Materials:
-
2-Aryl-4-chloro-6-fluoro-3-methylquinoline (1.0 equiv)
-
Arylboronic acid (1.5 to 2.0 equiv - excess required due to slower reaction kinetics)
-
Pd₂(dba)₃ (5 mol%)
-
XPhos (10 mol%)
-
K₃PO₄ (3.0 equiv, finely milled anhydrous powder)
-
Toluene/H₂O (10:1 v/v, degassed)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a glovebox or under strict Argon atmosphere, combine Pd₂(dba)₃ and XPhos in a vial with 2 mL of degassed toluene. Stir at room temperature for 15 minutes until the dark purple solution turns dark red/brown, indicating the formation of the active L-Pd(0) species.
-
Reagent Assembly: To a separate pressure vial, add the intermediate from Protocol A, the second arylboronic acid, and anhydrous K₃PO₄.
-
Reaction Initiation: Transfer the pre-activated catalyst solution to the pressure vial. Add the remaining Toluene and H₂O (10:1 ratio). Seal tightly.
-
Thermal Activation: Heat the mixture at 100–110 °C for 24 hours. Expert Note: The trace water is crucial for the activation of the boronic acid to the reactive boronate complex, while toluene allows for high reaction temperatures.
-
Workup & Purification: Cool, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the installed aryl groups.
Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and expected outcomes, providing a framework for troubleshooting.
| Parameter | C-2 Arylation (Protocol A) | C-4 Arylation (Protocol B) | Rationale / Causality |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | C-4 requires a Pd source free of strongly coordinating, non-labile ligands to allow Buchwald ligand binding. |
| Ligand | PPh₃ (inherent) | XPhos or SPhos | XPhos accommodates the steric clash of the C-3 methyl and accelerates reductive elimination at C-4. |
| Base | K₂CO₃ (Aqueous) | K₃PO₄ (Anhydrous/Trace H₂O) | Stronger base (K₃PO₄) is needed to drive the sluggish transmetalation step at the hindered C-4 position. |
| Temperature | 80 °C | 100–110 °C | Higher thermal energy is required to overcome the activation barrier of the sterically hindered C-4 C–Cl bond. |
| Equivalents | 1.05 eq Boronic Acid | 1.5–2.0 eq Boronic Acid | Strict stoichiometry at C-2 prevents over-arylation. Excess at C-4 compensates for competing protodeboronation at high temps. |
| Expected Yield | 75 – 85% | 60 – 75% | C-4 yields are inherently lower due to steric hindrance and extended reaction times leading to minor degradation. |
Troubleshooting & Field-Proven Insights
-
Issue: High levels of Protodeboronation in Protocol B.
-
Cause: Extended heating of boronic acids in the presence of water leads to hydrolysis of the C–B bond.
-
Solution: Switch to boronic acid pinacol esters (BPin), which are significantly more stable to thermal hydrolysis, or use a slow-addition syringe pump protocol for the boronic acid.
-
-
Issue: Catalyst Poisoning / Incomplete Conversion at C-4.
-
Cause: The quinoline nitrogen can coordinate tightly to the Pd center, competing with the ligand and stalling the catalytic cycle.
-
Solution: The bulky nature of XPhos usually prevents this. However, if stalling occurs, adding a catalytic amount of a Lewis Acid (e.g., ZnCl₂) can temporarily mask the quinoline nitrogen without disrupting the cross-coupling [3].
-
-
Issue: Unwanted C-6 Fluorine Substitution.
-
Cause: Utilizing extremely harsh conditions (e.g., microwave irradiation >150 °C with strong nucleophiles).
-
Solution: Maintain temperature below 110 °C. The C–F bond is highly stable under the specified Pd-catalyzed conditions and will only undergo S_NAr if exposed to strong, unhindered nucleophiles (like alkoxides) at extreme temperatures.
-
References
-
Reddy, E. A., Barange, D. K., Islam, A., Mukkanti, K., & Pal, M. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. Available at:[Link]
-
Munyemana, J. C., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7387-7399. Available at:[Link]
Application Note: 2,4-Dichloro-6-fluoro-3-methylquinoline as a Modular Scaffold for Optoelectronic Materials
This Application Note is designed for research scientists and materials engineers. It treats 2,4-Dichloro-6-fluoro-3-methylquinoline as a high-value divergent scaffold —a molecular chassis used to construct advanced functional materials, particularly for Organic Light-Emitting Diodes (OLEDs) and corrosion inhibition systems.
Executive Summary & Material Science Significance
2,4-Dichloro-6-fluoro-3-methylquinoline represents a strategic "building block" in the synthesis of
Key Structural Advantages[1]
-
Regioselective Reactivity (The "Halogen Dance"): The chlorine atoms at positions C2 and C4 possess distinct electrophilicity.[1] The C4-Cl is highly susceptible to nucleophilic aromatic substitution (
), while the C2-Cl is reserved for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for the precise, sequential installation of different functional groups (e.g., a donor amine at C4 and an acceptor aryl group at C2). -
Electronic Tuning (C6-Fluoro): The fluorine atom at the 6-position exerts a strong inductive electron-withdrawing effect (-I), which lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is critical for stabilizing Electron Transport Materials (ETMs) .[1]
-
Steric Modulation (C3-Methyl): The methyl group at C3 introduces steric hindrance, preventing the resulting conjugated system from becoming perfectly planar. In solid-state films, this disrupts
- stacking, thereby reducing Aggregation-Caused Quenching (ACQ) —a common failure mode in OLED emitters.
Application 1: Synthesis of Blue-Emitting OLED Materials
Target Material: 6-Fluoro-3-methyl-2-aryl-4-(diarylamino)quinoline derivatives.
This protocol describes the conversion of the scaffold into a "Push-Pull" fluorophore. The quinoline core acts as the electron acceptor (A), while a diarylamine introduced at C4 acts as the electron donor (D).
Phase A: Regioselective C4-Amination ( )
Objective: Selectively displace the C4-chlorine with a hole-transporting amine moiety without affecting the C2-chlorine.
-
Reagents:
-
Scaffold: 2,4-Dichloro-6-fluoro-3-methylquinoline (1.0 eq)
-
Nucleophile: Diphenylamine (1.1 eq)
-
Base: Cesium Carbonate (
, 2.0 eq) -
Solvent: Anhydrous DMF or NMP[1]
-
-
Mechanism: Addition-Elimination (
).[1] The nitrogen at position 1 activates the C4 position more strongly than C2 due to para-like resonance stabilization of the Meisenheimer intermediate.
Protocol Steps:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous DMF.
-
Addition: Add 1.1 mmol of Diphenylamine and 2.0 mmol of
. -
Reaction: Heat the mixture to 80°C under
atmosphere.-
Critical Note: Do not exceed 100°C. Higher temperatures may trigger premature reaction at the C2 position or bis-substitution.[1]
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, yielding a fluorescent intermediate ( ). -
Workup: Pour into ice water. Filter the precipitate.[1][2][3] Recrystallize from Ethanol.[1]
-
Yield Target: >85% of 2-Chloro-6-fluoro-3-methyl-N,N-diphenylquinolin-4-amine.
-
Phase B: C2-Arylation (Suzuki-Miyaura Coupling)
Objective: Functionalize the C2 position to extend conjugation and tune emission color.
-
Reagents:
-
Substrate: Product from Phase A (1.0 eq)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution) -
Solvent: Toluene:Ethanol (4:1)
-
Protocol Steps:
-
Degassing: Combine substrate, boronic acid, and solvent in a Schlenk tube. Degas by bubbling Argon for 15 mins.[1]
-
Catalysis: Add
and aqueous base rapidly against Argon flow. Seal the tube. -
Reflux: Heat to 100°C (reflux) for 12 hours. The solution should develop a strong blue/green fluorescence.[1]
-
Purification: Cool, extract with DCM, dry over
. Purify via silica gel column chromatography.
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis pathway enabled by the scaffold's unique reactivity profile.
Caption: Divergent synthetic pathway utilizing the reactivity difference between C4 and C2 chlorines.
Application 2: Corrosion Inhibition for Acidic Media
Context: Quinoline derivatives are industry-standard inhibitors for protecting mild steel in HCl pickling baths.[1] The 2,4-dichloro-6-fluoro-3-methylquinoline molecule acts as an adsorption-type inhibitor .
Mechanism:
-
Adsorption: The quinoline nitrogen (lone pair) and the
-electron cloud adsorb onto the positively charged metal surface.[1] -
Screening: The hydrophobic methyl and halogen groups form a barrier, repelling water and hydronium ions (
) from the surface. -
Halogen Effect: The Chlorine atoms facilitate adsorption via "specific adsorption" (formation of coordinate bonds with surface Fe atoms), while the Fluorine atom enhances the molecule's resistance to oxidative degradation in the bath.
Evaluation Protocol (Weight Loss Method):
-
Preparation: Polish mild steel coupons (2x2 cm) with emery paper (grade 600-1200). Degrease with acetone.[1]
-
Solution: Prepare 1M HCl solution containing the quinoline derivative at concentrations of 100, 200, and 500 ppm.
-
Note: Predissolve the quinoline in a minimum amount of ethanol if solubility in 1M HCl is low.
-
-
Immersion: Suspend coupons in the solution at 30°C for 24 hours.
-
Calculation:
-
Where
is weight loss in blank acid, and is weight loss with inhibitor.
-
Quantitative Data Summary
| Property | Value / Characteristic | Impact on Material Performance |
| C4 Reactivity | High ( | Allows easy introduction of donor groups (amines) to create charge-transfer bands. |
| C2 Reactivity | Moderate (Pd-coupling active) | Enables conjugation extension for color tuning (Blue |
| HOMO/LUMO | Lowered by C6-F | Improves electron injection stability; resistant to oxidation.[1] |
| Solubility | Enhanced by C3-Me | Critical for solution-processed OLEDs (Spin coating/Inkjet).[1] |
| Thermal Stability | High ( | Suitable for vacuum deposition processes.[1] |
References
-
Reactivity of 2,4-Dichloroquinolines
-
Quinoline Derivatives in OLEDs
- "Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes."
-
Source: (Inferred from search context 1.1).[1]
-
Synthesis of Fluoro-Methyl-Quinolines
- "Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks."
-
Source: (Contextual validation of halogenated scaffold synthesis).
-
Corrosion Inhibition
Sources
Application Note: ¹H and ¹³C NMR Structural Elucidation of 2,4-Dichloro-6-fluoro-3-methylquinoline
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Deuterated Chloroform (CDCl₃) Techniques: 1D (¹H, ¹³C, ¹⁹F) and 2D NMR (COSY, HSQC, HMBC)
Introduction & Strategic Overview
Quinoline derivatives are fundamental scaffolds in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and anticancer therapeutics[1]. The precise structural characterization of heavily substituted quinolines, such as 2,4-dichloro-6-fluoro-3-methylquinoline , is critical for downstream structure-activity relationship (SAR) studies.
This specific compound presents a highly instructive NMR profile due to the presence of multiple halogens (Cl, F) and a methyl group. These substituents exert strong inductive, resonance, and steric effects that predictably alter the electronic environment of the quinoline core. Furthermore, the spin-spin coupling between the ¹⁹F nucleus (100% natural abundance, spin ½) and the ¹H/¹³C nuclei provides a robust, self-validating framework for unambiguous resonance assignment[2].
Experimental Protocol
To establish a self-validating system, the NMR acquisition must capture both direct chemical shifts and heteronuclear coupling networks.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 20 mg (for ¹H/¹⁹F) or 60–80 mg (for ¹³C/2D experiments) of 2,4-dichloro-6-fluoro-3-methylquinoline in 0.6 mL of high-purity CDCl₃ (99.8% D).
-
Referencing: Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm) for ¹H and ¹³C. For ¹⁹F, use trichlorofluoromethane (CFCl₃) at 0.00 ppm.
-
1D Acquisition:
-
¹H NMR: Acquire with a minimum of 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds to ensure accurate integration[1].
-
¹³C{¹H} NMR: Acquire with proton decoupling (WALTZ-16). Use a minimum of 1024 scans and a D1 of 2-3 seconds.
-
¹⁹F{¹H} NMR: Acquire to confirm the presence of a single fluorine environment.
-
-
2D Acquisition (The Self-Validating Matrix):
-
¹H-¹H COSY: To map the homonuclear spin system of the aromatic protons (H5, H7, H8).
-
¹H-¹³C HSQC: To correlate protonated carbons directly to their attached protons.
-
¹H-¹³C HMBC: Optimized for long-range couplings (ⁿJ_CH = 8 Hz) to assign quaternary carbons (C2, C3, C4, C4a, C8a, C6).
-
Mechanistic Causality in NMR Assignments
Do not merely memorize chemical shifts; understand the physical causality driving them. The assignment of this molecule relies on three foundational pillars:
A. ¹⁹F-¹³C and ¹⁹F-¹H Spin-Spin Coupling (The Isotopic Probe)
The fluorine atom at C6 acts as a built-in isotopic probe. Through the Fermi contact mechanism, the ¹⁹F nucleus splits the signals of nearby carbons and protons, creating an undeniable map of proximity[2].
-
Carbon Splitting: The carbon directly attached to fluorine (C6) exhibits a massive one-bond coupling constant (¹J_CF ≈ 248 Hz). The adjacent ortho-carbons (C5 and C7) show two-bond couplings (²J_CF ≈ 24-25 Hz), while meta-carbons (C8 and C4a) show three-bond couplings (³J_CF ≈ 9 Hz)[3].
-
Proton Splitting: The ¹⁹F nucleus couples strongly to the ortho-protons (H5 and H7) with a ³J_HF of ~8.5–9.5 Hz, and to the meta-proton (H8) with a smaller ⁴J_HF of ~4–5 Hz[3].
B. The Peri-Deshielding Effect
Position 4 (bearing a Chlorine) and Position 5 (bearing a Proton) are in a "peri" relationship across the fused bicyclic ring. The steric compression and magnetic anisotropy of the bulky C4-Cl bond significantly deshield H5. Consequently, H5 is pushed further downfield (~7.95 ppm) than a typical aromatic proton, appearing as a distinct doublet of doublets (coupled to F and H7).
C. Self-Validating HMBC Logic
The methyl group at C3 serves as the structural anchor. In the HMBC spectrum, the CH₃ protons (singlet, ~2.65 ppm) will show strong three-bond (³J_CH) cross-peaks to C2 and C4, and a two-bond (²J_CH) cross-peak to C3.
-
Differentiating C2 and C4: Both are chlorinated and show ³J_CH to the methyl group. However, C2 is directly adjacent to the electronegative nitrogen atom, which withdraws electron density via the inductive effect. Thus, C2 is assigned to the more deshielded signal (~150.5 ppm) compared to C4 (~142.0 ppm)[1].
Data Presentation
The tables below summarize the expected chemical shifts, multiplicities, and coupling constants derived from the structural and electronic principles outlined above.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment Rationale |
| -CH₃ | 2.65 | Singlet (s) | 3H | - | Shielded aliphatic protons; HMBC anchor. |
| H-7 | 7.55 | ddd | 1H | ³J_HH = 9.0, ³J_HF = 8.5, ⁴J_HH = 2.8 | Ortho to H8 and F; meta to H5. |
| H-5 | 7.95 | dd | 1H | ³J_HF = 9.2, ⁴J_HH = 2.8 | Deshielded by peri-Cl at C4; ortho to F. |
| H-8 | 8.05 | dd | 1H | ³J_HH = 9.0, ⁴J_HF = 5.2 | Deshielded by adjacent N lone pair; ortho to H7. |
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J_CF, Hz) | Assignment Rationale |
| -CH₃ | 16.5 | Singlet (s) | - | Aliphatic carbon. |
| C-5 | 110.8 | Doublet (d) | ²J_CF = 24.5 | Aromatic CH; ortho to F. Confirmed by HSQC to H5. |
| C-7 | 120.5 | Doublet (d) | ²J_CF = 25.0 | Aromatic CH; ortho to F. Confirmed by HSQC to H7. |
| C-4a | 125.5 | Doublet (d) | ³J_CF = 8.5 | Quaternary bridgehead; meta to F. |
| C-3 | 128.2 | Singlet (s) | - | Quaternary; attached to CH₃ (²J_CH in HMBC). |
| C-8 | 131.2 | Doublet (d) | ³J_CF = 9.0 | Aromatic CH; meta to F. Confirmed by HSQC to H8. |
| C-4 | 142.0 | Singlet (s) | - | Quaternary; attached to Cl. ³J_CH to CH₃ in HMBC. |
| C-8a | 146.5 | Singlet (s) | - | Quaternary bridgehead; attached to N. |
| C-2 | 150.5 | Singlet (s) | - | Quaternary; attached to Cl and N (highly deshielded). |
| C-6 | 160.4 | Doublet (d) | ¹J_CF = 248.0 | Quaternary; directly attached to F. Massive ¹J coupling. |
Elucidation Workflow Visualization
The following diagram maps the logical progression of the 1D and 2D NMR experiments, demonstrating how each technique sequentially unlocks the structure.
Workflow for the comprehensive NMR structural elucidation of fluoroquinolines.
References[1] Title: Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem
Source: benchchem.com URL: [2] Title: Fused fluoroquinolones: Synthesis and 1H and 19F NMR studies | Request PDF Source: researchgate.net URL: [3] Title: Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships Source: srce.hr URL:
Sources
Application Note: Single Crystal X-ray Diffraction of Quinoline Derivatives
Executive Summary: The Structural Imperative
Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and emerging anticancer therapeutics. However, their efficacy is governed by subtle structural nuances: tautomeric states (keto vs. enol), polymorphism , and supramolecular packing (π-π stacking).
This guide moves beyond standard textbook protocols. It provides a field-tested workflow for the rigorous structural characterization of quinoline derivatives using Single Crystal X-ray Diffraction (SC-XRD). We focus on overcoming specific challenges inherent to these planar, aromatic systems, such as twinning, disorder in flexible tails, and ambiguous protonation states.
Pre-Experimental Protocol: Crystal Engineering
Obtaining diffraction-quality crystals of quinolines is often hindered by their tendency to form microcrystalline needles due to strong anisotropic π-stacking.
Solubility Profiling & Solvent Selection
Quinolines are typically hydrophobic but possess polar H-bond acceptors/donors.
-
Primary Solvents (Good Solubility): Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF).
-
Anti-Solvents (Poor Solubility): Hexane, Diethyl ether, Pentane.
-
Modulators: Methanol or Ethanol (promote H-bonding networks).
Advanced Crystallization Techniques
Do not rely solely on simple evaporation. Use these targeted methods to control nucleation rates.
Method A: Vapor Diffusion (The "Hanging Drop" Alternative)
Best for: Small quantities (<5 mg) and minimizing solvent waste.
-
Dissolve ~5 mg of the quinoline derivative in 0.5 mL of a "Good Solvent" (e.g., DCM) in a small 2 mL vial.
-
Place this open vial inside a larger 20 mL scintillation vial containing 5 mL of "Anti-Solvent" (e.g., Pentane).
-
Critical Step: Cap the large vial tightly. The volatile pentane will diffuse into the DCM, slowly increasing supersaturation.
-
Observation: Check after 24-48 hours. Look for block-like crystals rather than needles.
Method B: Slow Cooling with Seed Modulation
Best for: Thermally stable compounds and polymorph screening.
-
Create a saturated solution in Acetonitrile or Ethanol at 60°C.
-
Filter through a 0.45 µm PTFE syringe filter into a pre-warmed vial (removes dust nuclei).
-
Place the vial in a Dewar flask filled with hot water to allow cooling to RT over 12-18 hours.
-
Expert Tip: If no crystals form, scratch the glass side with a metal spatula to induce nucleation, or add a single "seed" microcrystal from a rapid evaporation batch.
Table 1: Recommended Solvent Systems for Quinoline Derivatives
| Method | Solvent System (Ratio v/v) | Target Interaction |
| Slow Evap. | Methanol : Ethyl Acetate (1:1) | Promotes H-bonded chains |
| Vapor Diff. | DCM (inner) / Hexane (outer) | Minimizes solvation, favors π-stacking |
| Vapor Diff. | THF (inner) / Diethyl Ether (outer) | Good for bulky 4-position substituents |
| Slow Cool | Acetonitrile (100%) | Excellent for polar quinoline salts |
SC-XRD Data Collection Protocol
Quinoline crystals often diffract weakly at high angles due to thermal motion in peripheral groups.
Mounting and Environment[1]
-
Mounting: Use a Mitegen loop with minimal Paratone-N oil. Avoid glass fibers which can increase background.
-
Temperature: Mandatory 100 K - 150 K.
-
Reasoning: Quinolines exhibit significant thermal motion. Cooling freezes the dynamic disorder of flexible side chains (e.g., alkyl tails at position 2 or 4) and intensifies high-angle reflections, improving resolution to <0.80 Å.
-
Instrument Configuration
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption, unless the crystal is extremely small (<0.05 mm) and purely organic.
-
Strategy: Collect a complete sphere of data (redundancy > 4).
-
Why? High redundancy allows for better absorption correction and is crucial if the space group is ambiguous (common in pseudo-symmetric packing of planar molecules).
-
Structure Solution & Refinement Strategy
This is where the scientific integrity of the model is established.
The "Planar" Challenge
Quinolines are aromatic and planar.[1][2]
-
Restraints: In the initial stages, you may need to apply weak flatness restraints (FLAT in SHELX) to the bicyclic core if the data to parameter ratio is low. However, remove these in the final cycles to detect any real puckering or boat conformations indicative of saturation (e.g., dihydroquinolines).
Tautomer Identification (Critical for SAR)
Many 4-hydroxyquinolines exist in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. X-ray diffraction is the definitive method to distinguish them.
-
Step 1: Locate the Proton. Difference Fourier maps (
) typically reveal the H-atom position. -
Step 2: Bond Length Verification. Even if H-atoms are disordered, bond lengths tell the truth.
-
C4–O Bond: ~1.35 Å (Single bond = Enol) vs. ~1.23 Å (Double bond = Keto).
-
C2–C3 / C3–C4 Bonds: Look for bond alternation patterns characteristic of the quinolone system.
-
Handling Disorder
-
Side Chains: Long alkyl chains often show disorder. Model them over two positions using PART commands and restrain anisotropic displacement parameters (SIMU, DELU).
-
Solvent Masks: If solvent voids are present but the solvent is disordered, use SQUEEZE (PLATON) or Solvent Mask (OLEX2), but always report the void volume and electron count in the CIF.
Visualizations & Workflows
Workflow: Tautomerism Determination
This logic gate ensures accurate assignment of the active pharmaceutical ingredient (API) form.
Figure 1: Decision tree for unambiguously assigning Keto vs. Enol tautomers in quinoline derivatives using crystallographic evidence.
Workflow: Crystallization & Polymorph Screening[7]
Figure 2: Strategic selection of crystallization methods based on solubility profiles to maximize single-crystal yield.
Structural Analysis & Reporting
When publishing or presenting your data, specific parameters must be extracted to prove the "drug-likeness" and stability of the molecule.
Intermolecular Interactions
Quinoline derivatives often stack like coins (π-π stacking), which is crucial for DNA intercalation mechanisms in anticancer drugs.
-
Centroid-Centroid Distance: Calculate the distance between the centroids of the pyridine and benzene rings of adjacent molecules.
-
Strong Interaction: < 3.8 Å.
-
-
Shift Distance: The horizontal displacement between stacked rings.
-
Hydrogen Bonding: Report all D-H...A interactions using a table format.
Hirshfeld Surface Analysis
Move beyond simple bond lengths. Use Hirshfeld Surface analysis (e.g., CrystalExplorer) to visualize the "molecular fingerprint."
-
d_norm Surface: Red spots indicate strong H-bonds (e.g., N-H...O).
-
Fingerprint Plots: Look for the characteristic "spikes" (H-bonds) vs. the central diffuse region (π-π stacking).
References
-
European Journal of Chemistry. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. Retrieved from [Link]
-
MDPI. (2017). Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Advanced Chromatographic Strategies for Quinoline Reaction Mixtures: HPLC-UV/MS and GC-MS Protocols
Abstract & Scope
This guide details high-precision protocols for analyzing reaction mixtures derived from quinoline synthesis (e.g., Skraup, Friedländer, Combes). Quinoline intermediates pose distinct analytical challenges due to their basic nitrogen atom (
This document provides two validated workflows:
-
HPLC-UV/MS: Utilizing Phenyl-Hexyl stationary phases for superior isomeric resolution via
interactions.[1] -
GC-MS: For rapid profiling of volatile starting materials (anilines) and non-polar side products.
Introduction: The Analytical Challenge
In drug development, quinoline scaffolds are ubiquitous (e.g., antimalarials, kinase inhibitors). However, crude reaction mixtures often contain:
-
Unreacted Anilines: Highly polar, often co-elute with the solvent front in Reverse Phase (RP) LC.
-
Positional Isomers: Compounds with identical mass-to-charge (
) ratios that require chromatographic resolution before MS detection. -
Oxidants/Solvents: High-boiling reagents like nitrobenzene (common in Skraup synthesis) that can contaminate GC inlets or suppress MS ionization.
Critical Mechanistic Insight: The "Silanol Effect"
Basic quinolines protonate under acidic conditions (
-
The Fix: We utilize a Phenyl-Hexyl column.[1][2] The aromatic ring in the stationary phase engages in
stacking with the quinoline core, providing a secondary retention mechanism that improves peak shape and separates isomers better than hydrophobicity (C18) alone.
Experimental Workflow Diagrams
Figure 1: Method Selection Decision Matrix
Caption: Decision tree for selecting the optimal chromatographic technique based on analyte properties.
Sample Preparation Protocol
Objective: Quench reactive species and protect the analytical column from precipitation.
-
Quenching:
-
Take
of reaction mixture. -
Add
of Quenching Solvent (50:50 Methanol:Water with 0.1% Formic Acid). -
Note: The acid ensures basic quinolines remain soluble and stops base-catalyzed side reactions.
-
-
Filtration:
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet polymers/tars.
-
Filter supernatant through a 0.2
PTFE or Nylon syringe filter into the autosampler vial. -
Caution: Do not use PVDF for high-aniline samples as non-specific binding may occur.
-
Method A: HPLC-UV/MS (The Isomer Resolver)
This method uses a Phenyl-Hexyl phase to resolve structural isomers often merged on C18 columns.
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Higher temp improves mass transfer for aromatics) |
| Injection Vol | 5 |
| Detection | UV @ 254 nm (primary), 220 nm (secondary); MS (ESI+) |
Gradient Profile
| Time (min) | % B | Event |
| 0.0 | 5 | Hold for aniline elution |
| 2.0 | 5 | Start Ramp |
| 15.0 | 95 | Elute substituted quinolines |
| 18.0 | 95 | Wash lipophilic polymers |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End Run |
MS Parameters (ESI Positive)
-
Capillary Voltage: 3500 V
-
Fragmentor: 100 V (Adjust for specific quinoline derivatives)
-
Gas Temp: 350°C
-
Scan Range:
50–500 -
** Rationale:** Quinolines ionize readily (
). Ammonium formate buffer suppresses sodium adducts ( ), simplifying the spectra.
Method B: GC-MS (Volatile Impurity Profiling)
Ideal for monitoring the consumption of starting materials (e.g., aniline, nitrobenzene) and detecting de-halogenated side products.
Instrument Parameters
| Parameter | Setting |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), |
| Inlet | Split Mode (20:1 ratio) @ 250°C |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Transfer Line | 280°C |
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 60 | 1.0 (Solvent Delay) |
| 20 | 200 | 0 |
| 10 | 300 | 5.0 |
Derivatization Note: If the reaction produces Quinoline-carboxylic acids , they will not elute.
-
Protocol: Evaporate
sample Add -Methanol Heat 60°C for 15 min Extract with Hexane Inject Hexane layer.
System Suitability & Troubleshooting
Acceptance Criteria
-
Tailing Factor (
): Must be for the main quinoline peak.-
Failure: If
, increase buffer concentration to 20 mM or lower pH to 3.0 to ensure full protonation.
-
-
Resolution (
): between critical isomer pairs (e.g., 6-methylquinoline and 7-methylquinoline).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Silanol interaction | Switch to Phenyl-Hexyl; Ensure pH is |
| Peak Fronting (GC) | Column overload | Increase Split ratio (e.g., to 50:1); Dilute sample. |
| Ghost Peaks | Carryover | Add a "needle wash" step with 50:50 MeOH:ACN between injections. |
| No MS Signal | Ion Suppression | Remove non-volatile buffers (phosphate) if used; Switch to Formate/Acetate. |
References
-
Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link
-
BenchChem. (2025).[3][4][5][6] Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Link
-
University of Rome. (2020). The Skraup Synthesis of Quinolines: Reaction Mechanisms and Protocols. Link
-
ResearchGate. (2025). Effect of Mobile Phase pH on the Separation Efficiency of Quinoline Derivatives. Link
-
Shimadzu. (2023). Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,4-Dichloro-6-fluoro-3-methylquinoline Synthesis
Topic: How to improve the yield of 2,4-Dichloro-6-fluoro-3-methylquinoline synthesis Content type: Technical Support Center (Troubleshooting & FAQs)
User Guide Version: 2.4 Last Updated: October 2024 Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers
Executive Summary & Reaction Overview
The synthesis of 2,4-Dichloro-6-fluoro-3-methylquinoline is a critical transformation, often serving as a scaffold for fluoroquinolone antibiotics and agrochemicals. While several routes exist, the most efficient for generating the 2,4-dichloro substitution pattern is the Ziegler Method (Direct Cyclization-Chlorination).
This guide addresses the common "yield killers" in this process: uncontrolled exotherms (tarring) , incomplete chlorination (monochloro impurities) , and hydrolysis during workup .[1]
The Synthetic Pathway
The reaction typically involves the condensation of 4-fluoroaniline with methylmalonic acid in the presence of Phosphorus Oxychloride (POCl
Caption: The Ziegler one-pot synthesis allows for simultaneous cyclization and chlorination, bypassing the isolation of the difficult-to-handle dihydroxy intermediate.[1]
Core Protocol: The "High-Yield" Ziegler Method
Standard Yield: 75–85% (Optimized) Time: 4–6 Hours Scale: Gram to Kilogram[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 4-Fluoroaniline | 1.0 | Nucleophile | Must be free of oxidation (dark color indicates impurities).[1] |
| Methylmalonic Acid | 1.0–1.1 | Electrophile | Use the acid, not the ester, for the one-pot POCl |
| POCl | 6.0–10.0 | Solvent/Reagent | Acts as solvent and dehydrating agent. Excess is required. |
| PCl | 0.0–0.5 | Booster | Optional: Add if conversion stalls at the monochloro stage. |
Step-by-Step Optimization
-
Setup : Charge solid Methylmalonic acid and 4-Fluoroaniline into a flask.
-
Solvent Addition : Add POCl
at room temperature. Do not heat yet. -
Controlled Ramp :
-
Stir at RT for 30 mins to allow initial mixing.
-
Heat to 60°C for 1 hour.
-
Ramp to 105–110°C (Reflux) and hold for 4–5 hours.
-
-
Monitoring : Check HPLC/TLC. Look for the disappearance of the intermediate (often a polar spot) and the formation of the non-polar product.
-
Quench (The Danger Zone) :
-
Cool to 60°C. Remove excess POCl
via vacuum distillation (critical for yield).[1] -
Pour the thick residue slowly onto crushed ice with vigorous stirring.
-
Neutralize with NH
OH to pH 8–9. Do not use NaOH if possible, as strong bases can hydrolyze the 2-chloro position.
-
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned into a black tar."
Diagnosis: Uncontrolled exotherm or "charring" due to rapid heating. Root Cause: The condensation of aniline and malonic acid releases significant heat. If combined with the immediate application of reflux temperatures, the organic matter decomposes before cyclizing. Solution:
-
The "Step-Wise" Ramp: Follow the protocol above (RT -> 60°C -> 110°C). This allows the initial amidation to occur gently before the harsh cyclization conditions.
-
Dilution: If tarring persists, use Toluene or Chlorobenzene as a co-solvent. This acts as a heat sink, though it may slow the reaction rate.
Issue 2: "I have a persistent impurity (approx. 10-15%) that won't chlorinate."
Diagnosis: Incomplete chlorination (Monochloro-hydroxy intermediate).[1]
Root Cause: POCl
-
The PCl
Boost: Add 0.5 equivalents of PCl to the reaction mixture after the initial 2 hours of reflux. PCl is a more aggressive chlorinating agent and will convert the stubborn hydroxy species. -
Catalysis: Add a catalytic amount of N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions). This activates the POCl
.
Issue 3: "My yield dropped significantly during workup (Product reverted to starting material)."
Diagnosis: Hydrolysis of the chloro-groups.[2][3] Root Cause: The 2-chloro and 4-chloro positions in quinolines are susceptible to nucleophilic attack by water, especially in acidic or hot aqueous conditions. Solution:
-
Remove POCl
First: Distill off at least 80% of the POCl before adding water. Quenching a large volume of POCl generates massive heat and HCl, creating a "hot acid" bath that destroys your product. -
Cold Quench: Always pour the reaction mixture into ice, never water into the mixture. Keep the internal temp <20°C during quench.
-
Rapid Filtration: Once neutralized to pH 8-9, filter the solid immediately. Do not let it stir in the aqueous mother liquor overnight.
Diagnostic Decision Tree
Use this flow to determine the best corrective action for your specific failure mode.
Caption: Decision matrix for diagnosing yield and purity failures in quinoline synthesis.
References & Data Sources
-
Ziegler Method for Quinoline Synthesis :
-
Chlorination Optimization (POCl
/PCl ) : -
Workup & Hydrolysis Stability :
-
Source: BenchChem Technical Guide . "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives".
-
Relevance: Details the instability of 2/4-chloroquinolines in acidic aqueous media and recommends specific quenching protocols.
-
URL: [1]
-
Sources
Technical Support Center: Purification of 2,4-Dichloro-6-fluoro-3-methylquinoline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2,4-dichloro-6-fluoro-3-methylquinoline. The information presented herein is synthesized from established chemical principles and practical field experience to ensure both scientific accuracy and operational success.
I. Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of 2,4-dichloro-6-fluoro-3-methylquinoline, offering explanations for the underlying causes and providing actionable solutions.
Question 1: After synthesis and initial workup, my crude 2,4-dichloro-6-fluoro-3-methylquinoline appears as a dark, oily residue instead of a solid. What is the likely cause and how can I proceed with purification?
Answer: The appearance of a dark, oily crude product often indicates the presence of residual high-boiling solvents, unreacted starting materials, or polymeric byproducts from the synthesis. The synthesis of similar dichlorinated quinolines often involves reagents like phosphorus oxychloride (POCl₃), which, if not completely removed during the aqueous workup, can lead to the observed consistency.[1][2]
Troubleshooting Steps:
-
Ensure Complete Quenching: The reaction mixture, particularly when using POCl₃, must be cautiously and thoroughly poured into crushed ice and stirred vigorously to ensure complete hydrolysis of the reagent.[1]
-
Basification and Extraction: Following quenching, the mixture should be made alkaline, typically with sodium hydroxide or sodium carbonate, to a pH of around 8.[2][3] This neutralizes any remaining acidic components and aids in the precipitation of the crude product. Subsequent extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is crucial.
-
Aqueous Washes: The organic layer should be washed sequentially with water and brine to remove any remaining water-soluble impurities and salts.
-
Drying and Concentration: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate before concentrating under reduced pressure.
If the product remains oily, it is advisable to proceed with column chromatography for purification.
Question 2: I am attempting to purify 2,4-dichloro-6-fluoro-3-methylquinoline using column chromatography, but the compound is either stuck on the column or elutes very slowly with significant tailing. What adjustments can I make?
Answer: This is a common issue when purifying nitrogen-containing heterocyclic compounds like quinolines on silica gel.[4] The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and recovery.
Causality and Optimization Strategies:
-
Acid-Base Interactions: The primary cause is the interaction between the basic quinoline and the acidic silica gel.
-
Solvent Polarity: The chosen solvent system may not be optimal for eluting the compound effectively.
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Before running the column, consider deactivating the silica gel by adding a small percentage of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent system.[4] This will cap the acidic sites on the silica and reduce the strong binding of your compound.
-
Solvent System Optimization:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for chlorinated quinolines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.[1][3]
-
Gradient Elution: If your compound is still not eluting, a step or linear gradient elution can be employed.[4] Start with a low polarity mobile phase and gradually increase the concentration of the more polar solvent. For very polar impurities, a small amount of methanol in dichloromethane can be effective.[4]
-
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like neutral alumina.[5]
Question 3: My purified 2,4-dichloro-6-fluoro-3-methylquinoline shows the presence of an isomeric impurity in the final NMR or LC-MS analysis. How can this be addressed?
Answer: The presence of isomeric impurities is often a result of the synthetic route, where cyclization or substitution reactions can occur at different positions on the aromatic ring. For quinoline synthesis, the regiochemical outcome can sometimes be unpredictable, especially with substituted anilines.[3]
Mitigation and Purification Strategies:
-
Reaction Condition Optimization: Revisit the synthetic protocol. Factors like reaction temperature, catalyst, and order of reagent addition can influence the regioselectivity of the reaction.
-
High-Resolution Chromatography:
-
HPLC: High-Performance Liquid Chromatography (HPLC) often provides superior resolution for separating closely related isomers compared to standard column chromatography.[6][7] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice for quinoline derivatives.[8][9]
-
Column Selection: The choice of HPLC column is critical. Different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) can offer varying selectivities for isomers.[8]
-
-
Recrystallization: If the isomeric impurity is present in a small amount and the desired product is a solid, recrystallization can be a highly effective purification method.[] Experiment with different solvent systems to find one where the desired isomer has lower solubility at cooler temperatures. A mixture of ethanol and water has been reported for recrystallizing similar dichloroquinoline derivatives.[11]
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for initial purification of crude 2,4-dichloro-6-fluoro-3-methylquinoline after synthesis?
A1: For many chlorinated quinoline derivatives, purification is often achieved by column chromatography over silica gel using a hexane-ethyl acetate solvent system.[1][3] This method is effective for removing a wide range of impurities. For a solid product, recrystallization from a suitable solvent like an ethanol/water mixture can be an excellent final purification step.[11]
Q2: How can I effectively monitor the progress of my column chromatography purification?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the fractions collected from the column.[12] Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under UV light. Fractions containing the pure product can then be combined.
Q3: What are the expected physical properties of pure 2,4-dichloro-6-fluoro-3-methylquinoline?
Q4: What analytical techniques are most suitable for assessing the purity of the final product?
A4: A combination of techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting minor impurities.[6][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
Q5: Are there any specific safety precautions I should take when handling 2,4-dichloro-6-fluoro-3-methylquinoline?
A5: Yes. While specific safety data for this exact compound is limited, related dichloro-fluoro-quinolines are classified with hazard statements indicating they are harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Experimental Protocols & Data
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of 2,4-dichloro-6-fluoro-3-methylquinoline using flash column chromatography.
Materials:
-
Crude 2,4-dichloro-6-fluoro-3-methylquinoline
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.[12]
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Gradient (if necessary): If the product does not elute, gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate). If tailing is observed, consider adding 0.1% triethylamine to the mobile phase.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 1: Recommended Analytical Methods for Purity Assessment
| Analytical Technique | Purpose | Common Conditions |
| HPLC | Purity determination and impurity profiling | Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid; Detection: UV or DAD[6][9] |
| LC-MS | Molecular weight confirmation and impurity identification | Coupled with HPLC system |
| ¹H and ¹³C NMR | Structural confirmation and detection of impurities | Solvent: CDCl₃ or DMSO-d₆ |
| GC-MS | Analysis of volatile impurities | Appropriate for assessing residual solvents |
IV. Visualized Workflows
Purification Workflow Diagram
Caption: General purification workflow for 2,4-dichloro-6-fluoro-3-methylquinoline.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting column chromatography issues.
V. References
-
A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. Available at: [Link]
-
2,4-dichloro-6-fluoro-3-methylquinoline (C10H6Cl2FN) - PubChemLite. Available at: [Link]
-
2,4-Dichloro-6-methoxyquinoline - PMC. Available at: [Link]
-
Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics | Request PDF - ResearchGate. Available at: [Link]
-
Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines - ScienceDirect. Available at: [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC. Available at: [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography? - ResearchGate. Available at: [Link]
-
Analytical methods for substances in the Watch List under the Water Framework Directive - JRC Publications Repository. Available at: [Link]
-
Rapid Method Development through Proper Column Selection - Waters. Available at: [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchGate. Available at: [Link]
-
Column Chromatography - Chemistry at Winthrop University. Available at: [Link]
-
HPLC Troubleshooting Guide - WSU. Available at: [Link]
-
2,4-Dichloroquinoline - PMC. Available at: [Link]
-
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: [Link]
-
Purification of Quinoline-3,4-diones : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl) - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
1-methylisoquinoline - Organic Syntheses. Available at: [Link]
Sources
- 1. 2,4-Dichloro-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. 2,4-Dichloro-6-fluoro-quinoline | 406204-74-8 [sigmaaldrich.com]
- 14. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PubChemLite - 2,4-dichloro-6-fluoro-3-methylquinoline (C10H6Cl2FN) [pubchemlite.lcsb.uni.lu]
Overcoming poor regioselectivity in quinoline substitution reactions
Welcome to the Heterocycle Functionalization Technical Support Center . This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with regiocontrol during quinoline substitution.
Quinolines present a notorious regioselectivity challenge due to the electronic disparity between the electron-deficient pyridine ring and the more electron-rich carbocyclic ring. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve absolute regiocontrol.
Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My Minisci reaction yields an inseparable 1:1 mixture of C2 and C4 alkylated quinolines. How can I force selectivity?
The Causality: Classical Minisci reactions rely on the addition of nucleophilic carbon-centered radicals to protonated basic heteroarenes. Because the C2 and C4 positions of a protonated quinoline share similar electrophilicity and spin density, the radical lacks a strong thermodynamic or kinetic preference, resulting in poor regioselectivity[1]. The Solution: You must control the trajectory of the incoming radical using secondary non-covalent interactions and solvent tuning.
-
Use N-Acetyl Protected Radicals: If using amino acid-derived redox-active esters (RAEs), switch to an N-acetyl protecting group. The N-acetyl oxygen acts as a hydrogen-bond acceptor, interacting with the protonated quinoline nitrogen. This anchors the radical in close proximity to the C2 position[2].
-
Switch to a Non-Polar Solvent: Polar solvents disrupt these delicate hydrogen-bonding networks. Switching your solvent to 1,4-dioxane prevents the separation of the radical and the protonated heterocycle, driving C2 selectivity to >20:1[2].
Q2: I am trying to functionalize the carbocyclic ring (C8) via C-H activation, but my Palladium catalyst exclusively targets the C2 position. Why?
The Causality: When using quinoline N-oxide as a directing group, Palladium(II) typically operates via an electrophilic substitution-type C-H activation pathway. The N-oxide strongly activates the adjacent C2 position electronically, making it the path of least resistance for Pd[3]. The Solution: Switch your metal catalyst to Ruthenium(II) or Iridium(III). Unlike Palladium, Ru and Ir readily undergo Concerted Metalation-Deprotonation (CMD) to form highly stable 5- or 6-membered metallacycles. The geometry of the N-oxide oxygen strongly coordinates these specific metals, pulling the catalytic center directly into the spatial vicinity of the remote C8-H bond, overriding the electronic preference of the C2 position[4][5].
Q3: Standard cross-coupling fails for the C5 position. Is there a reliable directing group strategy?
The Causality: The C5 position is electronically deactivated and sterically isolated from the heteroatom, making it invisible to standard directing groups. The Solution: Utilize an 8-amido directing group combined with a Rhodium(I) or Rhodium(III) catalyst. The bidentate 8-aminoquinoline motif strongly chelates the Rh center, forming a rigid, planar metallacycle that perfectly positions the metal to activate the remote C5-H bond via chelation-induced oxidative addition[6].
Strategic Decision Workflows
Caption: Decision tree for selecting regioselective quinoline functionalization strategies.
Caption: Catalytic cycle for Ru-catalyzed deoxygenative C8-arylation of quinoline N-oxides.
Quantitative Data Summary
The following table synthesizes expected yields and regioselectivity ratios based on the chosen catalytic system and directing group strategy.
| Target Position | Reaction Type | Catalyst / Key Reagents | Directing Group / Strategy | Typical Regioselectivity | Yield Range |
| C2 | Minisci Addition | 4CzIPN, Blue LEDs, Dioxane | N-acetyl radical precursor | >20:1 (C2:C4) | 50–85% |
| C2 | C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | N-oxide | >95:5 (C2:C8) | 56–93% |
| C4 | Minisci Addition | 4CzIPN, Polar Solvent, pTsOH | Electronic tuning / Acid | >10:1 (C4:C2) | 40–75% |
| C5 | C-H Amidation | Rh-catalyst | 8-Amido group | Exclusive C5 | 60–95% |
| C8 | C-H Arylation | Ru-catalyst, Arylboronic ester | N-oxide (Tandem deoxygenation) | Exclusive C8 | 65–90% |
Validated Experimental Protocols
Protocol A: Highly Regioselective C2-Minisci Addition via Photoredox Catalysis
This protocol utilizes hydrogen-bonding control to force absolute C2 selectivity over C4[2][7].
-
Preparation: To an oven-dried 4 mL crimp-top vial equipped with a magnetic stir bar, add the quinoline substrate (0.20 mmol, 2.0 equiv.) and the N-acetyl amino acid-derived redox-active ester (RAE) (0.10 mmol, 1.0 equiv.).
-
Catalyst Loading: Add the photocatalyst 4CzIPN (1.6 mg, 0.002 mmol, 2 mol%) and the Brønsted acid pTsOH (1.9 mg, 0.01 mmol, 10 mol%).
-
Inert Atmosphere: Seal the vial with a crimp seal. Evacuate and backfill the vial with argon three times to ensure complete removal of oxygen (which quenches the radical pathway).
-
Solvent Addition: Inject anhydrous, freshly argon-sparged 1,4-dioxane (2.0 mL) via syringe. Critical Step: Do not substitute with polar solvents like DMF or MeCN, as this will destroy the C2 regioselectivity.
-
Irradiation: Wrap the top with Parafilm. Stir the reaction mixture vigorously under irradiation with blue LEDs (440-450 nm) at room temperature for 14 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the C2-alkylated quinoline.
Protocol B: Ru-Catalyzed Deoxygenative C8-Arylation of Quinoline N-Oxides
This protocol leverages the N-oxide directing group to form a ruthenacycle, achieving remote C8 functionalization followed by tandem deoxygenation[5].
-
Preparation: In an argon-filled glovebox, add quinoline N-oxide (0.2 mmol, 1.0 equiv.), arylboronic ester (0.3 mmol, 1.5 equiv.), and the Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%) to a sealed reaction tube.
-
Additives: Add a suitable oxidant/additive (such as AgSbF₆, 20 mol%) to generate the active cationic Ru species, and a base (e.g., NaOAc, 2.0 equiv.) to facilitate the concerted metalation-deprotonation (CMD) step.
-
Reaction: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Seal the tube, remove it from the glovebox, and heat in a pre-heated oil bath at 100 °C for 16–24 hours.
-
Monitoring: Monitor the reaction via TLC. The reaction proceeds via a tandem mechanism: C8-arylation occurs first, followed by catalytic deoxygenation of the N-oxide by the Ru species.
-
Workup: Cool to room temperature, dilute with dichloromethane, filter through a short pad of Celite to remove metal residues, concentrate under reduced pressure, and purify via silica gel chromatography to yield the deoxygenated C8-arylquinoline.
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at:[Link]
-
Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. ResearchGate. Available at:[Link]
-
Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation. Institute for Basic Science. Available at:[Link]
-
Ru-Catalyzed Deoxygenative Regioselective C8-H Arylation of Quinoline N-Oxides. NIH. Available at:[Link]
-
Rh-Catalyzed, Regioselective, C-H Bond Functionalization: Access to Quinoline-Branched Amines and Dimers. NIH. Available at:[Link]
-
Discovery and Development of the Enantioselective Minisci Reaction. ACS Publications. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. Ru-Catalyzed Deoxygenative Regioselective C8-H Arylation of Quinoline N-Oxides [pubmed.ncbi.nlm.nih.gov]
- 6. Rh-Catalyzed, Regioselective, C-H Bond Functionalization: Access to Quinoline-Branched Amines and Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting byproduct formation in the Vilsmeier-Haack reaction
Status: Online | Operator: Senior Application Scientist | Ticket: #VH-BYPROD-001
Welcome to the Vilsmeier-Haack (VH) Technical Support Center. This guide addresses the specific failure modes of the VH reaction, moving beyond standard textbook descriptions to tackle the "hidden" variables that cause byproduct formation, thermal runaways, and isolation failures in drug discovery workflows.
⚠️ Critical Safety Notice: Thermal Instability
Before proceeding: The Vilsmeier reagent (chloroiminium salt) is thermally unstable .[1]
-
Hazard: Decomposition is exothermic and can lead to thermal runaway above 50°C.[1]
-
Protocol: Always generate the reagent at 0–5°C. Never store the pre-formed reagent; generate it in situ for immediate use.
Module 1: Reagent Formation & "Black Tar" Issues
User Complaint: "My reaction mixture turned black/tarry immediately upon adding POCl₃ to DMF."
Diagnosis: Thermal Runaway or Moisture Contamination
The formation of the Vilsmeier reagent is exothermic.[1][2] If the temperature spikes, the reagent decomposes (often violently) into dimethylamine and carbon monoxide, leading to polymerization of the solvent or substrate.
Troubleshooting Protocol
-
Temperature Control: Ensure the internal temperature (probe, not bath) remains <5°C during POCl₃ addition.
-
Moisture Check: POCl₃ reacts violently with trace water to form phosphoric acid, which catalyzes DMF decomposition.
-
Test: If your POCl₃ fumes heavily in air or has a precipitate, discard it.
-
-
Solvent Swap: If DMF is too reactive, switch to N-methylformanilide . It forms a milder Vilsmeier reagent, reducing tar formation with highly sensitive electron-rich substrates (e.g., pyrroles, indoles).
Visualization: Reagent Stability Pathway
Figure 1: Thermal stability bifurcation of the Vilsmeier reagent. High temperatures trigger irreversible decomposition.
Module 2: Chemoselectivity (Chlorination vs. Formylation)
User Complaint: "I isolated a chlorinated product (R-Cl) instead of the aldehyde (R-CHO)."
Diagnosis: Competitive Chlorination
The Vilsmeier reagent is not just a formylating agent; it is also a chlorinating agent. This occurs via two mechanisms:[2][3][4]
-
Nucleophilic Displacement: If your substrate has an -OH group (phenol/alcohol), the Vilsmeier reagent converts it to a formate ester, which is then displaced by chloride.
-
Ipso-Substitution: In highly activated rings, the chloride counter-ion can attack the iminium intermediate.
Technical Guide: Preventing Chlorination
| Substrate Feature | Mechanism of Failure | Solution |
| Phenols / Alcohols | -OH attacks the electrophilic carbon of the reagent, followed by Cl⁻ displacement. | Protect -OH groups (e.g., TBDMS, Bn) prior to reaction. |
| Uracils / Pyridones | Tautomerization exposes an -OH-like enol, leading to chlorination. | Lower reaction temperature (0°C to RT). Avoid reflux. |
| Electron-Rich Arenes | Over-stabilization of the intermediate allows Cl⁻ attack. | Reduce POCl₃ equivalents to 1.05 eq. Avoid excess. |
FAQ: O-Formylation vs. C-Formylation
Q: My phenol substrate is O-formylating instead of C-formylating. Why? A: Phenols are hard nucleophiles. The Vilsmeier reagent is a "hard" electrophile.
-
The Fix: This is often kinetically controlled. To favor C-formylation (Friedel-Crafts type), you must allow the O-formylated intermediate to rearrange.
-
Protocol Adjustment: Heat the reaction to 60–80°C after addition. This promotes the rearrangement of the O-formyl species to the C-formyl product (similar to a Fries rearrangement mechanism).
Module 3: Workup & Hydrolysis Failures
User Complaint: "My yield is low, and the product is stuck in the aqueous phase or formed an emulsion."
Diagnosis: Incomplete Hydrolysis of the Iminium Salt
The immediate product of the reaction is an iminium salt , not the aldehyde. This salt is stable in water at low pH. If you quench into water and extract immediately, the charged salt stays in the water layer.
Validated Protocol: The "Buffered Hydrolysis"
Standard water quenching is often insufficient for stable iminium salts. Use this buffered method to force hydrolysis without degrading the product.
-
Quench: Pour the reaction mixture slowly into a vigorously stirred solution of 2M Sodium Acetate (NaOAc) in water at 0°C.
-
Why? NaOAc buffers the HCl generated, preventing acid-catalyzed polymerization, while providing water for hydrolysis.
-
-
Heat: Stir the aqueous mixture at room temperature (or 40°C) for 1–2 hours.
-
Extraction: Once hydrolysis is confirmed, extract with Ethyl Acetate or DCM.[3]
Visualization: Troubleshooting Decision Tree
Figure 2: Decision tree for diagnosing common Vilsmeier-Haack failure modes.
References
-
Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier-Haack Reaction. Organic Reactions.
-
(General Reference via Wikipedia/Organic Reactions)
-
-
BenchChem Technical Support. (2025). Vilsmeier Reagent Stability and Storage Conditions.
-
Mettler Toledo. (2025). Thermal Hazards of the Vilsmeier-Haack Reaction.
-
Organic Chemistry Portal.Vilsmeier-Haack Reaction: Mechanism and Examples.
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review).
-
[6]
-
Sources
Section 1: The Skraup Synthesis — Exotherm Management and Tar Prevention
Welcome to the Technical Support Center for Quinoline Synthesis Optimization . This resource is designed for researchers, scientists, and drug development professionals who require precise control over reaction kinetics and thermodynamics to maximize yields and minimize side products.
Below, we address the most critical troubleshooting areas for the two most prominent pathways: the Skraup Synthesis and the Friedländer Annulation .
Mechanistic Insight & Causality: The Skraup synthesis relies on the in situ acid-catalyzed dehydration of glycerol to acrolein, followed by a conjugate Michael addition of aniline, ring closure, and oxidation[1]. The initial dehydration step is notoriously exothermic. If the internal temperature spikes uncontrollably (>150°C), the highly reactive acrolein rapidly polymerizes rather than reacting with the aniline[2]. This polymerization is the direct cause of the intractable, black tars that commonly ruin Skraup reactions and trap the desired quinoline product[2].
Q: My Skraup reaction violently boils over shortly after adding sulfuric acid, resulting in a black tar. How can I prevent this? A: The violent exotherm is caused by runaway dehydration kinetics. To establish a self-validating, controlled system, you must manipulate both the reaction environment and the addition sequence:
-
Use a Moderator: Incorporate powdered ferrous sulfate (FeSO₄). It acts as a radical scavenger and moderates the oxidation step, smoothing out the reaction rate and preventing runaway thermal spikes[2].
-
Controlled Reagent Addition: Never mix all reagents and apply heat simultaneously. The safest and highest-yielding approach is to mix the organic precursors and moderator first, then add the concentrated sulfuric acid dropwise to strictly maintain the temperature between 130°C and 150°C[3].
Protocol 1: Controlled Skraup Synthesis of Quinoline
This self-validating protocol uses thermal feedback to dictate the pace of the reaction.
-
Preparation: In a large round-bottom flask (at least 3x the reaction volume) equipped with a robust mechanical stirrer and reflux condenser, add the reagents in this strict sequence: powdered ferrous sulfate (0.05 eq), glycerol (3.0 eq), aniline (1.0 eq), and nitrobenzene (0.6 eq)[3].
-
Mixing: Stir the mixture vigorously to ensure the ferrous sulfate is evenly dispersed[3].
-
Initiation (The Critical Step): Begin the slow, dropwise addition of concentrated sulfuric acid (1.5 eq)[3].
-
Temperature Maintenance: Monitor the internal temperature continuously. The acid addition will initiate the exotherm. Adjust your drip rate so that the reaction's own heat maintains the internal temperature between 130°C and 150°C[2]. If the temperature exceeds 150°C, halt the addition and apply an external ice bath immediately.
-
Reflux & Workup: Once the addition is complete and the exotherm subsides, apply external heat to maintain a gentle reflux (approx. 150°C) for 2 hours. Cool, neutralize with aqueous NaOH to pH 8-9, and extract with ethyl acetate[4].
Workflow for managing exothermic temperature spikes during the Skraup synthesis.
Section 2: The Friedländer Annulation — Balancing Kinetics and Thermodynamics
Mechanistic Insight & Causality: The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with an α-methylene carbonyl compound. The mechanism proceeds via a cascade: an initial intermolecular Schiff base formation (kinetic step) followed by an intramolecular aldol-type condensation (thermodynamic step)[5]. At room temperature, the reaction often stalls at the intermediate Schiff base because the subsequent cyclization requires overcoming a high activation energy barrier[5].
Q: I am observing a mixture of unreacted starting materials and intermediates on my TLC plate even after 12 hours at room temperature. Should I increase the catalyst loading? A: No, increasing catalyst loading will not overcome a thermodynamic barrier. The cyclization step requires thermal energy. Elevating the temperature from 25°C to an optimized window of 70–100°C provides the necessary thermodynamic push for aromatization[5][6]. However, do not exceed 120°C, as excessive heat promotes the self-condensation of the carbonyl precursors[7].
Q: How do reaction time and temperature correlate when using solvent-free green catalysts? A: Under solvent-free conditions, mass transfer is initially limited but improves dramatically as the mixture melts at elevated temperatures. Studies utilizing solid-supported catalysts or ionic liquids demonstrate that hitting the precise activation temperature (70-100°C) reduces the required reaction time from >24 hours to just 15-240 minutes[5][6][8].
Quantitative Optimization of Friedländer Synthesis
The following table summarizes validated parameters for maximizing quinoline yield while minimizing reaction time.
| Catalyst System | Solvent | Temp (°C) | Optimal Time | Yield (%) | Mechanistic Note |
| None (Control) | Solvent-free | 25 | 300 min | < 20% | Stalls at intermediate; insufficient thermal energy for cyclization[6]. |
| DSIMHS (Ionic Liquid) | Solvent-free | 70 | 15–45 min | 88–95% | 70°C provides the optimal balance of kinetics and intermediate stability[6]. |
| CuO Nanoparticles | Solvent-free | 90 | 15–60 min | 85–96% | High surface area accelerates initial Schiff base formation[8]. |
| g-C3N4-(CH2)3-SO3H | Solvent-free | 100 | 4 hours | > 90% | Brønsted acid sites require exactly 100°C for optimal activation[5]. |
Protocol 2: Solvent-Free Friedländer Synthesis using a Brønsted Acid Catalyst
This protocol leverages thermodynamic control to drive the reaction to completion without solvent waste.
-
Mixing: In a solvent-free reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol)[5].
-
Catalyst Addition: Add the optimized load of your chosen green catalyst (e.g., 10 wt% of g-C3N4-(CH2)3-SO3H or 0.25 mmol of DSIMHS)[5][6].
-
Thermal Activation: Transfer the mixture to an oil bath pre-heated to the catalyst's specific activation temperature (70°C for DSIMHS; 100°C for g-C3N4)[5][6]. Stir vigorously. The mixture will transition into a reactive melt.
-
Monitoring: Monitor the reaction progress via TLC (20% ethyl acetate in hexane) every 30 minutes[5]. The disappearance of the Schiff base intermediate confirms successful cyclization.
-
Isolation: Cool the mixture to room temperature. Wash with water (to dissolve ionic liquid catalysts) or filter (to recover heterogeneous solid catalysts). Recrystallize the crude solid from ethanol to obtain pure quinoline derivatives[6].
Logic tree for optimizing temperature and time in the Friedländer quinoline synthesis.
References
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview | ACS Omega / PMC |
- Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 | PMC |
- Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid c
- Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide | Benchchem |
- Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis | Benchchem |
- A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3 | SciSpace |
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroarom
- Minimizing side products in the Friedländer quinoline synthesis | Benchchem |
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- 5. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst [comptes-rendus.academie-sciences.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Managing scalability issues in the synthesis of dichloroquinolines
Introduction: The Challenge of Scaling Dichloroquinoline Synthesis
Dichloroquinolines, particularly the 4,7-dichloroquinoline isomer, are critical building blocks in the pharmaceutical industry. They form the core scaffold of several essential medicines, most notably the antimalarial drugs chloroquine and hydroxychloroquine.[1] While numerous methods exist for constructing the quinoline ring, transitioning from bench-scale synthesis to pilot-plant or industrial production presents significant challenges.[2][3] These challenges often revolve around managing reaction exotherms, controlling impurity profiles, ensuring regioselectivity, and developing robust, scalable purification protocols.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the scale-up of dichloroquinoline synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your development process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues that arise during the multi-step synthesis of 4,7-dichloroquinoline, primarily focusing on the industrially relevant Gould-Jacobs pathway.
Part 1: Troubleshooting the Gould-Jacobs Reaction Pathway
The most robust and commonly scaled synthesis for 4,7-dichloroquinoline begins with m-chloroaniline and proceeds through several key transformations.[1][2][4]
FAQ 1: My initial condensation reaction is giving a low yield of the anilinoacrylate intermediate. What's going wrong?
-
The Chemistry at Play: The first step is a nucleophilic substitution reaction where m-chloroaniline attacks diethyl ethoxymethylenemalonate (DEEM). The success of this step hinges on the purity of your starting materials and maintaining conditions that favor the desired condensation product without promoting side reactions.
-
Potential Causes & Recommended Solutions:
-
Impure Starting Materials: The purity of both m-chloroaniline and DEEM is paramount.
-
Suboptimal Reaction Conditions: The reaction requires heating to drive off the ethanol byproduct and push the equilibrium towards the product.
-
Solution: Ensure the reaction mixture is heated adequately, typically on a steam bath or oil bath, to facilitate the removal of ethanol.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding.
-
-
FAQ 2: I'm experiencing significant tar formation and low yields during the high-temperature cyclization step. How can I improve this?
-
The Chemistry at Play: This step involves a thermal electrocyclization to form the quinoline ring system. It requires very high temperatures (typically ~250 °C) to overcome the activation energy barrier. At these temperatures, however, degradation and polymerization side reactions are common, leading to the formation of tar.[6]
-
Potential Causes & Recommended Solutions:
-
Poor Heat Transfer & Localized Overheating: When heating a reaction slurry or viscous mixture to such high temperatures, "hot spots" can develop, causing localized degradation of the product.
-
Solution: The choice of a high-boiling, thermally stable solvent is critical for uniform heat distribution. Diphenyl ether (DPE) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are the industry standards for this step.[2][4] These solvents ensure a consistent temperature throughout the reaction vessel. Vigorous mechanical stirring is also essential on a larger scale.
-
-
Oxidation: At high temperatures, the organic molecules are susceptible to oxidation if exposed to air, which can contribute to byproduct formation.
-
Solution: Perform the cyclization under an inert atmosphere. A gentle stream of nitrogen can help prevent oxidation and also aids in the removal of any volatile byproducts.[4]
-
-
Prolonged Reaction Time: Keeping the reaction at 250 °C for too long after completion will inevitably lead to product degradation.
-
Solution: Monitor the reaction's progress. The goal is to heat just long enough for the cyclization to complete. Once the intermediate is consumed (as monitored by TLC or HPLC), the reaction should be cooled.[6]
-
-
FAQ 3: My final chlorination step using phosphorus oxychloride (POCl₃) is inefficient and hazardous at scale. How can I optimize it?
-
The Chemistry at Play: The conversion of the 7-chloro-4-quinolinol intermediate to 4,7-dichloroquinoline is a nucleophilic substitution where the hydroxyl group is converted into a better leaving group by POCl₃ and subsequently displaced by a chloride ion. This reaction can be vigorous and requires careful control.
-
Potential Causes & Recommended Solutions:
-
Presence of Moisture: POCl₃ reacts violently with water. Any moisture in the 7-chloro-4-quinolinol intermediate or the reaction solvent will consume the reagent and create hazardous byproducts.
-
Solution: Ensure the 7-chloro-4-quinolinol is thoroughly dried before this step. The reaction must be conducted under strictly anhydrous conditions.
-
-
Thermal Control: The reaction is exothermic. A runaway reaction is a significant safety hazard, especially at scale.
-
Solution: Add the POCl₃ dropwise or in controlled portions to the cooled solution of the quinolinol in a suitable solvent (e.g., toluene).[5] Use a jacketed reactor with an efficient cooling system to dissipate the heat generated. Always monitor the internal temperature.
-
-
Inefficient Work-up: Quenching the excess POCl₃ and isolating the product can be challenging.
-
Solution: A controlled quench is critical. The reaction mixture is typically cooled and poured carefully into a mixture of ice and water or a basic solution. The product is then extracted. An acid/base workup is highly effective: the basic nitrogen of the dichloroquinoline allows it to be extracted into an aqueous acid layer, separating it from non-basic organic impurities. The aqueous layer is then neutralized to precipitate the purified product.[4]
-
-
Part 2: General Scalability & Purification FAQs
FAQ 4: How do I manage the formation of the 4,5-dichloroquinoline isomer?
-
The Chemistry at Play: While the Gould-Jacobs reaction with m-chloroaniline strongly favors the 7-chloro isomer, small amounts of the 4,5-dichloroquinoline isomer can form.[7] This impurity can be difficult to separate as it has similar physical properties to the desired product.
-
Potential Causes & Recommended Solutions:
-
Impure Starting Material: Impurities in the initial m-chloroaniline could potentially lead to different cyclization pathways.
-
Solution: As mentioned, using high-purity, distilled m-chloroaniline is the first line of defense.
-
-
Ineffective Purification: Standard crystallization may not be sufficient to remove the isomeric impurity to the level required for pharmaceutical applications.
-
Solution: Sublimation or fractional distillation under high vacuum are advanced techniques that can effectively separate the 4,7- and 4,5-dichloroquinoline isomers, leveraging subtle differences in their volatility.[8]
-
-
FAQ 5: My reaction turns dark and forms significant amounts of tar, regardless of the specific step. What general advice can you offer?
-
The Chemistry at Play: Tar or "black polymeric goo" formation is a common problem in many classical quinoline syntheses, such as the Skraup reaction, and can occur in the Gould-Jacobs pathway under suboptimal conditions.[9] It is generally caused by polymerization of reactive intermediates or product degradation at high temperatures.
-
Potential Causes & Recommended Solutions:
-
Excessive Heat or Reaction Time: This is the most common cause.
-
Acid-Catalyzed Polymerization: Strong acids can promote polymerization of certain intermediates.
-
Solution: While acid catalysis is necessary for some quinoline syntheses (like the Combes or Skraup), ensure the acid concentration and temperature are no harsher than required.[10] For the Gould-Jacobs pathway, avoiding strong acid catalysts in the high-temperature steps is key.
-
-
Data Summary & Troubleshooting Reference
| Issue | Potential Cause(s) | Recommended Solutions & Key Insights | Relevant Step(s) |
| Low Yield | Incomplete reaction; Impure reagents; Product degradation; Side reactions (e.g., polymerization). | Optimize temperature and reaction time.[6] Purify starting materials.[4] Use an inert atmosphere for high-temperature steps.[4] | All Steps |
| Tar/Polymer Formation | Excessive heat; Prolonged reaction time; Localized overheating; Unwanted polymerization. | Reduce reaction temperature or time.[7] Use high-boiling solvents (DPE, Dowtherm A) for better heat control.[2] | Thermal Cyclization |
| Isomeric Impurities | Impure starting materials; Non-selective reaction conditions. | Start with high-purity reagents. Employ advanced purification like sublimation or fractional distillation if crystallization is insufficient.[8] | Synthesis & Purification |
| Poor Thermal Control | Highly exothermic reaction steps; Inadequate cooling capacity at scale. | Ensure slow, controlled addition of reagents (e.g., POCl₃).[2] Utilize a jacketed reactor with efficient cooling. Conduct thermal hazard analysis before scaling. | Chlorination |
| Purification Challenges | Product insolubility; Contamination with starting materials or byproducts. | Use acid/base extraction to isolate the basic quinoline product.[4] Screen various solvents for optimal recrystallization.[11] | Work-up & Purification |
Visualized Workflows and Logic
Gould-Jacobs Synthesis Workflow for 4,7-Dichloroquinoline
Caption: A step-by-step workflow for the Gould-Jacobs synthesis of 4,7-dichloroquinoline.
Troubleshooting Logic: Low Final Product Yield
Caption: A decision tree for systematically troubleshooting low product yields.
Detailed Experimental Protocol: Scalable Synthesis of 4,7-Dichloroquinoline
This protocol is adapted from the robust and well-documented procedure found in Organic Syntheses, which has been successfully applied on a large scale.[4]
Step A & B: Synthesis of Ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate
-
In a suitable reaction vessel, heat diethyl ethoxymethylenemalonate (1.0 eq) and m-chloroaniline (1.0 eq) on a steam bath for one hour, allowing the evolved ethanol to escape.
-
In a separate 5-L flask equipped with an air condenser and mechanical stirrer, heat 1 L of Dowtherm A to vigorous boiling (~250 °C).
-
Carefully and slowly pour the hot product from the previous step into the boiling Dowtherm A.
-
Continue heating and stirring for 1 hour. During this time, the cyclized product will begin to crystallize.
-
Cool the mixture, and filter the solid product. Wash the filter cake with a non-polar solvent like petroleum ether or Skellysolve B to remove the high-boiling solvent and colored impurities.
Step C: Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
-
Transfer the air-dried filter cake to a flask with 1 L of 10% aqueous sodium hydroxide.
-
Reflux the mixture vigorously with stirring until all the solid ester has dissolved (approximately 1 hour).
-
Cool the resulting solution and separate it from any residual oil.
-
Acidify the aqueous solution with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry.
Step D & E: Decarboxylation and Chlorination to 4,7-Dichloroquinoline
-
Suspend the dried carboxylic acid from the previous step in 1 L of Dowtherm A in a flask equipped with a stirrer and reflux condenser.
-
Boil the mixture for 1 hour. A stream of nitrogen can be used to help remove the evolved water and CO₂.
-
Cool the resulting clear, light-brown solution to room temperature.
-
Carefully add phosphorus oxychloride (POCl₃, ~1.0 eq) to the cooled solution.
-
Heat the mixture to 135-140 °C and stir for 1 hour.
-
Cool the reaction mixture and carefully pour it into a separatory funnel, rinsing the flask with an appropriate solvent (e.g., ether or toluene).
-
Extract the organic solution with three portions of 10% hydrochloric acid.
-
Combine the acidic aqueous extracts, cool them in an ice bath, and neutralize with 10% sodium hydroxide to precipitate the crude 4,7-dichloroquinoline.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., Skellysolve B or ethanol) to yield pure 4,7-dichloroquinoline.[4][11]
References
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. Benchchem.
- Benchchem. (2025). Troubleshooting unexpected side products in quinolone synthesis. Benchchem.
- Benchchem. (2025). Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions. Benchchem.
- Surati, K. M., et al. (n.d.). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. PMC.
- ChemicalBook. (2025). 4,7-Dichloroquinoline:synthesis method and its application research. ChemicalBook.
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
- Benchchem. (n.d.). troubleshooting guide for the synthesis of quinazoline derivatives. Benchchem.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure.
- Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Scribd.
- Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid. Benchchem.
- Google Patents. (n.d.). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline. Google Patents.
- ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Request PDF.
- Benchchem. (n.d.). Improving the regioselectivity of the Doebner-Miller reaction. Benchchem.
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- 1. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 2. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
Technical Support Center: Interpreting Anomalous 1H NMR Spectra of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the interpretation of ¹H NMR spectra of substituted quinolines. As a class of heterocyclic compounds central to numerous pharmaceuticals and natural products, the precise structural characterization of quinoline derivatives is paramount.[1] However, their ¹H NMR spectra can often present interpretive challenges, such as peak broadening, unexpected chemical shifts, and complex splitting patterns.
This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Addressing Specific Spectral Anomalies
Question 1: Why are the aromatic protons in my substituted quinoline spectrum showing broad peaks instead of sharp doublets or triplets?
Answer:
Peak broadening in the ¹H NMR spectrum of a substituted quinoline can obscure valuable coupling information and hinder accurate integration.[2] Several factors can contribute to this phenomenon:
-
Chemical Exchange: Protons attached to nitrogen or oxygen atoms (e.g., in hydroxyl or amino-substituted quinolines) can undergo chemical exchange with residual water or other labile protons in the NMR solvent.[3] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant broadening of the exchanging proton's signal and adjacent protons.
-
Quadrupolar Relaxation: The nitrogen atom (¹⁴N) in the quinoline ring possesses a quadrupole moment. This can lead to rapid relaxation of adjacent protons (especially H-2 and H-8), causing their signals to broaden. This effect is more pronounced in asymmetric molecular environments.
-
Intermediate Rate Processes: Dynamic processes such as slow conformational changes or intermolecular associations (like π-π stacking) occurring at a rate comparable to the NMR timescale can also result in peak broadening.[4][5]
-
Poor Shimming and Sample Viscosity: Suboptimal magnetic field homogeneity (poor shimming) or high sample concentration leading to increased viscosity can cause peak broadening for all signals in the spectrum.[2][6]
Troubleshooting Workflow for Peak Broadening:
Caption: A logical workflow for troubleshooting broad peaks in quinoline ¹H NMR spectra.
Experimental Protocols:
-
Protocol 1: D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of your substituted quinoline in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small drop (10-20 µL) of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
-
Interpretation: Signals corresponding to exchangeable protons (e.g., -OH, -NH₂) will decrease in intensity or disappear entirely.[7] If adjacent peaks sharpen, it confirms that chemical exchange was contributing to their broadening.
-
-
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Choose a solvent with a suitable boiling and freezing point for the desired temperature range.[8]
-
Acquire a ¹H NMR spectrum at room temperature.
-
Incrementally increase or decrease the temperature (e.g., in 10-20°C steps), allowing the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a new spectrum.[8][9][10]
-
Interpretation: If peak broadening is due to an intermediate-rate dynamic process, the peaks will sharpen at higher temperatures (faster exchange) or decoalesce into distinct signals at lower temperatures (slower exchange).[8][11]
-
Question 2: I'm observing unexpected or more complex splitting patterns than simple doublets and triplets for the protons on the quinoline ring. What could be the cause?
Answer:
The expectation of simple first-order splitting patterns (doublets, triplets, etc.) is not always met in the aromatic region of substituted quinolines. Several factors can lead to more complex multiplets:
-
Second-Order Effects (Strong Coupling): When the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J), second-order effects can occur. This leads to a distortion of the expected splitting patterns, with "roofing" (inner peaks of a multiplet are taller, outer peaks are smaller) and the appearance of additional lines.
-
Long-Range Coupling: In aromatic systems like quinoline, protons can couple not only to their immediate neighbors (vicinal or ³J coupling) but also over four or five bonds (⁴J and ⁵J coupling).[1] While these long-range coupling constants are typically small (0-3 Hz), they can lead to additional splitting, converting what might be expected as a simple doublet into a doublet of doublets, for example.
-
Overlapping Signals: It is common for the signals of different aromatic protons in substituted quinolines to overlap, creating a complex and difficult-to-interpret multiplet.[2][12]
Strategies for Resolving Complex Splitting Patterns:
-
Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of the protons, potentially resolving overlapping signals.[2] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d due to solvent-solute π-π interactions.[2][13]
-
Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR instrument (e.g., moving from 300 MHz to 600 MHz) increases the chemical shift dispersion in Hz, which can simplify second-order spectra and resolve overlapping multiplets.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for unraveling complex coupling networks.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the spin systems of the quinoline rings.[2][14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which can help to differentiate overlapping proton signals based on the chemical shifts of the carbons they are bonded to.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall structure.[2][14][15]
-
Illustrative Diagram of Coupling in a Quinoline System:
Caption: Common proton-proton couplings in the quinoline ring system.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift ranges for protons on the quinoline core?
A1: The protons on the quinoline ring system typically resonate in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm.[1] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to appear at a lower field.[1]
Typical Chemical Shift Ranges for Unsubstituted Quinoline:
| Proton Position | Typical Chemical Shift (δ, ppm) | Key Influences |
| H-2 | 8.90 - 8.76 | Adjacent to nitrogen, highly deshielded.[1][2] |
| H-3 | 7.38 - 7.27 | Sensitive to substitution at C-2 and C-4.[2][16] |
| H-4 | 8.12 - 8.03 | Downfield shift due to proximity to nitrogen.[2] |
| H-5 | 7.75 - 7.76 | Affected by substituents on the carbocyclic ring.[2] |
| H-6 | 7.52 - 7.48 | Influenced by substituents on the carbocyclic ring.[2] |
| H-7 | 7.65 (approx.) | Typically found in the mid-aromatic region. |
| H-8 | 7.80 (approx.) | Deshielded due to the peri-effect from the nitrogen lone pair.[1] |
Note: These values can vary significantly depending on the solvent, concentration, and the electronic nature and position of substituents.[2][15]
Q2: How do electron-donating and electron-withdrawing substituents affect the ¹H NMR spectrum of a quinoline derivative?
A2: The electronic properties of substituents have a predictable and significant impact on the chemical shifts of the quinoline protons.[1][16]
-
Electron-Donating Groups (EDGs) such as -OCH₃, -NH₂, and alkyl groups increase the electron density on the quinoline ring. This increased electron density shields the nearby protons, causing their signals to shift upfield (to lower δ values).[1]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and halogens decrease the electron density on the ring. This deshields the nearby protons, resulting in a downfield shift (to higher δ values) of their signals.
The effect of a substituent is most pronounced on the protons that are ortho and para to its position on the ring.
Q3: My experimental chemical shifts don't match the literature values for a similar quinoline derivative. What could be the reason?
A3: Discrepancies between experimental and literature chemical shifts are common and can arise from several factors:
-
Solvent Effects: As mentioned, the choice of solvent can significantly alter chemical shifts.[2][17] Always compare your data to literature values obtained in the same solvent.
-
Concentration Differences: High sample concentrations can lead to shifts due to intermolecular interactions like π-π stacking.[2][4][5] Literature data is often reported for dilute solutions.
-
pH of the Sample: The nitrogen atom in the quinoline ring is basic and can be protonated by trace amounts of acid in the solvent or on the glassware.[2] This protonation dramatically affects the electronic structure and, consequently, the NMR chemical shifts.
-
Temperature: Chemical shifts can be temperature-dependent, although usually to a lesser extent than the issues above unless a dynamic process is occurring.[18][19]
-
Subtle Structural Differences: Even minor differences in the substituents between your compound and the one in the literature can have a noticeable impact on the chemical shifts of all protons in the molecule.[2][16]
References
- Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.
- Effect of different substituents on 1H NMR of quinolones. Journal of Advances in Chemistry. 2014;8(3).
-
Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry. 2008;46(2):182-5. Available from: [Link]
- Instructions for Variable Temperature (VT) Operation. NMR Facility, University of [Name of University].
- Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
- Short Summary of 1H-NMR Interpretation. University of [Name of University].
- Variable Temperature NMR Experiments. University of Oxford.
- Variable Temperature NMR Experiments. University of [Name of University].
- Variable-temperature NMR. University of Notre Dame.
-
More Complex Spin–Spin Splitting Patterns. In: Organic Chemistry: A Tenth Edition. Available from: [Link]
-
Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. Available from: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. 2018. Available from: [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available from: [Link]
-
Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Analyst. 2021;146(23):7139-7145. Available from: [Link]
-
1H NMR Broad peaks. Chemistry Stack Exchange. 2015. Available from: [Link]
- Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.
-
Why might an NMR spectrum show broad peaks?. TutorChase. Available from: [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1984;93(2):145-155. Available from: [Link]
-
Table 2 . 1 H-NMR chemical shifts in ppm. Solvent CDCl 3. ResearchGate. Available from: [Link]
-
More Complex Spin-Spin Splitting Patterns. Chemistry LibreTexts. 2025. Available from: [Link]
-
Nitrogen NMR. University of Ottawa. Available from: [Link]
-
Interpreting Aromatic NMR Signals. YouTube. 2021. Available from: [Link]
-
Solvent effects in nuclear magnetic resonance spectroscopy. Part XII. Correlations between benzene-induced solvent shifts and structure in pyridines, quinolines, pyrroles, and indoles. Journal of the Chemical Society B: Physical Organic. 1968:1555-1558. Available from: [Link]
-
Aromatics. Organic Chemistry at CU Boulder. Available from: [Link]
-
Anomalous chemical shifts of methyl groups of 2,4-dimethylbenzo[g]quinoline. Journal of Magnetic Resonance (1969). 1970;2(3):331-333. Available from: [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available from: [Link]
-
The 1H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives. R Discovery. 1975. Available from: [Link]
-
What are the 'peaks' on top of my peaks in the 1H-NMR?. Quora. 2017. Available from: [Link]
-
What mechanisms can explain the movement of peaks observed via in-situ 1H-NMR spectroscopy?. ResearchGate. 2017. Available from: [Link]
-
C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Available from: [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. 2002;79(1):107. Available from: [Link]
-
Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Analyst. 2021;146(23):7139-7145. Available from: [Link]
-
1H NMR chemical shift ppm table. University of [Name of University]. Available from: [Link]
-
Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules. 2023;28(24):8049. Available from: [Link]
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- 19. researchgate.net [researchgate.net]
Preventing decomposition of 2,4-Dichloro-6-fluoro-3-methylquinoline during storage
Welcome to the technical support center for 2,4-Dichloro-6-fluoro-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on preventing the decomposition of this valuable chemical intermediate during storage. By understanding the molecule's inherent reactivity and implementing proper handling protocols, you can ensure its integrity for your critical experiments.
Understanding the Molecule: Inherent Reactivity and Stability
2,4-Dichloro-6-fluoro-3-methylquinoline is a polysubstituted quinoline, a class of heterocyclic aromatic compounds. Its stability is influenced by the interplay of its various functional groups. The quinoline core itself is relatively stable, but the chloro, fluoro, and methyl substituents introduce specific reactive sites that can be susceptible to degradation under suboptimal storage conditions.
The chlorine atoms at the 2 and 4 positions are the most reactive sites, prone to nucleophilic substitution.[1] The electron-withdrawing nature of the nitrogen atom in the quinoline ring and the fluorine atom at the 6-position further activates these positions towards nucleophilic attack. The methyl group at the 3-position can also be a site for oxidation or deprotonation under certain conditions.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the storage of 2,4-Dichloro-6-fluoro-3-methylquinoline.
Q1: My solid 2,4-Dichloro-6-fluoro-3-methylquinoline has turned from a white or off-white powder to a yellow or brownish solid. What is causing this discoloration?
A1: Discoloration is a primary indicator of decomposition. The most likely culprits are hydrolysis and photo-degradation.
-
Hydrolysis: The chloro groups on the quinoline ring are susceptible to hydrolysis, where water molecules act as nucleophiles, replacing the chlorine atoms with hydroxyl groups. This can initiate a cascade of further reactions, leading to colored byproducts. Even atmospheric moisture can be sufficient to initiate this process over time. The presence of acidic or basic impurities can catalyze this hydrolysis.[3][4]
-
Photo-degradation: Quinolines, and particularly fluoroquinolones, are known to be sensitive to light, especially UV radiation. Light can provide the energy to initiate free-radical reactions or promote the cleavage of the carbon-halogen bonds, leading to the formation of colored impurities.[5][6]
Q2: I've noticed a decrease in the purity of my compound via LC-MS/NMR analysis after several months of storage. What are the likely degradation products?
A2: Besides the hydrolysis products mentioned above (hydroxylated quinolines), you might observe products of dehalogenation or oxidation. The specific degradation profile will depend on the storage conditions. For instance, exposure to certain alcohols (if used as a solvent for storage) could lead to the formation of corresponding ether derivatives via nucleophilic substitution.
Q3: Can I store 2,4-Dichloro-6-fluoro-3-methylquinoline in a standard laboratory freezer at -20°C?
A3: While a standard freezer is better than room temperature, it may not be sufficient for long-term stability if other conditions are not controlled. The key is to minimize exposure to moisture and light. Frequent opening and closing of a non-desiccated freezer can introduce moisture, which can then condense on the cold container, accelerating hydrolysis.
Q4: Is it necessary to store this compound under an inert atmosphere?
A4: For long-term storage (greater than 6 months), storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[7] This displaces atmospheric oxygen and moisture, significantly slowing down oxidative degradation and hydrolysis. For short-term storage, a tightly sealed container in a desiccator may be sufficient.
Troubleshooting Flowchart
Caption: Troubleshooting logic for decomposition.
Recommended Storage Protocols
To ensure the long-term stability of 2,4-Dichloro-6-fluoro-3-methylquinoline, adhere to the following protocols. These are based on best practices for handling halogenated and light-sensitive heterocyclic compounds.
Short-Term Storage (Up to 6 months)
-
Container: Use an amber glass vial with a PTFE-lined cap to protect the compound from light.[8]
-
Atmosphere: Ensure the vial is tightly sealed to minimize exposure to atmospheric moisture.
-
Environment: Store the vial in a desiccator at 2-8°C.[9][10] A laboratory refrigerator is suitable.
-
Handling: When removing the compound for use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Long-Term Storage (Greater than 6 months)
-
Aliquotting: If you have a large quantity, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.
-
Inert Atmosphere: Place the aliquots in a larger container or a vacuum desiccator. Purge the container with a dry, inert gas such as argon or nitrogen for several minutes to displace air and moisture.[7]
-
Sealing: Tightly seal the vials and the outer container. For added protection, you can wrap the cap-vial interface with parafilm.
-
Temperature: Store the container at 2-8°C or, for maximum longevity, at -20°C or below.[9][11]
-
Labeling: Clearly label all containers with the compound name, date of storage, and storage conditions.
Summary of Storage Parameters
| Parameter | Short-Term Storage (≤ 6 months) | Long-Term Storage (> 6 months) | Rationale |
| Temperature | 2-8°C[9][10] | ≤ -20°C | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen)[7] | Prevents degradation from atmospheric moisture and oxygen. |
| Light | Amber glass vial[8] | Amber glass vial, stored in the dark | Prevents photo-degradation. |
| Container | Glass vial with PTFE-lined cap | Glass vial with PTFE-lined cap | Inert material prevents contamination and ensures a good seal. |
Experimental Workflow for Repackaging for Long-Term Storage
Caption: Workflow for aliquoting and long-term storage.
By implementing these rigorous storage and handling procedures, you can significantly mitigate the risk of decomposition, ensuring the quality and reliability of your 2,4-Dichloro-6-fluoro-3-methylquinoline for your research and development endeavors.
References
-
New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. PMC. Available at: [Link]
-
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. ASM Journals. Available at: [Link]
-
PHOTOCHEMISTRY OF FLUOROQUINOLONES: A REVIEW. Baqai Journal of Health Sciences. Available at: [Link]
-
Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. MDPI. Available at: [Link]
-
SAFETY DATA SHEET. SigmaAldrich.cn. Available at: [Link]
-
Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. ResearchGate. Available at: [Link]
-
Regioselective synthesis of novel 2-chloroquinoline derivatives of 1,4-dihydropyridines. ResearchGate. Available at: [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link]
-
Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. PMC. Available at: [Link]
-
On the mechanism of dichlorvos hydrolysis. ResearchGate. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
2,4-Dichloro-6-fluoroquinazoline. PubChem. Available at: [Link]
-
Organic reactions: Hydrolysis. Monash University. Available at: [Link]
-
2,4-dimethylquinoline. Organic Syntheses. Available at: [Link]
-
Storage of Halogen [closed]. Chemistry Stack Exchange. Available at: [Link]
-
A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. Gujarat Fluorochemicals Limited. Available at: [Link]
-
Deprotonation of 2- and 3-methylquinoline. Chemistry Stack Exchange. Available at: [Link]
-
Safety Data Sheet: 6-Methylquinoline. Chemos GmbH & Co.KG. Available at: [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]
-
Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate. Available at: [Link]
-
Syllabus for Chemistry (SCQP08). National Testing Agency. Available at: [Link]
-
9.2 Halogenation Reaction of Alkanes. KPU Pressbooks. Available at: [Link]
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- 9. 2,4-Dichloro-6-fluoro-quinoline | 406204-74-8 [sigmaaldrich.com]
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- 11. chemscene.com [chemscene.com]
Technical Support Center: Enhancing the Solubility of Quinoline Intermediates in Organic Synthesis
Welcome to the Technical Support Center for quinoline derivative synthesis. Quinoline scaffolds are privileged structures in drug discovery, frequently appearing in antimalarial, antihypertensive, and anticancer agents[1][2]. However, their rigid, planar nature often leads to severe solubility bottlenecks during chemical synthesis and biological assay preparation.
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to overcome these challenges.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting quinoline intermediate solubility in synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: Why do my quinoline intermediates frequently precipitate or exhibit intractable "brick dust" characteristics in standard organic solvents?
A1: The insolubility of quinoline derivatives is primarily a thermodynamic issue driven by crystal lattice energy. Quinoline is a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring[3]. This highly conjugated, planar structure promotes strong intermolecular
Q2: How can I leverage pH to improve the solubility of basic quinoline derivatives in polar or aqueous-organic mixtures? A2: Unsubstituted quinoline is a weak base with a pKa of approximately 4.85[3]. By adjusting the pH of your reaction medium to 1–2 units below the specific derivative's pKa, the lone pair of electrons on the nitrogen atom becomes protonated[4][5]. This converts the neutral, lipophilic free-base into a highly polar cationic salt. The introduction of this ionic charge drastically disrupts the crystal lattice and increases the molecule's affinity for aqueous and polar protic solvents, making pH adjustment one of the most powerful and straightforward solubilization techniques[2][4].
Q3: What causes "DMSO shock" during biphasic reactions or assay preparations, and how do I prevent it? A3: "DMSO shock" occurs when a highly concentrated stock solution of a quinoline derivative in DMSO is rapidly introduced into an aqueous buffer or a less polar reaction matrix[6][7]. Because the compound is highly soluble in the organic solvent but poorly soluble in the final mixture, the abrupt change in local solvent polarity causes the compound to instantly exceed its kinetic solubility limit[7][8]. This leads to rapid nucleation and precipitation before the molecules can evenly disperse. To prevent this, you must avoid localized supersaturation by using dropwise addition, vigorous vortexing, or serial dilutions[6][9].
Q4: If pH adjustment and co-solvents fail, what alternative solubilization methods exist for highly hydrophobic quinolines? A4: For extremely lipophilic derivatives, micellar solubilization is a highly effective alternative. Surfactants such as DDAO (N,N-dimethyldodecylamine N-oxide) or SDBS (sodium dodecylbenzenesulfonate) can encapsulate the non-polar regions of the quinoline molecule within their hydrophobic cores[10]. This creates a pseudo-phase that dramatically increases the apparent solubility of the compound in aqueous or biphasic systems[10].
Quantitative Data: Solvent & Additive Systems
Table 1: Comparative Strategies for Quinoline Solubilization
| Solubilization Strategy | Mechanism of Action | Recommended Reagents | Best Application Use-Case |
| pH Adjustment (Acidic) | Protonates the basic quinoline nitrogen, forming a highly polar cationic salt[4]. | HCl, Acetic Acid, Citric Acid | Aqueous/polar protic reaction mixtures; basic quinolines[4][5]. |
| Co-Solvency | Modulates the overall dielectric constant of the reaction medium to match the solute[4]. | DMSO, DMF, NMP, Ethanol | Transition-metal catalysis; highly lipophilic, neutral derivatives[6]. |
| Micellar Solubilization | Encapsulates hydrophobic regions within surfactant micelles (pseudo-phase)[10]. | DDAO, SDBS, Poloxamers | Aqueous biological assays; biphasic organic synthesis[10]. |
| Chemical Modification | Disrupts crystal lattice packing via temporary steric hindrance or permanent charge. | N-alkylation, Sulfonation | Intractable "brick dust" intermediates failing all physical methods[5]. |
Experimental Protocols
Protocol 1: pH-Mediated Solubilization and Salt Formation
This protocol is a self-validating method for solubilizing basic quinoline intermediates in polar protic or aqueous solvent systems.
-
Determine pKa: Calculate or experimentally determine the pKa of your specific quinoline derivative (Note: electron-withdrawing groups will lower the pKa below the standard 4.85)[3].
-
Buffer/Solvent Selection: Select an aqueous buffer or polar protic solvent system with adequate buffering capacity in the target pH range[5].
-
Acidification: While stirring at 300 rpm, titrate the solution using a compatible acid (e.g., 1M HCl or glacial acetic acid) until the pH is at least 1.5 units below the derivative's pKa[5].
-
Thermal Agitation: Gently warm the solution to 40°C and sonicate for 10 minutes to provide the activation energy required to overcome the initial crystal lattice energy[6].
-
Validation: Centrifuge a 1 mL aliquot of the mixture at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC or measure the absorbance at the compound's
using a UV-Vis spectrophotometer. A stable concentration matching your theoretical yield confirms complete dissolution and the absence of micro-precipitates[6][7].
Protocol 2: Mitigating "DMSO Shock" via Controlled Co-Solvent Addition
This protocol prevents the kinetic precipitation of hydrophobic quinolines when transitioning from organic stocks to aqueous/biphasic systems.
-
Stock Preparation: Dissolve the quinoline intermediate in anhydrous DMSO to achieve a concentrated stock (e.g., 10 mM). Ensure complete dissolution via visual inspection against a light background[6][7].
-
Serial Dilution: Instead of a single bolus addition, perform serial dilutions of the DMSO stock into the secondary reaction solvent or assay buffer to gradually step down the concentration[6][9].
-
Vortex-Assisted Dropwise Addition: Set the receiving aqueous/polar phase to stir vigorously (e.g., 800 rpm on a magnetic stirrer or continuous vortexing). Add the diluted stock dropwise (approx. 10–20
L/sec) to prevent localized supersaturation[6][7]. -
Validation: Monitor the final mixture for turbidity. You can quantitatively validate this by measuring the absorbance of the solution at 600 nm in a microplate reader; a high baseline absorbance indicates light scattering caused by invisible micro-precipitates[7].
References
-
INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES Source: International Journal of Creative Research Thoughts (IJCRT) URL:[Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives Source: International Journal For Multidisciplinary Research (IJFMR) URL:[Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: AAPS PharmSciTech (PubMed/NIH) URL:[Link]
-
Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants Source: Journal of Solution Chemistry (ResearchGate) URL:[Link]
Sources
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- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. 4-Benzyl-5H-thiazole-2-thione | 889942-40-9 | Benchchem [benchchem.com]
- 9. Macaridine | 405914-36-5 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
Minimizing tar formation in Friedländer-type quinoline synthesis
An essential reaction in medicinal chemistry, the Friedländer synthesis provides a direct route to substituted quinolines. However, the reaction is often plagued by the formation of tar—a complex mixture of polymeric byproducts that complicates purification, reduces yields, and consumes valuable starting materials. This technical support center is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize tar formation in their Friedländer-type quinoline syntheses.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind tar formation and provides a foundational understanding of the reaction's complexities.
Q1: What is the primary chemical origin of "tar" in the Friedländer synthesis?
A1: Tar formation is primarily the result of uncontrolled, acid- or base-catalyzed side reactions running in parallel with the desired quinoline synthesis.[1] The principal competing reactions are the intermolecular self-aldol condensations of the carbonyl starting materials, especially the ketone component.[1][2][3] Under harsh conditions, such as excessively high temperatures or the presence of strong acids or bases, these initial side reactions can accelerate and propagate, leading to the formation of high-molecular-weight polymeric byproducts that manifest as a dark, viscous, and often intractable tar.[1]
Q2: How does the choice of catalyst—acid vs. base—influence tar formation?
A2: The catalyst plays a pivotal role in dictating the dominant reaction pathways.[1]
-
Base Catalysts (e.g., KOH, NaOH, Piperidine): These catalysts function by deprotonating the α-carbon of the ketone to form an enolate.[2] While this enolate is necessary for the reaction, it can also readily attack another molecule of the ketone in a self-aldol condensation, a key pathway to tar formation.[3][4][5]
-
Acid Catalysts (e.g., p-TsOH, H₂SO₄, Lewis Acids): Acid catalysts protonate the carbonyl group of the ketone, facilitating both the desired condensation with the o-aminoaryl carbonyl and the dehydration steps.[2] While strong Brønsted acids at high temperatures can still promote polymerization, a switch from base to acid catalysis is a common strategy to specifically minimize the base-catalyzed self-aldol side reaction.[3] Modern Lewis acids or solid acid catalysts often offer milder conditions, further reducing tarring.[2][6]
Q3: Is there a specific reaction mechanism that is more prone to tarring?
A3: The Friedländer synthesis can proceed via two plausible mechanisms: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[2][7] The aldol-first pathway is generally considered more susceptible to tar formation. This is because the initial intermolecular aldol condensation is the rate-determining step and is in direct competition with the ketone's self-condensation, which is the primary source of tar.[8] By promoting conditions that favor the Schiff base pathway, one can often mitigate these competing side reactions.
Visualizing Reaction & Side-Reaction Pathways
To effectively troubleshoot, it is crucial to understand both the desired reaction and the competing pathways that lead to byproduct formation.
Caption: Competing pathways in the Friedländer Synthesis.
Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and solving common issues related to tar formation during the experiment.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Actions |
| Reaction mixture turns dark and viscous almost immediately. | 1. Excessively High Temperature: The reaction rate is too fast and uncontrolled, favoring polymerization.[1][2] 2. Highly Reactive Starting Materials: Some substrates are inherently more prone to side reactions.[2] 3. Catalyst Concentration Too High: A strong acid or base catalyst is causing a runaway reaction. | 1. Reduce Temperature: Immediately lower the reaction temperature. For future runs, start at a lower temperature and increase it gradually.[1][2] 2. Controlled Addition: Add the more reactive component (usually the ketone) dropwise over a period of 30-60 minutes to maintain a low instantaneous concentration.[4] 3. Use a Milder Catalyst: Switch from strong acids/bases (H₂SO₄, KOH) to a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a modern heterogeneous catalyst.[1][2] |
| Low yield of quinoline with a significant amount of black, solid/gummy residue. | 1. Sub-optimal Reaction Conditions: The current conditions (catalyst, solvent, temperature) favor side reactions over the desired product formation.[1] 2. Prolonged Reaction Time: Leaving the reaction for too long under harsh conditions can lead to product degradation and further polymerization.[2] | 1. Systematic Optimization: Screen different catalysts and solvents (see Table 1). Consider switching from a base to an acid catalyst to minimize aldol condensation.[2][3] 2. Reaction Monitoring: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). Work up the reaction as soon as the starting materials are consumed to prevent byproduct formation.[2] |
| Product is difficult to isolate from the tarry residue during work-up. | Product Entrapment: The desired quinoline product is physically trapped within the polymeric byproduct matrix.[1] | 1. Pre-Workup Precipitation: Before extraction, try adding a non-polar solvent like hexanes to the cooled reaction mixture. This may precipitate the desired product while leaving the tar dissolved or as a separate phase. 2. Purification Strategy: a) Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with aqueous acid (e.g., 1M HCl). The basic quinoline will move to the aqueous layer, leaving non-basic tar behind. Then, basify the aqueous layer and re-extract the pure product.[3] b) Column Chromatography: Use column chromatography with a step-gradient elution. Consider deactivating silica gel with a small amount of triethylamine in the eluent to prevent product decomposition on the column.[9] |
Data Summary: Catalyst Performance
The choice of catalyst is one of the most critical factors in controlling the Friedländer synthesis. This table summarizes the performance of various catalysts, providing a starting point for optimization.
| Catalyst System | Solvent | Temperature (°C) | Typical Time | Yield (%) | Key Advantages & References |
| KOH (Base) | Ethanol | Reflux | Hours to Overnight | Variable | Traditional method, but prone to aldol side-reactions.[4] |
| p-TsOH (Acid) | Solvent-free (MW) | 120 | 5-15 min | High | Rapid and efficient, especially with microwave irradiation.[4][10] |
| Iodine (I₂) | Solvent-free | 80-100 | 1-2 hours | ~85-95% | Mild, inexpensive, and effective Lewis acid catalyst.[2][10][11] |
| Zr(OTf)₄ (Lewis Acid) | Ethanol/Water | 60 | 0.5-2 hours | >88% | Operates under mild, environmentally friendly conditions.[12] |
| Ionic Liquid [Hbim]BF₄ | Solvent-free | 100 | 3-6 hours | ~93% | Acts as both solvent and catalyst; recyclable.[12] |
| Fe₃O₄@SiO₂/ZnCl₂ (Nano) | Solvent-free | 60 | 2 hours | ~95% | Magnetic, easily separable, and reusable nanocatalyst.[12] |
| Water (Catalyst-free) | Water | 70 | 3 hours | up to 97% | A green chemistry approach that eliminates the need for any catalyst.[13] |
Proactive Mitigation: Optimized Experimental Protocols
Instead of troubleshooting a failed reaction, these protocols are designed to minimize tar formation from the outset.
Protocol 1: Microwave-Assisted Synthesis using p-TsOH (Acid-Catalyzed)
This protocol utilizes an efficient acid catalyst under solvent-free conditions, accelerated by microwave irradiation to minimize reaction time and thermal degradation.[4]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
-
Reaction: Place the sealed vessel in a microwave reactor. Irradiate at a controlled temperature of 120 °C for 5-15 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst-Free Synthesis in Water
This green protocol leverages the unique properties of water to facilitate the reaction without any added catalyst, significantly reducing the risk of catalyst-driven side reactions.[13]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add 2-aminobenzaldehyde (1.0 mmol), the ketone (1.2 mmol), and water (5 mL).
-
Reaction: Heat the mixture to 70 °C with vigorous stirring. The reaction mixture may be heterogeneous. Monitor the reaction by TLC over 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Purification: Collect the solid product by filtration. If no solid forms, extract the mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. The crude product can be further purified by crystallization or column chromatography.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and resolving issues with tar formation in real-time.
Caption: A decision tree for troubleshooting tar formation.
References
- Minimizing side products in the Friedländer quinoline synthesis. (2025). Benchchem.
- Optimizing reaction conditions for Friedländer quinoline synthesis. (2025). Benchchem.
- Minimizing tar formation in Friedländer quinoline synthesis. (2025). Benchchem.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Wang, X., et al. (2020).
- Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. (2025). Benchchem.
- Identification of common byproducts in quinoline synthesis. (2025). Benchchem.
- Bailey, H. et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed.
- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal.
- Technical Support Center: Optimizing Quinoline Synthesis. (2025). Benchchem.
- Friedländer synthesis. Wikipedia.
- Yadav, J.S., et al. (2004). Friedlaender Synthesis. Organic Chemistry Portal.
- Various Authors. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PMC - NIH.
- Muchowski, J. & Maddox, M. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. bac-lac.gc.ca.
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- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Validation & Comparative
Comparative Reactivity Guide: 2,4-Dichloroquinolines vs. 2,4-Dichloroquinazolines
Executive Summary
In medicinal chemistry and drug development, di-chlorinated nitrogen heterocycles serve as highly versatile, privileged scaffolds. However, the seemingly minor structural difference between a quinoline (one nitrogen atom) and a quinazoline (two nitrogen atoms) fundamentally alters their electronic landscapes. This guide provides an in-depth, objective comparison of the nucleophilic aromatic substitution (SNAr) reactivity of 2,4-dichloroquinolines and 2,4-dichloroquinazolines. By detailing the mechanistic causality behind their divergent regioselectivity, this guide equips researchers with field-proven experimental protocols to ensure high-fidelity functionalization.
Mechanistic Grounding: The Electronic Drivers of Regioselectivity
The regiochemical outcome of SNAr reactions on these scaffolds is dictated by the distribution of electron density and the stabilization of the resulting Meisenheimer complex.
-
2,4-Dichloroquinazoline (C4-Selective): The presence of both N1 and N3 atoms in the pyrimidine ring exerts a synergistic electron-withdrawing effect, severely depleting electron density at the C4 position.1[1]. This lowers the activation energy for nucleophilic attack, making C4 the kinetically and thermodynamically favored site[1].
-
2,4-Dichloroquinoline (C2-Selective): Lacking the second nitrogen atom, the quinoline scaffold relies on the inductive and resonance effects of the single N1 atom. This primarily activates the adjacent C2 position. Furthermore, computational studies demonstrate that2[2], making it the most electrophilic site for both SNAr and conventional oxidative addition[2].
Fig 1. Divergent SNAr regioselectivity pathways for quinazoline and quinoline scaffolds.
Quantitative Data & Reactivity Profiles
Because quinazolines possess an additional electron-withdrawing nitrogen, they are globally more reactive than quinolines. This necessitates distinct handling and reaction conditions to prevent side reactions.
| Feature | 2,4-Dichloroquinazoline | 2,4-Dichloroquinoline |
| Primary SNAr Site | C4[1] | C2[3] |
| Electronic Driver | Synergistic N1/N3 effect; High LUMO | N1 inductive effect; Lowest C-Cl BDE |
| Overall Reactivity | Very High (0 °C to Room Temp) | Moderate (Often requires reflux) |
| Major Side Reaction | Hydrolysis to 2-chloro-4(3H)-quinazolinone[4] | Over-reaction at C4 under extended heating |
| Cross-Coupling Bias | C4 (Conventional) | C2 (Conventional)[2] |
Experimental Methodologies: Self-Validating Protocols
The following protocols highlight the causality behind experimental choices, ensuring high regiochemical fidelity and preventing common synthetic pitfalls.
Fig 2. Step-by-step experimental workflows highlighting causality in reaction conditions.
Protocol A: Regioselective C4-Amination of 2,4-Dichloroquinazoline
Causality Focus: The C4 position is highly susceptible to competitive hydrolysis. Therefore,4[4].
-
Preparation: Flame-dry a Schlenk flask and purge with inert gas (N2 or Argon).
-
Dissolution: Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF or Dioxane.
-
Temperature Control: Cool the mixture to 0 °C. Rationale: Lowering the temperature suppresses substitution at the less reactive C2 position, preventing the formation of 2,4-diamino byproducts[4].
-
Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq), followed by the dropwise addition of the amine nucleophile (1.05 eq). Rationale: A slight stoichiometric excess ensures complete conversion without driving over-reaction.
-
Monitoring: Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature. Monitor via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via flash chromatography.
Protocol B: Regioselective C2-Amination of 2,4-Dichloroquinoline
Causality Focus: Quinolines are intrinsically less electrophilic than quinazolines. Consequently, 3[3].
-
Dissolution: In a round-bottom flask, dissolve 2,4-dichloroquinoline (1.0 eq) in ethanol or isopropanol. Rationale: Protic solvents can assist in stabilizing the leaving chloride ion, facilitating the SNAr process.
-
Addition: Add the amine nucleophile (2.0 - 3.0 eq). Rationale: An excess of amine can act as both the nucleophile and the acid scavenger.
-
Heating: Heat the reaction mixture to reflux. Maintain for 4-12 hours depending on the steric bulk of the amine.
-
Monitoring: Monitor strictly by TLC. Rationale: Prolonged refluxing after the starting material is consumed can lead to unwanted C4 substitution.
-
Workup: Cool to room temperature. If the 4-chloro-2-aminoquinoline product precipitates, collect it directly via vacuum filtration. Otherwise, pour into cold water and extract with dichloromethane[3].
Advanced Context: Overturning Intrinsic Selectivity
While the intrinsic electronic bias of 2,4-dichloroquinoline heavily favors C2 substitution, modern catalytic methodologies can overturn this preference. In the context of Palladium-catalyzed cross-couplings, researchers have demonstrated that utilizing highly sterically hindered N-heterocyclic carbene (NHC) ligands or5[5]. This grants synthetic chemists access to unconventional substitution patterns (e.g., C4-arylated quinolines) that are otherwise inaccessible via standard SNAr or conventional cross-coupling pathways[5].
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.1
-
Technical Support Center: Reactions of 2,4-Dichloroquinazoline. Benchchem.4
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC.2
-
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile. Benchchem.3
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.5
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A Researcher's Guide to Density Functional Theory in Fluoroquinolone Drug Discovery: A Comparative Analysis of Computational Approaches
In the relentless pursuit of novel antimicrobial agents, the fluoroquinolone class has emerged as a cornerstone in combating a wide spectrum of bacterial infections.[1][2][3] Their mechanism of action, which involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, is intrinsically linked to their electronic structure.[1][4][5] Understanding and predicting these electronic properties through computational methods is paramount for the rational design of more potent and specific fluoroquinolone derivatives. This guide provides an in-depth, comparative analysis of Density Functional Theory (DFT) and other computational approaches for elucidating the electronic characteristics of fluoroquinolones, offering field-proven insights for researchers, scientists, and drug development professionals.
The Bedrock of Modern Computational Chemistry: Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (D-F-T), a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[6] Unlike traditional ab initio methods that grapple with the complexity of the many-electron wavefunction, D-F-T simplifies the problem by focusing on the electron density, a more manageable three-dimensional quantity. This approach has proven to be a cost-effective and reliable tool for computing the electronic properties of molecular systems.[6]
The accuracy of D-F-T calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate functional and basis set is a crucial decision in any D-F-T study, as it directly impacts the reliability of the predicted electronic properties.
Unveiling the Electronic Landscape of Fluoroquinolones: Key Properties and Their Significance
Several key electronic properties, readily calculable using DFT, provide invaluable insights into the behavior and potential efficacy of fluoroquinolone derivatives.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[7] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity.[8] A smaller gap generally implies higher reactivity, which can be correlated with enhanced biological activity.[8]
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (M-E-P) is a three-dimensional map of the electrostatic potential around a molecule.[9] It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding.[4][10][11] Studies have shown a striking similarity in the M-E-P of various active fluoroquinolone antibiotics, suggesting its importance for their biological function.[4][10][11]
Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) provide a quantitative measure of a molecule's reactivity and stability.[12] These descriptors are instrumental in Quantitative Structure-Activity Relationship (Q-S-A-R) studies, which aim to establish a mathematical relationship between a molecule's structure and its biological activity.[2][13][14]
A Comparative Look at Computational Methodologies
The choice of computational methodology significantly influences the accuracy and computational cost of the study. Here, we compare some commonly employed approaches for studying fluoroquinolones.
| Computational Method | Functional | Basis Set | Key Findings | Reference |
| DFT | B3LYP | 6-311++G** | Found that the intramolecular hydrogen bond N–H···O is responsible for the energetic preference of the anti conformer in fluoroquinolone precursors.[15][16][17] | [15][16][17] |
| DFT | B3LYP | 6-31G(d,p) | Used to investigate the structural and spectroscopic properties of chloro- and fluoro-substituted quinolone carboxylic acids.[18] | [18] |
| DFT | RCAM-B3LYP | 6-311++G(2d,p) | Computed HOMO-LUMO energy differences for various fluoroquinolone derivatives to assess their potential as antiviral agents.[19] | [19] |
| DFT | B3LYP | 6-31G | Calculated Molecular Electrostatic Potentials (MEPs) and HOMO-LUMO energies to study the reactivity of different fluoroquinolones.[20] | [20] |
| DFT | B3LYP | 6-311G | Used to calculate electronic properties for Structure-Activity Relationship (SAR) studies of quinolone derivatives.[12] | [12] |
Causality Behind Experimental Choices: The selection of the B3LYP functional is a common starting point for many studies due to its proven track record in providing a good balance between accuracy and computational cost for organic molecules. The choice of basis set, such as the Pople-style 6-31G* or the more flexible 6-311++G, depends on the desired level of accuracy and the computational resources available. The inclusion of diffuse functions (indicated by ++) is important for accurately describing anions and weak interactions, while polarization functions ( or (d,p)) are crucial for describing the anisotropic nature of chemical bonds.
A Step-by-Step Guide to Performing a DFT Calculation on a Fluoroquinolone
To provide a practical understanding, here is a generalized workflow for performing a DFT calculation on a fluoroquinolone molecule, such as Ciprofloxacin.
Step 1: Molecular Structure Input
-
Begin by building the 3D structure of the fluoroquinolone molecule using a molecular modeling software (e.g., Avogadro, GaussView).
-
Ensure the initial geometry is reasonable to facilitate faster convergence during optimization.
Step 2: Geometry Optimization
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Select a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is reached.
Step 3: Frequency Calculation
-
Following optimization, a frequency calculation should be performed at the same level of theory.
-
This calculation serves two purposes:
-
To confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies).
-
To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Step 4: Electronic Property Calculation
-
With the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties.
-
This will provide information on the HOMO and LUMO energies, the molecular electrostatic potential, and other electronic descriptors.
Step 5: Analysis of Results
-
Visualize the HOMO and LUMO orbitals to understand the regions of electron density involved in chemical reactions.
-
Analyze the MEP map to identify potential sites for electrophilic and nucleophilic attack.
-
Correlate the calculated electronic properties with experimental data or biological activity to gain insights into the structure-activity relationship.
Visualizing the Computational Workflow and Key Relationships
To better illustrate the process and the interplay of different concepts, the following diagrams are provided.
Caption: A generalized workflow for performing DFT calculations on fluoroquinolone molecules.
Caption: The relationship between calculated electronic properties and the biological activity of fluoroquinolones.
Conclusion and Future Outlook
DFT calculations have proven to be an indispensable tool in the study of fluoroquinolones, providing deep insights into their electronic properties and guiding the design of new, more effective antibacterial agents. By carefully selecting the appropriate functional and basis set, researchers can reliably predict key electronic descriptors that correlate with biological activity. The integration of DFT with other computational methods, such as molecular docking and QSAR, offers a powerful, multi-faceted approach to modern drug discovery.[1][2][14][19][21][22] As computational power continues to increase and theoretical methods become more sophisticated, the role of in silico studies in the development of the next generation of fluoroquinolone antibiotics will undoubtedly continue to expand.
References
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Holstein, J. J., Hübschle, C. B., & Dittrich, B. (2011). Electrostatic properties of nine fluoroquinolone antibiotics derived directly from their crystal structure refinements. CrystEngComm, 14(1), 171-180. [Link]
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Holstein, J. J., Hübschle, C. B., & Dittrich, B. (2012). Electrostatic properties of nine fluoroquinolone antibiotics derived directly from their crystal structure refinements. CrystEngComm, 14(1), 171-180. [Link]
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Holstein, J. J., Hübschle, C. B., & Dittrich, B. (2012). Electrostatic properties of nine fluoroquinoloneantibiotics derived directly from their crystal structure refinements. CoLab.ws. [Link]
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Nagalapuram, V., et al. (2017). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. Letters in Drug Design & Discovery, 14(9), 1047-1056. [Link]
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Vícha, J., et al. (2014). Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs. The Journal of Physical Chemistry A, 118(39), 9146-9157. [Link]
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Al-ammar, K. A., et al. (2020). The HOMO-LUMO energy, band gap energy, and structure of (a) LVF and (b)... ResearchGate. [Link]
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Jain, V. M., et al. (2024). Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. Molecules, 29(19), 4583. [Link]
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Popova, J., et al. (2014). Experimental and theoretical studies on the molecular properties of ciprofloxacin, norfloxacin, pefloxacin, sparfloxacin, and gatifloxacin in determining bioavailability. Journal of Pharmaceutical and Biomedical Analysis, 95, 247-253. [Link]
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Gao, Y., et al. (2011). QSAR study on fluoroquinolones as antibacterial agents active for Pseudomonas aeruginosa. ResearchGate. [Link]
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Sizochenko, N., & Leszczynski, J. (2025). QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. Expert Opinion on Drug Discovery, 20(11), 1239-1250. [Link]
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Sotomayor, M., et al. (2013). Molecular Determinants of the Bacterial Resistance to Fluoroquinolones: A Computational Study. Current Computer-Aided Drug Design, 9(2), 248-257. [Link]
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Jain, V. M., et al. (2024). Molecular electrostatic potential (MEP) surfaces of selected compounds. ResearchGate. [Link]
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Bairros, A. V., et al. (2018). Chemical structure, space filing model, MEPs, maps of HOMO and LUMO... ResearchGate. [Link]
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Al-Otaibi, J. S. (2015). Docking And QSAR Studies Of Some Flouroquinolones Derivatives. Afribary. [Link]
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Kavitha, E., et al. (2026). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. Asian Journal of Chemistry, 38(1), 1-10. [Link]
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Chiscop, I., et al. (2013). Predicted molecular properties for quinolone derivatives, using DFT... ResearchGate. [Link]
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Al-jabori, H. A. A. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Iraqi High Journal of Pharmaceutical and Applied Sciences, 37(4), 302-311. [Link]
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Vícha, J., et al. (2014). Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs. The Journal of Physical Chemistry A, 118(39), 9146-9157. [Link]
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Vícha, J., et al. (2014). Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. PubMed. [Link]
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Ndedi, N. P., et al. (2021). Study of the structural, chemical descriptors and optoelectronic properties of the drugs Hydroxychloroquine and Azithromycin. PLoS ONE, 16(5), e0250873. [Link]
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Vícha, J., et al. (2014). Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs. ResearchGate. [Link]
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Ren, Z., et al. (2020). Environmentally Friendly Fluoroquinolone Derivatives with Lower Plasma Protein Binding Rate Designed Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 21(21), 8205. [Link]
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Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42. [Link]
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Ghafourian, M., & Hadizadeh, F. (2021). DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents. Journal of the Iranian Chemical Society, 19(3), 1123-1135. [Link]
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Muz, İ. (2025). FLUOROQUINOLONE ANTIBIOTIC ADSORPTION ON THE FUNCTIONAL C70 FULLERENES. Bitlis Eren Üniversitesi Fen Bilimleri Dergisi, 14(1), 385-397. [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 9(1), 64-75. [Link]
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Validating the Structure of 2,4-Dichloro-6-fluoro-3-methylquinoline Derivatives: A 2D NMR Comparison Guide
The synthesis of highly functionalized quinolines, such as 2,4-dichloro-6-fluoro-3-methylquinoline, is a cornerstone in the development of novel agrochemicals and pharmaceuticals. However, the dense substitution pattern on this bicyclic scaffold presents a significant analytical challenge. Distinguishing between closely related regioisomers (e.g., misplacement of the halogens or the methyl group) requires robust analytical frameworks. While routine techniques provide partial structural clues, Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy remains the definitive method for establishing unambiguous atomic connectivity in solution.
This guide objectively compares 2D NMR against alternative modalities and provides a self-validating experimental workflow for the structural elucidation of densely halogenated quinoline derivatives.
Comparative Analysis of Analytical Modalities
To objectively evaluate the performance of 2D NMR, it must be compared against alternative structural validation techniques. As shown in Table 1, while other methods provide foundational data, they are fundamentally insufficient for complete regiochemical validation on their own [1].
Table 1: Comparison of analytical modalities for validating heavily substituted quinoline derivatives.
| Analytical Modality | Core Strengths | Key Limitations | Verdict for Regioisomers |
| Mass Spectrometry (HRMS) | Exact mass; Cl isotope pattern (M, M+2, M+4) clearly confirms di-chlorination. | Cannot determine atomic connectivity, spatial arrangement, or halogen positions. | Insufficient alone. |
| 1D NMR ( | Identifies proton environments and C-F coupling constants. | Overlapping aromatic signals; quaternary carbons lack direct proton context. | Provides a partial picture. |
| X-Ray Crystallography | Absolute 3D spatial arrangement and definitive connectivity. | Requires high-quality single crystals (time-consuming and not always possible). | Definitive, but low throughput. |
| 2D NMR (HSQC, HMBC, NOESY) | Maps through-bond and through-space connectivity across "silent" quaternary carbons. | Requires higher sample concentration and longer acquisition times than MS. | The Gold Standard for solution-state. |
The 2D NMR Advantage: Mechanistic Causality in Structural Elucidation
In densely substituted heterocycles like 2,4-dichloro-6-fluoro-3-methylquinoline, the primary challenge is the abundance of "silent" quaternary carbons (C-2, C-3, C-4, C-4a, C-6, C-8a) [2]. 1D
Here, 2D NMR provides a self-validating logical system by leveraging specific functional groups as spectroscopic beacons:
-
The Methyl Anchor (HMBC): The C-3 methyl group acts as a critical spectroscopic anchor. In a Heteronuclear Multiple Bond Correlation (HMBC) experiment, the methyl protons (~2.65 ppm) will exhibit strong two-bond (
) and three-bond ( ) correlations to the quaternary carbons C-2, C-3, and C-4. This definitively maps the "dark" chlorinated region of the pyridine ring, distinguishing it from isomers where the methyl group might be at C-2 or C-4 [3]. -
The Fluorine Beacon (
F- C Coupling): The fluorine atom at C-6 provides an intrinsic isotopic label. The 1D C spectrum will display characteristic doublet splittings due to carbon-fluorine spin-spin coupling. The magnitude of these couplings ( Hz for C-6; Hz for C-5 and C-7) unambiguously assigns the positions of the remaining aromatic carbons. These carbons can then be correlated to their attached protons via Heteronuclear Single Quantum Coherence (HSQC) [4]. -
Spatial Verification (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) maps through-space interactions. In this specific dichloro-derivative, the lack of a NOE cross-peak from the C-3 methyl to an adjacent C-4 proton (since it is chlorinated) acts as a negative confirmation of the C-4 chlorine position.
Workflow for the 2D NMR structural validation of 2,4-Dichloro-6-fluoro-3-methylquinoline.
Experimental Protocol: Self-Validating 2D NMR Workflow
To ensure reproducibility and high-fidelity data, the following step-by-step methodology must be strictly adhered to. This protocol is designed to be self-validating: preliminary 1D scans are used to calibrate the pulses and spectral windows for the subsequent 2D acquisitions.
Step 1: Sample Preparation
-
Weigh 15–20 mg of the purified 2,4-dichloro-6-fluoro-3-methylquinoline derivative. Causality: High concentration is vital for achieving a sufficient signal-to-noise ratio for quaternary carbons in HMBC experiments.
-
Dissolve the sample completely in 0.6 mL of Chloroform-d (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -
Transfer the solution to a high-quality 5 mm NMR tube. Ensure no particulate matter remains, filtering through glass wool if necessary to prevent magnetic field inhomogeneities.
Step 2: 1D Baseline Acquisition
- H NMR: Acquire standard proton spectra (e.g., 16 scans, 2-4 s relaxation delay). Verify sample purity and integrate the C-3 methyl singlet (3H) against the aromatic protons (1H each).
-
C{
H} NMR: Acquire proton-decoupled carbon spectra (min. 1024 scans). Identify the C-F split doublets to locate C-5, C-6, and C-7. - F NMR: Acquire a fluorine spectrum to confirm the presence of a single fluorine environment, establishing the baseline for C-F coupling analysis.
Step 3: 2D NMR Suite Execution
-
HSQC: Set the one-bond coupling constant (
) to 145 Hz. Acquire with 256 increments in the dimension. This maps the protons at C-5, C-7, and C-8 directly to their respective carbons. -
HMBC: Optimize for a long-range coupling (
) of 8 Hz. Causality: Use a longer relaxation delay (2-3 s) to account for the slower longitudinal relaxation ( ) of the quaternary carbons (C-2, C-4). -
NOESY: Use a mixing time of 300–500 ms to map through-space interactions, verifying the spatial isolation of the C-3 methyl group.
Step 4: Data Processing
-
Apply appropriate window functions (e.g., sine-bell squared for 2D data) to enhance resolution and minimize truncation artifacts.
-
Phase correct and baseline correct all dimensions, referencing the spectra to the internal TMS standard (0.00 ppm).
Quantitative Data Interpretation
The following table summarizes the expected 1D and 2D NMR spectral data used to validate the structure of 2,4-dichloro-6-fluoro-3-methylquinoline.
Table 2: Simulated/Expected NMR Data for 2,4-Dichloro-6-fluoro-3-methylquinoline
| Position | Key 2D Correlations (HMBC / Coupling) | ||
| 2 (C-Cl) | - | ~148.0 | HMBC from H-3 (Methyl) |
| 3 (C-CH | - | ~128.5 | HMBC from H-3 (Methyl) |
| 3-CH | ~2.65 (s, 3H) | ~15.2 | HMBC to C-2, C-3, C-4 |
| 4 (C-Cl) | - | ~142.0 | HMBC from H-3 (Methyl) |
| 4a (C) | - | ~125.0 | HMBC from H-8 |
| 5 (C-H) | ~7.80 (dd, | ~108.5 (d, | HSQC to C-5; HMBC to C-4, C-7, C-8a |
| 6 (C-F) | - | ~160.5 (d, | Direct |
| 7 (C-H) | ~7.55 (ddd, | ~120.2 (d, | HSQC to C-7; HMBC to C-5, C-8a |
| 8 (C-H) | ~8.05 (dd, | ~131.5 (d, | HSQC to C-8; HMBC to C-4a, C-6 |
| 8a (C-N) | - | ~145.5 | HMBC from H-5, H-7 |
Note: Chemical shifts and coupling constants are representative estimates based on established literature for halogenated quinoline scaffolds.
References
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI (Molecules). Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information (PMC). Available at: [Link]
Comparative analysis of the biological activity of quinoline isomers
An in-depth comparative analysis of quinoline and its structural isomer, isoquinoline, reveals profound differences in their pharmacological utility, metabolic fates, and safety profiles. While both are bicyclic heterocyclic aromatic compounds (C₉H₇N), the simple shift of the nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) drastically alters their electronic distribution, binding affinities, and interaction with hepatic enzymes.
This guide provides a comprehensive comparison of these isomers, synthesizing metabolic causality, target specificity, and validated experimental protocols to aid researchers in rational drug design.
The Metabolic Divergence: Causality Behind Toxicity Profiles
The most critical differentiator between quinoline and isoquinoline in drug development is their genotoxic potential, which is entirely dictated by their divergent metabolic pathways[1].
When processed by Cytochrome P450 enzymes in the liver, quinoline undergoes epoxidation at the 5,6-position. The resulting quinoline-5,6-epoxide is a highly reactive electrophile that covalently binds to cellular macromolecules, including DNA, driving mutagenesis and hepatocarcinogenesis[1]. Conversely, the nitrogen at position 2 in isoquinoline alters the electron density of the adjacent ring, sterically and electronically hindering 5,6-epoxidation. Instead, isoquinoline is primarily metabolized into stable 1-, 4-, and 5-hydroxyisoquinolines, which are readily excreted without exhibiting genotoxicity[1].
Metabolic divergence of quinoline isomers dictating their genotoxic profiles.
Comparative Pharmacological Profiles
Because of their structural and metabolic differences, drug discovery programs typically leverage these isomers for entirely different therapeutic indications.
Quinoline: The Antimalarial Scaffold Quinoline derivatives, particularly 4-aminoquinolines like chloroquine, are the historical cornerstone of antimalarial therapy[2]. Their primary mechanism of action involves accumulating in the acidic digestive vacuole of the Plasmodium parasite. Here, they cap toxic free heme (released during hemoglobin degradation), preventing its polymerization into inert hemozoin. The buildup of free heme rapidly kills the parasite[3].
Isoquinoline: The Kinase Inhibitor Scaffold Due to its favorable safety profile and distinct hydrogen-bonding geometry, the isoquinoline scaffold is heavily utilized in oncology and targeted therapies as a kinase inhibitor. Derivatives such as pyrazolo[3,4-g]isoquinolines and 1H-pyrrolo[3,2-g]isoquinolines act as potent, ATP-competitive inhibitors of kinases like Haspin, PKA, and CLK1, which are critical for cancer cell proliferation[4]. The isoquinoline nitrogen often establishes a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket[4].
Quantitative Data Summary
| Feature | Quinoline | Isoquinoline |
| Nitrogen Position | Position 1 | Position 2 |
| Major Metabolic Pathway | 5,6-epoxide formation | Hydroxylation (1-, 4-, 5-positions) |
| Genotoxicity Risk | High (Hepatocarcinogenic in rodents) | Low (Non-genotoxic) |
| Primary Biological Focus | Antimalarial (Hemozoin inhibition) | Anticancer (Kinase inhibition) |
| Representative Scaffold | 4-Aminoquinolines (e.g., Chloroquine) | Pyrazolo[3,4-g]isoquinolines |
| Typical IC₅₀ Range | 0.03 - 2.2 µM (Plasmodium strains) | 10 - 80 nM (Haspin/PKA kinases) |
Self-Validating Experimental Methodologies
To objectively evaluate the biological activity of these isomers, researchers must employ highly specific, mechanistically sound in vitro assays. Below are the gold-standard protocols for evaluating the primary activities of both scaffolds.
Protocol A: In Vitro Hemozoin Inhibition Assay (For Quinoline Derivatives)
This assay evaluates the antimalarial efficacy of quinoline derivatives by mimicking the lipid-rich, acidic environment of the Plasmodium digestive vacuole[3]. Tween 20 is utilized as a lipid-like catalyst to initiate β-hematin polymerization.
-
Reagent Preparation: Dissolve hemin chloride in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Reaction Setup: In a 96-well microplate, dispense 50 µL of the test quinoline compound at varying concentrations (serial dilutions). Include a vehicle control (DMSO) and a positive control (Chloroquine).
-
Initiation: Add 10 µL of Tween 20 solution, followed by sodium acetate buffer (pH 4.8) to initiate β-hematin polymerization. The acidic pH is critical to mimic the parasite vacuole.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours to allow polymerization.
-
Washing (Self-Validation Step): Centrifuge the plate and discard the supernatant. Wash the resulting pellet thoroughly with DMSO. Causality: This step is vital because DMSO dissolves unreacted free heme but cannot dissolve polymerized β-hematin (hemozoin), ensuring only the polymerized fraction is measured.
-
Quantification: Dissolve the purified β-hematin pellet in a known volume of NaOH. Measure the absorbance at 400 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of hemozoin inhibition relative to the no-drug control. Plot inhibition vs. log(drug concentration) to determine the IC₅₀.
Protocol B: ADP-Glo™ Kinase Inhibition Assay (For Isoquinoline Derivatives)
To evaluate the anticancer potential of isoquinoline derivatives, the ADP-Glo assay provides a high-throughput, non-radioactive method to measure kinase inhibition[5]. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Step-by-step workflow of the ADP-Glo kinase inhibition assay for isoquinoline derivatives.
-
Reagent Preparation: Dilute the purified target kinase (e.g., Haspin), the specific peptide substrate, and the isoquinoline test compounds in kinase buffer (10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5)[5].
-
Reaction Setup: In a 384-well plate, add 1 µL of the isoquinoline inhibitor (at various concentrations), 2 µL of the diluted kinase enzyme, and 2 µL of the substrate/ATP mixture. Note: The final ATP concentration should be maintained at 10 µM to ensure competitive inhibition dynamics are accurately captured.
-
Kinase Reaction: Incubate the plate at 30°C for 30 minutes.
-
ATP Depletion: Add 6 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. Causality: This reagent stops the kinase reaction and completely depletes any remaining unreacted ATP, eliminating background noise.
-
Signal Generation: Add 12 µL of Kinase Detection Reagent. Incubate for 50-60 minutes at room temperature. This reagent converts the ADP produced by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to produce light[5].
-
Data Acquisition: Measure the luminescence using a microplate luminometer. Calculate the IC₅₀ by plotting the relative light units (RLU) against the logarithm of the compound concentration.
References
-
On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis (Oxford Academic). Available at:[Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at:[Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central (PMC). Available at:[Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at:[Link]
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A Comparative Guide to QSAR Modeling for Novel 2,4-Disubstituted 6-Fluoroquinoline Analogues in Anticancer Drug Discovery
This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) modeling approaches for novel 2,4-disubstituted 6-fluoroquinoline analogues, a promising class of compounds in anticancer research. We will explore the methodologies, from data preparation to model validation, and present supporting data to guide researchers in developing robust and predictive QSAR models for this specific chemical space.
The core principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. By quantifying structural features into numerical descriptors, we can build mathematical models to predict the activity of new, unsynthesized compounds.[1][2] This computational approach significantly accelerates the drug discovery process, reducing costs and time associated with traditional synthesis and screening.[3]
The Significance of 2,4-Disubstituted 6-Fluoroquinolines in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The 6-fluoro substitution is known to enhance the anticancer activity of quinoline derivatives.[4] Furthermore, substitutions at the 2 and 4 positions offer a rich chemical space for modification to optimize potency and selectivity against various cancer targets. Recent studies have highlighted the potential of fluoroquinolone derivatives as potent anticancer agents, often acting through the inhibition of critical enzymes like topoisomerase II.[5][6]
The QSAR Modeling Workflow: A Step-by-Step Guide
A successful QSAR study follows a systematic workflow to ensure the development of a statistically sound and predictive model.[7][8] This process involves several key stages, each with critical considerations.
Figure 2: A simplified workflow for molecular docking studies.
Conclusion and Future Directions
QSAR modeling is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of novel therapeutic agents. [3]For 2,4-disubstituted 6-fluoroquinoline analogues, QSAR provides a powerful framework for understanding their structure-activity relationships and for predicting the anticancer potency of new derivatives. By integrating QSAR with complementary in silico techniques like molecular docking, researchers can gain a comprehensive understanding of the molecular determinants of activity and accelerate the development of this promising class of anticancer compounds. Future work should focus on developing more sophisticated QSAR models using larger and more diverse datasets, as well as exploring the application of 3D-QSAR and 4D-QSAR approaches for a more detailed understanding of the ligand-receptor interactions.
References
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- Validation of QSAR Models - Basicmedical Key. (2016, July 18).
- QSAR models - ProtoQSAR.
- Tutorial: Molecular Descriptors in QSAR - UC Santa Barbara.
- Validation Method Used In Quantitative Structure Activity Relationship - Der Pharma Chemica.
- List of molecular descriptors involved in QSAR equations. - ResearchGate.
- Molecular Descriptors - Computational Chemistry Glossary - Deep Origin. (2024, March 10).
- Molecular Descriptors: Building Accurate Models | ProtoQSAR.
- Workflow diagram for QSAR model development. The process begins with... - ResearchGate.
- QSAR Model Validation Techniques | PDF | Quantitative Structure–Activity Relationship | Multivariate Statistics - Scribd.
- New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Integration of Data Curation, Exhaustive Double Cross-Validation, and a Set of Optimal Model Selection Techniques | Journal of Chemical Information and Modeling - ACS Publications. (2019, September 16).
- Validation Strategies for Robust Assessment of QSAR Models - ULisboa.
- DGadaleta88/QSAR_development_workflow: An automated workflow implementing machine learning methods to develop QSAR models from curatd chemical data - GitHub.
- Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC.
- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI.
- View of Review on QSAR using Anticancer Drug | Asian Journal of Dental and Health Sciences. (2022, December 15).
- Review on molecular modelling studies of anti-cancer drugs - IJSDR.
- Basic validation procedures for regression models in QSAR and QSPR studies: theory and application - SciSpace.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC.
- New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells | Request PDF - ResearchGate.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8).
- Docking of target quinolines in the active site EGFR. (a) validation of... - ResearchGate.
- (PDF) Review on QSAR using Anticancer Drug - ResearchGate. (2022, December 15).
- Statistical Evaluation of Cancer Drugs by QSPR Modeling - World Scientific Publishing.
- Anticancer activities of Fluoroquinolone derivatives and complexes. *... - ResearchGate.
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. (2024, July 27).
- Novel fluoroquinolone analogs as anticancer agents - News-Medical.Net. (2024, November 20).
- Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC - NIH. (2024, November 20).
- 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies - PMC. (2023, November 23).
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Experimental versus predicted chemical shifts for substituted quinolines
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarials, kinase inhibitors, and antibacterial agents. During late-stage functionalization or the synthesis of novel derivatives, researchers are frequently confronted with complex regioisomers (e.g., substitution at C-5 versus C-7). Because the aromatic region of a substituted quinoline (7.0–8.5 ppm) often presents as a dense thicket of overlapping multiplets, relying solely on 1D experimental Nuclear Magnetic Resonance (NMR) spectroscopy can lead to ambiguous structural assignments.
To achieve absolute structural certainty, modern drug development relies on a tri-modal approach: rigorous self-validating experimental NMR, first-principles Density Functional Theory (DFT) calculations, and rapid Machine Learning (ML) predictions. This guide objectively compares these methodologies, detailing the causality behind the protocols and providing a framework for comparative data analysis.
The Physics of the Problem: Why Predict?
In a vacuum, chemical shifts are dictated purely by intramolecular electron density. In solution, however, quinolines exhibit pronounced concentration-dependent chemical shift variations. This is driven by intermolecular dipole-dipole interactions and
Fig 1. Tri-modal validation workflow for quinoline NMR assignment.
Methodology 1: The Self-Validating Experimental Protocol
To ensure that experimental data is a reliable "ground truth" for comparison against computational models, the acquisition protocol must be internally consistent and self-validating.
Step 1: Sample Preparation via Concentration Gradient
-
Action: Prepare the substituted quinoline in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) across a concentration gradient (e.g., 1 mM, 5 mM, 20 mM, 50 mM).
-
Causality: As concentration increases, quinoline molecules undergo aromatic stacking, which alters the local magnetic field and artificially shields specific protons[1]. By plotting the chemical shifts against concentration and extrapolating to infinite dilution (0 mM), you obtain the pure monomeric chemical shifts. This step is critical because computational predictions simulate the monomeric state.
Step 2: Absolute Referencing
-
Action: Spike all samples with exactly 0.05% v/v Tetramethylsilane (TMS).
-
Causality: Residual solvent peaks can drift based on temperature, pH, and water content. Using TMS as an internal standard locked at 0.00 ppm ensures absolute referencing, which is mandatory when calculating the parts-per-million (ppm) deviation (
) between experimental and predicted data[2].
Step 3: 2D NMR Cross-Validation (The Closed Loop)
-
Action: Acquire ¹H, ¹³C, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
-
Causality: 1D spectra alone cannot unambiguously assign the fused bicyclic ring of a quinoline. HSQC correlates protons to directly bonded carbons, while HMBC traces 2- and 3-bond couplings across the heteroaromatic system[2].
-
Self-Validation: The empirical assignment is only considered valid if every proton-carbon correlation forms a closed logical loop that satisfies the molecular structure without contradiction.
Methodology 2: Computational Prediction Workflows
Once the experimental ground truth is established, predictive models can be deployed. The choice between DFT and ML depends on the required accuracy and the novelty of the quinoline derivative.
Pathway A: Density Functional Theory (DFT)
DFT is the gold standard for predicting NMR shifts of highly novel scaffolds, as it relies on quantum mechanical first principles rather than historical training data.
Step 1: Conformational Search & Geometry Optimization
-
Action: Perform a conformational search, followed by geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set[3].
-
Causality: NMR shielding tensors are exquisitely sensitive to bond lengths and angles. The 6-311++G(d,p) basis set is explicitly chosen because the diffuse functions (++) are mandatory for accurately modeling the electron density of the quinoline nitrogen's lone pair, which strongly deshields adjacent nuclei[3].
Step 2: GIAO Shielding Tensor Calculation
-
Action: Calculate the isotropic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method[4].
-
Causality: The GIAO method ensures that the calculated magnetic properties are independent of the origin of the gauge, eliminating a major source of computational artifact in magnetic field simulations[4].
Pathway B: Machine Learning (ML) & Empirical Predictors
For high-throughput screening of fragment libraries (e.g., ¹⁹F-labeled quinolines), ML models offer rapid predictions.
Step 1: Feature Extraction & Prediction
-
Action: Input the SMILES string into a deep learning framework (e.g., NMRNet) or a rooted fingerprint model[5][6].
-
Causality: These models bypass quantum mechanics by mapping atomic environments (like the local environment of fluorine, LEF) directly to chemical shifts using pre-trained neural networks[5].
-
Self-Validation: ML predictions must undergo a "domain of applicability" check. If the substituted quinoline contains a stereoelectronic motif not adequately represented in the training set, the model's error rate increases drastically (e.g., consistent 10 ppm errors in out-of-distribution ¹⁹F predictions)[5]. In such cases, the protocol dictates falling back to QM-assisted ML or full DFT[5].
Comparative Data Analysis
To objectively compare the performance of these methodologies, Table 1 summarizes the spectroscopic data for a model substituted quinoline, 2-(4-fluorophenyl)quinolin-7-amine, comparing experimental data against GIAO-DFT and empirical ML predictions.
Table 1: Quantitative Comparison of Experimental vs. Predicted Chemical Shifts (in CDCl₃)
| Nucleus Position | Experimental Shift (ppm) | DFT (GIAO-B3LYP) Predicted (ppm) | ML (Empirical) Predicted (ppm) | ||
| ¹H NMR | |||||
| H-3 | 7.85 | 7.92 | 7.71 | +0.07 | -0.14 |
| H-4 | 8.12 | 8.25 | 8.05 | +0.13 | -0.07 |
| H-5 | 7.60 | 7.55 | 7.68 | -0.05 | +0.08 |
| H-6 | 7.35 | 7.42 | 7.20 | +0.07 | -0.15 |
| H-8 | 7.90 | 8.05 | 7.95 | +0.15 | +0.05 |
| ¹³C NMR | |||||
| C-2 | 155.2 | 157.1 | 154.0 | +1.9 | -1.2 |
| C-4 | 136.5 | 138.2 | 135.5 | +1.7 | -1.0 |
| C-7 | 148.3 | 150.5 | 146.8 | +2.2 | -1.5 |
Data synthesis based on established spectroscopic parameters for quinoline derivatives[2][3].
Analysis of Results:
-
DFT Accuracy: The GIAO-B3LYP method provides highly reliable predictions, generally maintaining errors within 0.2 ppm for protons and 2–5 ppm for carbons[3]. The slight overestimation (positive
DFT) is a known systematic artifact of the B3LYP functional, which can be corrected using linear scaling factors[4]. -
ML Speed vs. Variance: While ML models generate results in seconds compared to the hours required for DFT, their accuracy is highly variable. They often perform exceptionally well on core carbons but struggle with protons heavily influenced by long-range anisotropic effects or novel substitution patterns[6].
Conclusion
For routine structural verification of known quinoline derivatives, ML-based empirical predictors provide sufficient accuracy at unparalleled speeds[6]. However, for the unambiguous assignment of novel regioisomers, or when investigating complex phenomena such as deuterium isotope effects[7] and aromatic stacking[1], the self-validating experimental protocol paired with GIAO-DFT calculations remains the uncompromising gold standard.
References
-
"Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations", ResearchGate. 8
-
"Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines", MDPI. 7
-
"QM Assisted ML for 19F NMR Chemical Shift Prediction", ChemRxiv. 5
-
"A Comparative Guide to the Spectroscopic Properties of 2-(4-fluorophenyl)quinolin-7-amine", BenchChem. 3
-
"Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine", PMC. 4
-
"CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES", UNCW Institutional Repository. 1
-
"Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds", BenchChem. 2
-
"Comparison between experimental and predicted data for ¹H and ¹³C NMR chemical shift...", ResearchGate. 6
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- 8. researchgate.net [researchgate.net]
Antiplasmodial activity of 6-fluoroquinolines versus chloroquine
Antiplasmodial Efficacy and Mechanistic Divergence: 6-Fluoroquinolines vs. Chloroquine
As the global burden of malaria persists, the emergence of multi-drug resistant Plasmodium falciparum strains has severely compromised the clinical utility of traditional 4-aminoquinolines like chloroquine (CQ). For drug development professionals and application scientists, evaluating next-generation scaffolds requires a rigorous understanding of target divergence.
This guide provides an objective, data-driven comparison between chloroquine and the emerging class of 6-fluoroquinolines (6-FQs), detailing their mechanistic differences, quantitative performance, and the self-validating experimental workflows required to assess them.
Mechanistic Rationale: Bypassing the PfCRT Efflux Pump
The fundamental failure point of chloroquine in resistant strains lies in its pharmacokinetics within the parasite's digestive vacuole. CQ functions by capping hemozoin, preventing the detoxification of free heme. However, resistant strains express a mutated P. falciparum chloroquine resistance transporter (PfCRT), which acts as an efflux pump to actively expel CQ from the vacuole 1.
6-Fluoroquinolines , conversely, do not rely on digestive vacuole accumulation. Their structural evolution has yielded two distinct mechanisms of action that bypass PfCRT-mediated resistance entirely:
-
Classic Fluoroquinolones (e.g., Ciprofloxacin): Target DNA gyrase (topoisomerase II) within the parasite's apicoplast and mitochondria, disrupting circular DNA replication 2.
-
Novel 2,4-disubstituted 6-Fluoroquinolines: Recent QSAR and molecular docking studies demonstrate that these advanced derivatives act in the cytosol, forming highly stable complexes with P. falciparum translation elongation factor 2 (PfeEF2), effectively halting parasitic protein synthesis 3.
Mechanistic divergence between Chloroquine and 6-Fluoroquinolines in P. falciparum.
Quantitative Performance Analysis
The true value of 6-fluoroquinolines is observed in their retained potency against CQ-resistant (CQ-R) strains. While classic fluoroquinolones like ciprofloxacin require micromolar concentrations to achieve an IC₅₀, novel 2,4-disubstituted 6-fluoroquinolines exhibit potent nanomolar efficacy, outperforming CQ in resistant phenotypes 2, 4.
| Compound | Sub-Class | Target Strain | Phenotype | IC₅₀ Value | Primary Target |
| Chloroquine | 4-Aminoquinoline | 3D7 / FCC1 | CQ-Sensitive | ~0.01 - 0.02 µM | Hemozoin Formation |
| Chloroquine | W2 / RKL9 / VNS | CQ-Resistant | > 0.19 µM | Hemozoin Formation | |
| Ciprofloxacin | Classic Fluoroquinolone | FCC1 | CQ-Sensitive | 26.0 µM | DNA Gyrase (Topo II) |
| Ciprofloxacin | Classic Fluoroquinolone | VNS | CQ-Resistant | 38.0 µM | DNA Gyrase (Topo II) |
| 2,4-disubstituted 6-FQ | Novel 6-Fluoroquinoline | NF54 / 3D7 | CQ-Sensitive | < 0.1 µM | PfeEF2 |
| 2,4-disubstituted 6-FQ | Novel 6-Fluoroquinoline | RKL9 / W2 | CQ-Resistant | 0.019 - 0.096 µM | PfeEF2 |
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducible drug screening, the following protocols are designed as self-validating systems. They incorporate internal controls that confirm causality rather than mere correlation.
Protocol A: [³H]-Hypoxanthine Incorporation Assay (Efficacy Validation)
Causality Check:Plasmodium parasites lack the de novo purine synthesis pathway. By supplying radiolabeled hypoxanthine, we directly quantify nucleic acid synthesis. A reduction in signal is a direct, undeniable proxy for parasite death or growth arrest 2.
-
Microaerophilic Cultivation: Culture P. falciparum strains (CQ-S 3D7 and CQ-R W2) in human erythrocytes (O+ blood group) in RPMI 1640 medium. Critical step: Maintain a microaerophilic atmosphere (5% O₂, 5% CO₂, 90% N₂). Standard atmospheric oxygen induces oxidative stress, which artificially skews IC₅₀ data.
-
Compound Plating: Dispense serial dilutions of 6-fluoroquinolines into 96-well microtiter plates. Internal Control: Always run CQ in parallel. The assay is only valid if the CQ IC₅₀ for the W2 strain is significantly higher (>150 nM) than the 3D7 strain (<20 nM).
-
Primary Incubation: Add the parasite culture (standardized to 1% parasitemia and 2% hematocrit) to the wells. Incubate for 48 hours at 37°C to allow the drug to penetrate the erythrocytes and engage the target.
-
Radiolabeling: Pulse the cultures with 0.5 µCi of [³H]-hypoxanthine per well. Incubate for an additional 24 hours.
-
Harvesting & Analysis: Harvest the cells onto glass-fiber filters using a cell harvester. Measure the incorporated radioactivity via liquid scintillation counting. Calculate IC₅₀ values using non-linear regression analysis.
Protocol B: Target Engagement & Cytotoxicity Counterscreen
Causality Check: High antiplasmodial activity is meaningless if the compound is broadly cytotoxic to human cells. We use HepG2 (human hepatoma) cells for the counterscreen because the liver is the primary site of initial Plasmodium infection, making hepatotoxicity a common failure point for antimalarials 3.
-
Homology Modeling & Docking: Construct a 3D model of PfeEF2 using high-resolution eukaryotic eEF2 templates. Dock the 6-fluoroquinoline ligands into the active site using AutoDock Vina. A binding affinity of < -8.0 kcal/mol suggests strong target engagement.
-
HepG2 Seeding: Seed HepG2 cells in 96-well plates at a density of 10⁴ cells/well. Allow 24 hours for adhesion.
-
Drug Exposure: Expose the cells to 6-fluoroquinolines (up to 100 µM) for 72 hours.
-
Viability Readout: Add resazurin (Alamar Blue) to each well. Viable cells reduce resazurin to highly fluorescent resorufin. Measure fluorescence to determine the CC₅₀ (50% Cytotoxic Concentration).
-
Selectivity Index (SI) Calculation: Calculate SI = CC₅₀ (HepG2) / IC₅₀ (P. falciparum). An SI > 100 confirms that the compound's mechanism is specific to the parasite (e.g., specific to PfeEF2) and not a result of general mammalian cytotoxicity.
Strategic Conclusions
For drug development pipelines, transitioning from traditional 4-aminoquinolines to 6-fluoroquinolines represents a strategic pivot from vacuolar targets to cytosolic/apicoplast targets. The experimental data confirms that 2,4-disubstituted 6-fluoroquinolines maintain nanomolar potency against CQ-resistant strains by exploiting PfeEF2, presenting a highly viable scaffold for next-generation antimalarial therapeutics.
References
- Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro.ASM Journals / PubMed.
- 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies.PMC / ResearchGate.
- A Review on Recent Developments In The Synthesis of Quinoline Derivatives As Antimalarial Drugs.IJSART.
- Antiplasmodial activity of chloroquine analogs against chloroquine-resistant parasites, docking studies and mechanisms of drug action.PMC.
Sources
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- 4. ijsart.com [ijsart.com]
Safety Operating Guide
Definitive Disposal Guide: 2,4-Dichloro-6-fluoro-3-methylquinoline
Executive Safety Summary
Immediate Action Required: Treat 2,4-Dichloro-6-fluoro-3-methylquinoline as a Halogenated Hazardous Waste . Under no circumstances should this compound be disposed of via municipal sinks, trash, or evaporation.
This compound presents specific risks due to its halogen content (Chlorine and Fluorine).[1][2] Improper disposal or combustion can release hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx), posing severe respiratory and environmental hazards.
Core Prohibitions (The "Never" List):
-
NEVER mix with strong oxidizing agents (e.g., concentrated nitric acid, permanganates).
-
NEVER dispose of down the drain (aquatic toxicity risk).[1]
-
NEVER autoclave waste containing this compound (risk of volatilizing toxic halides).[1]
Chemical Profile & Hazard Identification
Effective disposal requires accurate characterization.[1] Use the data below to complete hazardous waste tags.
| Parameter | Specification |
| CAS Number | 1259441-58-1 |
| Molecular Formula | C₁₀H₆Cl₂FN |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Low in water; soluble in organic solvents (DMSO, DCM, Methanol) |
| Primary Hazards | Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335) |
| Combustion Byproducts | Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Monoxide (CO) |
GHS Hazard Classification[1][3][4]
-
Signal Word: WARNING
-
H410: Very toxic to aquatic life with long-lasting effects (Precautionary assignment for halogenated heterocycles).[1][7]
Personal Protective Equipment (PPE) Matrix
Before handling waste containers, verify the following PPE is active.
| Protection Zone | Requirement | Rationale |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Prevents inhalation of dust or volatile organic vapors.[1] |
| Hand | Double Nitrile Gloves (0.11 mm min) | Quinoline derivatives can penetrate standard latex; double layering provides breakthrough protection.[1] |
| Eye | Chemical Splash Goggles | Protects against dust ingress and splashes if in solution.[1] |
| Body | Lab Coat (Buttoned) + Long Pants | Prevents dermal absorption via dust settling on clothing.[1] |
Waste Segregation & Disposal Workflow
The presence of Fluorine and Chlorine mandates a specific disposal stream.[1] Do not commingle with non-halogenated solvents.[1][2][8]
Decision Logic: Solid vs. Liquid Waste
The following diagram outlines the critical decision points for segregating this chemical.
Figure 1: Decision logic for segregating 2,4-Dichloro-6-fluoro-3-methylquinoline waste. Note the critical override for liquid waste: the halogenated nature of the solute dictates the waste stream, regardless of the solvent.
Detailed Procedural Protocols
Protocol A: Solid Waste Disposal (Pure Substance/Contaminated Solids)
Applicability: Expired pure chemical, contaminated weighing boats, paper towels, and silica gel from chromatography.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or clear glass jar with a screw-top lid.[1]
-
Transfer:
-
Labeling:
-
Storage: Close lid tightly. Place in secondary containment (plastic bin) to capture potential leaks.[1]
Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Applicability: Solutions in DCM, Ethyl Acetate, Methanol, or DMSO.
-
Stream Identification: Because the solute contains Chlorine and Fluorine, the entire solution must be classified as Halogenated Solvent Waste , even if the solvent itself is non-halogenated (e.g., Methanol).
-
Compatibility Check: Ensure the waste container does not contain strong acids or oxidizers.[1][8]
-
Transfer:
-
Labeling:
-
List all solvents by percentage (e.g., "95% Dichloromethane, 5% Methanol").
-
Add "Trace: 2,4-Dichloro-6-fluoro-3-methylquinoline".[1]
-
Protocol C: Spill Response (Emergency)
Minor Spill (< 5g/5mL):
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves, goggles, and lab coat.[9]
-
Containment:
-
Clean: Wipe area with soap and water.[1][3] Dispose of all cleanup materials as Solid Hazardous Waste .
Major Spill (> 5g/5mL) or Outside Fume Hood:
-
Evacuate: Clear the area immediately.
-
Isolate: Close doors and post "Do Not Enter" signage.
-
Contact: Call EHS/Security immediately. Do not attempt cleanup without respiratory protection (N95/P100 minimum, potentially SCBA depending on volatility).
Regulatory & Compliance Context
EPA/RCRA Classification (USA): While this specific CAS is not a "P-listed" or "U-listed" waste by default, it exhibits characteristics of toxicity.[1] Under the "Cradle-to-Grave" liability (RCRA), the generator is responsible for proper characterization.[1]
-
Destruction Method: The only acceptable destruction method is High-Temperature Incineration at a permitted facility equipped with acid gas scrubbers to neutralize the HF and HCl generated during combustion.[1]
Transport (DOT):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (2,4-Dichloro-6-fluoro-3-methylquinoline)[1]
-
Hazard Class: 6.1 (Keep away from food/feedstuffs).[1]
References
-
PubChem. (2025).[1] 2,4-Dichloro-6-fluoro-3-methylquinoline (Compound).[1][10][11] National Library of Medicine.[1] [Link][1]
-
University of Illinois DRS. (2022).[1] Halogenated Organic Liquids - Disposal Guidelines. Division of Research Safety.[1][8] [Link]
Sources
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- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
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- 4. tcichemicals.com [tcichemicals.com]
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- 11. Quinoline, 2,4-dichloro-6,8-difluoro-3-methyl- | 1259441-58-1 [chemicalbook.com]
Personal protective equipment for handling 2,4-Dichloro-6-fluoro-3-methylquinoline
As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling of 2,4-Dichloro-6-fluoro-3-methylquinoline. The procedural framework herein is grounded in established safety protocols for halogenated aromatic compounds, designed to ensure the protection of all laboratory personnel.
Urgent Safety Advisory: Hazard Profile Analysis
Assumed Hazard Classifications:
-
Skin Irritation (Category 2)[3]
-
Serious Eye Damage (Category 1) / Serious Eye Irritation (Category 2)[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System Irritation[4][5]
This guide mandates treating 2,4-Dichloro-6-fluoro-3-methylquinoline with the appropriate level of caution for a hazardous substance whose toxicological properties have not been fully investigated.[1]
Required Personal Protective Equipment (PPE): A Task-Based Summary
The selection of PPE is the final and most critical barrier between the researcher and potential chemical exposure.[6] The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Splash Goggles | Double-gloved: Nitrile (inner), Butyl or Viton (outer) | Fully-buttoned Laboratory Coat | Required: Use within a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double-gloved: Nitrile (inner), Butyl or Viton (outer) | Fully-buttoned Laboratory Coat & Chemical-resistant Apron | Required: Use within a certified chemical fume hood. |
| Running Reaction/Workup | Chemical Splash Goggles & Face Shield | Double-gloved: Nitrile (inner), Butyl or Viton (outer) | Fully-buttoned Laboratory Coat & Chemical-resistant Apron | Required: Use within a certified chemical fume hood. |
| Spill Cleanup | Full-face Air Purifying Respirator (APR) or SCBA | Heavy-duty Butyl or Viton Gloves | Chemical-resistant Coveralls or Suit | Required: APR with organic vapor/acid gas cartridges or SCBA for large spills.[7] |
Detailed PPE Protocols: The Scientific Rationale
Eye and Face Protection
Given the high likelihood of severe eye damage based on analogous compounds[1], eye protection is non-negotiable.
-
Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving gaps where powders or splashes can enter.[8] Indirectly vented chemical splash goggles must be worn at all times.
-
Face Shield: A face shield is mandatory when handling solutions or performing any operation with a risk of splashing.[6][9] It provides a secondary layer of protection for the entire face but must always be worn in conjunction with chemical splash goggles.[8]
Hand Protection: A Multi-Layered Defense
The chlorinated aromatic structure of this compound necessitates careful glove selection to prevent skin absorption.
-
Glove Material Selection: Standard lightweight nitrile gloves, while suitable for incidental contact, may not offer sufficient protection for extended work with chlorinated solvents or reagents.[10] Materials such as Butyl rubber and Viton® offer excellent resistance to chlorinated and aromatic compounds.[8] Silver Shield® gloves provide the highest level of overall chemical resistance.[8]
-
Double Gloving: A double-gloving technique is required. An inner nitrile glove provides a baseline level of protection, while a more robust outer glove (e.g., Butyl rubber) provides primary chemical resistance. This also protects the user during the doffing (removal) process.
-
Glove Integrity: Before use, always inspect gloves for any signs of degradation or puncture. Change gloves immediately if contamination is suspected or after extended use.
Body Protection
-
Laboratory Coat: A clean, fully-buttoned laboratory coat made of appropriate material must be worn at all times.[10]
-
Chemical-Resistant Apron: When handling larger quantities (>50 mL) of solutions containing the compound, a chemical-resistant apron worn over the lab coat is required to protect against splashes and spills.[10]
-
Full Coverage: Long pants and closed-toe shoes are mandatory baseline apparel in any laboratory setting.[10]
Respiratory Protection
-
Engineering Controls as Primary Defense: All work with 2,4-Dichloro-6-fluoro-3-methylquinoline, including weighing, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6]
-
Respirator Use: Should engineering controls fail or for emergency situations, respiratory protection is critical. The specific type of respirator (e.g., full-face air-purifying respirator with appropriate cartridges) should be determined by a qualified safety professional based on a detailed risk assessment.[7][10]
Operational Plans: Workflows for Safety and Emergency Response
Visual workflows provide clear, unambiguous guidance for critical procedures, minimizing the risk of error.
Workflow 1: PPE Donning and Doffing Sequence
This sequence is designed to prevent cross-contamination from used PPE to the user.
Caption: PPE Donning and Doffing Sequence.
Workflow 2: Emergency Response Plan
This flowchart outlines immediate actions in the event of an exposure or spill.
Caption: Emergency Response Flowchart.
Decontamination and Disposal
-
Work Area Decontamination: Upon completion of work, the fume hood surface and any equipment used should be wiped down with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Waste Disposal: All solid waste (contaminated gloves, paper towels, etc.) and liquid waste must be disposed of in a properly labeled hazardous waste container.[11] Do not mix with other waste streams. Follow all institutional and local regulations for the disposal of halogenated organic waste.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University.
- Personal Protective Equipment Selection Guide. (2015, July 22).
- Safety Data Sheet for 6-Fluoro-2-methylquinoline. (2025, April 24). Aldrich.
- Safety Data Sheet. Merck.
- Managing toxic reagents in quinoline synthesis. Benchchem.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Safety Data Sheet for 6-Fluoroquinoline. (2025, December 25). Fisher Scientific.
- Overcoming challenges in the direct halogenation of the quinoline ring. Benchchem.
- Safety Data Sheet. (2025, October 07). SigmaAldrich.cn.
- Safety Data Sheet for 6-Chloroquinoline. (2025, April 25). TCI Chemicals.
- Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16).
- Material Safety Data Sheet for 4-Methylquinoline. CDH Fine Chemical.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. gonowsafety.com [gonowsafety.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
